molecular formula C14H18N2O4 B1353388 Methyl (S)-4-N-Cbz-piperazine-2-carboxylate CAS No. 225517-81-7

Methyl (S)-4-N-Cbz-piperazine-2-carboxylate

Cat. No.: B1353388
CAS No.: 225517-81-7
M. Wt: 278.3 g/mol
InChI Key: FYKXWBBQYZXPFB-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (S)-4-N-Cbz-piperazine-2-carboxylate is a useful research compound. Its molecular formula is C14H18N2O4 and its molecular weight is 278.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-O-benzyl 3-O-methyl (3S)-piperazine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-19-13(17)12-9-16(8-7-15-12)14(18)20-10-11-5-3-2-4-6-11/h2-6,12,15H,7-10H2,1H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKXWBBQYZXPFB-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(CCN1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CN(CCN1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427487
Record name 1-Benzyl 3-methyl (3S)-piperazine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

225517-81-7
Record name 1-Benzyl 3-methyl (3S)-piperazine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 225517-81-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-depth Technical Guide: Methyl (S)-4-N-Cbz-piperazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 225517-81-7

This technical guide provides a comprehensive overview of Methyl (S)-4-N-Cbz-piperazine-2-carboxylate, a key chiral building block in drug discovery and development. It is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Chemical and Physical Properties

This compound is a piperazine derivative featuring a benzyloxycarbonyl (Cbz or Z) protecting group at the N4 position and a methyl ester at the C2 position. The "(S)" designation indicates the stereochemistry at the chiral center. This compound is valued for its role as a constrained amino acid surrogate, providing conformational rigidity to peptide structures.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 225517-81-7[1][2][3][4]
Molecular Formula C₁₄H₁₈N₂O₄[2]
Molecular Weight 278.31 g/mol
Purity Typically ≥97%[4][5]
MDL Number MFCD04115338[4][5]

Synthesis and Purification

The synthesis of optically active piperazine-2-carboxylic acid derivatives can be achieved through various methods, including the asymmetric hydrogenation of corresponding pyrazinecarboxylic acid derivatives catalyzed by chiral rhodium complexes. This approach avoids the need for classical resolution of racemates, making it suitable for industrial-scale production.

General Experimental Protocol for Synthesis

Example of a related synthesis (Esterification of Pyrazinecarboxylic Acid):

  • Thionyl chloride (e.g., 106.6 g) is added dropwise to methanol (e.g., 1200 ml) under an inert atmosphere (argon) at a low temperature (4-6 °C).

  • Pyrazinecarboxylic acid (e.g., 100.1 g) is added to the mixture.

  • The reaction mixture is heated (e.g., to 61 °C for 2 hours) until the acid dissolves completely.

  • After cooling, an aqueous solution of sodium hydrogen carbonate is added to neutralize the mixture.

  • The methanol is removed under reduced pressure.

  • The aqueous residue is extracted with a suitable organic solvent (e.g., dichloromethane).

The resulting methyl pyrazinecarboxylate can then be subjected to asymmetric hydrogenation using a chiral catalyst to yield the desired (S)-enantiomer of the piperazine-2-carboxylate. Subsequent N-protection with a Cbz group would yield the final product.

Purification

Purification of piperazine derivatives is typically achieved through standard chromatographic techniques.

General Purification Protocol:

  • The crude product is dissolved in a minimal amount of a suitable solvent.

  • The solution is loaded onto a silica gel column.

  • Elution is performed using a solvent system such as ethyl acetate/hexanes.

  • Fractions are collected and analyzed by thin-layer chromatography (TLC).

  • Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified compound.

Analytical Characterization

The structure and purity of this compound are confirmed using various analytical techniques. While a complete set of spectral data for this specific molecule is not publicly available, representative data for similar piperazine derivatives are presented below.

Table 2: Representative Analytical Data for Piperazine Derivatives

Analytical TechniqueDescription
¹H NMR The proton NMR spectrum would show characteristic signals for the piperazine ring protons, the methyl ester protons, and the protons of the Cbz protecting group.
¹³C NMR The carbon NMR spectrum would display signals for all unique carbon atoms in the molecule, including the carbonyl carbons of the ester and the carbamate.
Mass Spectrometry Mass spectral analysis would confirm the molecular weight of the compound.
HPLC High-performance liquid chromatography is used to determine the purity of the compound.

Applications in Drug Discovery and Development

Chiral piperazine scaffolds are prevalent in a vast number of active pharmaceutical ingredients.[6] The introduction of these constrained moieties into small molecules can significantly impact their physicochemical and pharmacokinetic properties.

Role as a Chiral Building Block

This compound serves as a valuable chiral building block in the synthesis of complex molecules. The piperazine ring can:

  • Modulate physicochemical properties.[6]

  • Enhance biological activity and selectivity.[6]

  • Improve pharmacokinetic profiles.[6]

  • Reduce cardiac hERG toxicity.[6]

Use in Peptide Synthesis

As a constrained amino acid surrogate, this compound can be incorporated into peptide chains to introduce conformational rigidity. This is a crucial strategy in the design of peptidomimetics with enhanced stability and biological activity. The general workflow for incorporating such a building block into a peptide sequence via solid-phase peptide synthesis (SPPS) is depicted below.

SPPS_Workflow Resin Solid Support (Resin) Attach Attach First Amino Acid Resin->Attach Deprotect1 Fmoc Deprotection Attach->Deprotect1 Couple Couple Methyl (S)-4-N-Cbz- piperazine-2-carboxylate Deprotect1->Couple Deprotect2 Fmoc Deprotection (if applicable) Couple->Deprotect2 Elongate Continue Peptide Elongation Deprotect2->Elongate Cleave Cleave from Resin & Deprotect Side Chains Elongate->Cleave Purify Purify Peptide Cleave->Purify

Solid-Phase Peptide Synthesis Workflow

The piperazine moiety is a common feature in drugs targeting the central nervous system, as well as in antimicrobial and anticancer agents.[7][8] The versatility of the piperazine ring allows for extensive structural modifications to optimize pharmacological properties.[9]

Signaling Pathways and Experimental Workflows

Currently, there is no specific information available in the public domain detailing the involvement of this compound in specific signaling pathways or established experimental workflows beyond its general use as a synthetic building block. Research in medicinal chemistry continuously explores the incorporation of such chiral scaffolds into novel drug candidates, which may then be investigated for their effects on various biological pathways.

The logical workflow for the utilization of this compound in a drug discovery program is outlined below.

Drug_Discovery_Workflow cluster_synthesis Synthesis & Characterization cluster_application Application in Drug Discovery Synthesis Synthesis of Methyl (S)-4-N-Cbz- piperazine-2-carboxylate Purification Purification Synthesis->Purification Characterization Analytical Characterization (NMR, MS, HPLC) Purification->Characterization Incorp Incorporation into Lead Compounds Characterization->Incorp SAR Structure-Activity Relationship (SAR) Studies Incorp->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical

References

(S)-4-N-CBZ-Piperazine-2-Carboxylic Acid Methyl Ester: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

(S)-4-N-CBZ-Piperazine-2-carboxylic acid methyl ester is a chiral organic compound frequently utilized as a synthetic intermediate in the development of pharmaceutical agents and other complex molecules. Its structural features, including the piperazine core, the stereocenter at the 2-position, and the presence of a carboxybenzyl (Cbz) protecting group, make it a versatile building block in medicinal chemistry. This technical guide provides a summary of its known properties, safety information, and its role in organic synthesis, based on publicly available data.

Physicochemical Properties

Detailed experimental data for the physical properties of (S)-4-N-CBZ-piperazine-2-carboxylic acid methyl ester are not extensively reported in the scientific literature. However, its fundamental chemical identifiers are well-established.

PropertyValue
CAS Number 225517-81-7[1][2][3]
Molecular Formula C₁₄H₁₈N₂O₄[1][2]
Molecular Weight 278.3 g/mol [2]

Spectroscopic Data

Experimental Protocols

Synthesis

A specific, step-by-step experimental protocol for the synthesis of (S)-4-N-CBZ-piperazine-2-carboxylic acid methyl ester is not detailed in the available literature. However, a general synthetic approach for a related piperazine-2-carboxylic acid derivative is outlined below to provide a conceptual framework. This process would require significant adaptation and optimization for the target molecule.

Illustrative Synthesis of a Piperazine-2-Carboxylic Acid Derivative[4]:

  • Reaction Setup: A solution of 2,3-dibromo-propionic acid methyl ester in toluene is heated to 50°C, and triethylamine is added.

  • Addition of Diamine: N,N'-dibenzyl-ethane-1,2-diamine is added dropwise to the heated solution.

  • Reflux: The reaction mixture is heated to reflux and stirred overnight to facilitate the cyclization reaction.

  • Acidic Extraction: After cooling to room temperature, the mixture is extracted with 2N hydrochloric acid.

  • Neutralization: The acidic aqueous extract is then neutralized with 4N sodium hydroxide.

  • Final Extraction and Purification: The neutralized aqueous layer is extracted multiple times with ethyl acetate. The combined organic extracts are washed with brine, dried over a drying agent like magnesium sulfate, and the solvent is removed under reduced pressure to yield the final product.

Biological Assays

No published experimental protocols for biological assays specifically utilizing (S)-4-N-CBZ-piperazine-2-carboxylic acid methyl ester were identified. The compound is primarily described as a synthetic intermediate, suggesting that its direct biological activity may not be the primary focus of research.

Pharmacological Data

There is no publicly available quantitative pharmacological data, such as IC₅₀ or Kᵢ values, for (S)-4-N-CBZ-piperazine-2-carboxylic acid methyl ester. The broader class of piperazine derivatives has been investigated for various therapeutic applications, including as anti-Alzheimer's agents that inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[5]. However, these studies focus on more complex molecules, and their findings cannot be directly attributed to this simpler intermediate.

Role in Drug Discovery and Development

The principal application of (S)-4-N-CBZ-piperazine-2-carboxylic acid methyl ester is as a chiral building block in the synthesis of more complex molecules with potential therapeutic value. The Cbz protecting group on the nitrogen at the 4-position and the methyl ester at the 2-position allow for controlled, regioselective reactions at other sites of the molecule. This is a common strategy in multi-step organic synthesis to construct intricate molecular architectures.

G cluster_synthesis Synthesis & Application Workflow Starting_Materials Chiral Precursors Target_Molecule (S)-4-N-CBZ-PIPERAZINE-2-CARBOXYLIC ACID METHYL ESTER Starting_Materials->Target_Molecule Multi-step Synthesis Synthetic_Intermediate Protected Chiral Intermediate Target_Molecule->Synthetic_Intermediate Chemical_Modification Further Synthetic Transformations (e.g., deprotection, coupling reactions) Synthetic_Intermediate->Chemical_Modification Final_Compound Complex Bioactive Molecules Chemical_Modification->Final_Compound Biological_Screening Biological Screening & Drug Development Final_Compound->Biological_Screening

Caption: Synthetic workflow utilizing the target compound.

Safety Information

Based on available safety data sheets, (S)-4-N-CBZ-piperazine-2-carboxylic acid methyl ester should be handled with appropriate precautions in a laboratory setting. The following hazard and precautionary statements are associated with this compound:

  • Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

  • Precautionary Measures: Keep away from heat, sparks, open flames, and hot surfaces. Use only in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection. In case of contact with skin or eyes, rinse immediately with plenty of water. Store in a well-ventilated place and keep the container tightly closed[3].

References

An In-depth Technical Guide to Methyl (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylate, a chiral heterocyclic compound, serves as a pivotal building block in modern medicinal chemistry. Its rigid, stereochemically defined piperazine core, equipped with orthogonal protecting groups, makes it an invaluable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, detailed synthetic protocols, and its critical role in the development of therapeutic agents, particularly antiviral drugs targeting the Hepatitis C virus (HCV). All quantitative data, experimental procedures, and synthetic workflows are presented to facilitate its application in research and drug development.

Chemical Identity and Physicochemical Properties

Methyl (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylate is a derivative of piperazine-2-carboxylic acid, featuring a methyl ester at the 2-position and a benzyloxycarbonyl (Cbz or Z) protecting group on the nitrogen at the 4-position. The "(S)" designation indicates the stereochemistry at the chiral center (C2).

Structure:

Chemical Structure of Methyl (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylate

Table 1: Chemical Identifiers and Properties

PropertyValueReference(s)
IUPAC Name Methyl (2S)-4-[(benzyloxy)carbonyl]piperazine-2-carboxylateN/A
Synonyms Methyl (S)-4-N-Cbz-piperazine-2-carboxylate[1][2][3]
CAS Number 225517-81-7[1]
Molecular Formula C₁₄H₁₈N₂O₄[1][3]
Molecular Weight 278.30 g/mol [1][2][3]
Boiling Point 406.5 ± 45.0 °C (Predicted)[4]
Density 1.212 g/cm³ (Predicted)[4]
Purity Typically ≥97%[2]
Storage 2-8°C, under inert gas (Nitrogen or Argon)[4]

Spectroscopic Data (Predicted)

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 500 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.30 - 7.40Multiplet5HAr-H (Cbz group)
5.15Singlet2HPh-CH₂ -O (Cbz group)
~4.30Broad Multiplet1HN-CH (Piperazine C5-ax)
~4.05Broad Multiplet1HN-CH -COO (Piperazine C2)
3.75Singlet3HO-CH₃ (Methyl ester)
~3.20Multiplet1HN-CH (Piperazine C3-ax)
~3.05Multiplet2HN-CH (Piperazine C6)
~2.90Multiplet1HN-CH (Piperazine C3-eq)
~2.75Multiplet1HN-CH (Piperazine C5-eq)

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 125 MHz)

Chemical Shift (δ, ppm)Assignment
~171.5C =O (Methyl ester)
~155.0C =O (Cbz carbamate)
~136.5Ar-C (Quaternary, Cbz)
~128.5Ar-C H (Cbz)
~128.0Ar-C H (Cbz)
~127.8Ar-C H (Cbz)
~67.5Ph-C H₂-O (Cbz)
~55.0N-C H-COO (Piperazine C2)
~52.5O-C H₃ (Methyl ester)
~46.0Piperazine C 6
~44.0Piperazine C 3
~43.5Piperazine C 5

Experimental Protocols: Synthesis

A definitive, published experimental protocol for the direct synthesis of Methyl (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylate is not widely available. However, a plausible and efficient synthesis can be conducted via the direct esterification of its corresponding carboxylic acid precursor, which is commercially available.

Protocol: Esterification of (S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic Acid

This protocol describes a standard Fischer esterification method.

Materials:

  • (S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic acid

  • Methanol (MeOH), anhydrous

  • Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: To a stirred solution of (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid) in a round-bottom flask, cool the mixture to 0°C using an ice bath.

  • Acid Addition: Add thionyl chloride (1.2 - 1.5 eq) dropwise to the cooled solution over 15-20 minutes. Alternatively, a catalytic amount of concentrated sulfuric acid (0.1 eq) can be used.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Neutralization: Dissolve the resulting residue in dichloromethane or ethyl acetate. Carefully add saturated aqueous NaHCO₃ solution portion-wise until effervescence ceases and the pH of the aqueous layer is basic (~pH 8).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude Methyl (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylate by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the final product as a pure oil or solid.

Applications in Drug Development & Synthetic Workflows

The primary value of Methyl (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylate lies in its role as a chiral building block for synthesizing complex Active Pharmaceutical Ingredients (APIs). The Cbz group at N4 and the methyl ester at C2 provide orthogonal protection, allowing for selective chemical modifications at the unprotected N1 position.

A prominent application is in the synthesis of direct-acting antiviral agents for Hepatitis C (HCV), such as Ledipasvir and Pibrentasvir, which target the viral NS5A protein.[5][6][7]

Logical Relationship: Synthesis of the Core Intermediate

The following diagram illustrates the logical steps to synthesize the title compound from a simpler, commercially available starting material, (S)-Methyl piperazine-2-carboxylate.

G Start (S)-Methyl piperazine-2-carboxylate (Dihydrochloride Salt) Product Methyl (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylate (Target Compound) Start->Product N-Acylation (Cbz Protection) at N4 Position Reagent1 Base (e.g., TEA, DIPEA) Benzyl Chloroformate (Cbz-Cl) Solvent (e.g., DCM) Reagent1->Product

Caption: Synthetic pathway for the N4-Cbz protection of (S)-Methyl piperazine-2-carboxylate.

Experimental Workflow: Intermediate for HCV NS5A Inhibitors

The chiral piperazine core is a key structural motif in several NS5A inhibitors. The following workflow demonstrates how an intermediate derived from the title compound can be incorporated into the synthesis of a complex antiviral agent like Pibrentasvir. This represents a multi-step process involving amide bond formation and coupling reactions.

G TitleCmpd Methyl (S)-4-(Cbz)-piperazine-2-carboxylate (Starting Intermediate) Step1 1. N1-Alkylation/Arylation 2. Cbz Deprotection (e.g., H₂, Pd/C) 3. Ester Hydrolysis TitleCmpd->Step1 Intermediate (S)-Piperazine-2-carboxylic Acid Derivative (Fragment A) Step1->Intermediate Step2 Amide Bond Formation (e.g., HATU, EDC) Intermediate->Step2 FragmentB Complex Heterocyclic Core (Fragment B) FragmentB->Step2 FinalAPI Complex Antiviral Drug (e.g., Pibrentasvir) Step2->FinalAPI

Caption: Generalized workflow for the use of the title compound in synthesizing HCV NS5A inhibitors.

Conclusion

Methyl (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylate is a high-value, versatile intermediate for asymmetric synthesis. Its pre-defined stereochemistry and differential protection scheme enable chemists to perform selective and predictable modifications, streamlining the construction of complex, chiral molecules. Its demonstrated utility in the synthesis of potent antiviral agents underscores its importance in drug discovery pipelines. The data and protocols provided in this guide are intended to support researchers in leveraging this key building block for the advancement of medicinal chemistry and the development of novel therapeutics.

References

Spectroscopic and Synthetic Profile of Methyl (S)-4-N-Cbz-piperazine-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of Methyl (S)-4-N-Cbz-piperazine-2-carboxylate, a chiral building block of significant interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data in publicly accessible literature, this document combines foundational information with predicted spectroscopic values derived from the analysis of structurally related compounds.

Core Compound Information

This compound is a derivative of piperazine, featuring a methyl ester at the 2-position and a benzyloxycarbonyl (Cbz) protecting group on the nitrogen at the 4-position. The "(S)" designation indicates the stereochemistry at the chiral center (carbon 2 of the piperazine ring).

PropertyValueSource
Chemical Name This compound-
CAS Number 225517-81-7[1][2][3][4]
Molecular Formula C₁₄H₁₈N₂O₄[1]
Molecular Weight 278.31 g/mol -

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.35m5HC₆H₅ (Cbz group)
~5.15s2HO-CH₂-Ph (Cbz group)
~4.20m1HH-2 (piperazine ring)
~3.90m1HH-3a (piperazine ring)
~3.70s3HO-CH₃ (methyl ester)
~3.50 - 3.20m4HH-5, H-6 (piperazine ring)
~3.00m1HH-3b (piperazine ring)
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
Chemical Shift (δ) ppmAssignment
~171C=O (ester)
~155C=O (carbamate)
~136Quaternary C (phenyl)
~128.5, ~128.0CH (phenyl)
~67O-CH₂-Ph (Cbz group)
~55C-2 (piperazine ring)
~52O-CH₃ (methyl ester)
~48, ~45, ~43C-3, C-5, C-6 (piperazine ring)
Table 3: Predicted Mass Spectrometry (MS) Data
m/zFragmentation
278.12[M]⁺ (Molecular Ion)
187.09[M - C₇H₇]⁺ (Loss of benzyl group)
170.09[M - C₆H₅CH₂O]⁺ (Loss of benzyloxy group)
91.05[C₇H₇]⁺ (Benzyl cation)
Table 4: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Functional Group
~3050Aromatic C-H stretch
~2950, ~2850Aliphatic C-H stretch
~1740C=O stretch (ester)
~1700C=O stretch (carbamate)
~1495, ~1450Aromatic C=C stretch
~1220C-O stretch (ester)
~1150C-N stretch (carbamate)

Experimental Protocols

General Synthetic Approach

The synthesis of this compound can be conceptualized through a multi-step process, as illustrated in the workflow diagram below. This typically involves the protection of commercially available (S)-piperazine-2-carboxylic acid, followed by esterification.

G Synthesis Workflow A (S)-Piperazine-2-carboxylic acid B N-Protection (Cbz-Cl, Base) A->B Step 1 C (S)-4-N-Cbz-piperazine-2-carboxylic acid B->C D Esterification (MeOH, Acid catalyst) C->D Step 2 E this compound D->E

Caption: A generalized two-step synthesis of the target compound.

Step 1: N-Protection (S)-Piperazine-2-carboxylic acid is dissolved in a suitable solvent (e.g., a mixture of water and a miscible organic solvent like dioxane). The solution is cooled in an ice bath, and a base (e.g., sodium hydroxide) is added. Benzyl chloroformate (Cbz-Cl) is then added dropwise while maintaining the temperature and basic pH. The reaction mixture is stirred for several hours at room temperature. After completion, the product, (S)-4-N-Cbz-piperazine-2-carboxylic acid, is isolated by acidification and extraction.

Step 2: Esterification The N-protected carboxylic acid is dissolved in methanol. A catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride) is added. The mixture is heated to reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield this compound.

Spectroscopic Analysis Protocol

The following diagram outlines the typical workflow for the spectroscopic characterization of the synthesized compound.

G Spectroscopic Characterization Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Purified_Compound Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Purified_Compound->NMR MS Mass Spectrometry (e.g., ESI-MS) Purified_Compound->MS IR IR Spectroscopy (e.g., ATR-FTIR) Purified_Compound->IR Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation

Caption: Workflow for structural elucidation via spectroscopy.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a spectrometer (e.g., 400 MHz). The sample would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), likely using electrospray ionization (ESI), would be employed to determine the accurate mass of the molecular ion and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: An IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer, often with an attenuated total reflectance (ATR) accessory for easy sample handling.

Signaling Pathways and Biological Context

Currently, there is no specific information in the public domain linking this compound to defined signaling pathways. However, the piperazine scaffold is a well-known privileged structure in medicinal chemistry, appearing in numerous drugs targeting a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The chiral nature of this compound makes it a valuable starting material for the synthesis of enantiomerically pure drug candidates, where stereochemistry is critical for target binding and pharmacological activity.

The logical relationship for its application in drug discovery is depicted below.

G Role in Drug Discovery A This compound B Chemical Modification (e.g., Amide Coupling, Reduction) A->B C Library of Chiral Piperazine Derivatives B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization E->F G Drug Candidate F->G

Caption: Application of the compound in a drug discovery cascade.

This guide serves as a foundational resource for professionals working with this compound. As more experimental data becomes available, this document will be updated to provide the most accurate and comprehensive information.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Cbz-Protected Piperazine Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine and its derivatives are ubiquitous structural motifs in medicinal chemistry, found in a wide array of therapeutic agents due to their favorable physicochemical properties and ability to modulate biological activity. The introduction of a benzyloxycarbonyl (Cbz) protecting group onto the piperazine nitrogen is a common strategy in the multi-step synthesis of complex drug candidates. This protecting group offers stability under various reaction conditions and can be selectively removed. A thorough understanding of the nuclear magnetic resonance (NMR) spectral characteristics of Cbz-protected piperazine esters is paramount for reaction monitoring, structural confirmation, and purity assessment. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this important class of compounds, complete with tabulated data, experimental protocols, and a visual workflow.

General Spectral Features

The NMR spectra of Cbz-protected piperazine esters exhibit characteristic signals that provide a wealth of structural information.

¹H NMR Spectrum:

  • Cbz Group: The benzylic protons (CH₂-Ph) of the Cbz group typically appear as a sharp singlet around 5.1-5.2 ppm. The aromatic protons of the phenyl ring resonate in the region of 7.3-7.4 ppm.

  • Piperazine Ring: The protons on the piperazine ring usually appear as two or more broad multiplets in the range of 2.3-3.8 ppm. The complexity of these signals arises from restricted rotation around the carbamate bond and potential chair-boat conformational exchange, which can lead to magnetically non-equivalent protons. The protons on the carbons adjacent to the Cbz-nitrogen are typically found further downfield compared to those adjacent to the ester-bearing nitrogen.

  • Ester Group: The signals for the ester moiety will vary depending on the specific alkyl group. For instance, a methyl ester will show a singlet around 3.7 ppm, while an ethyl ester will exhibit a quartet around 4.1 ppm and a triplet around 1.2 ppm. A tert-butyl ester will present a singlet around 1.5 ppm.

¹³C NMR Spectrum:

  • Cbz Group: The benzylic carbon (CH₂-Ph) gives a signal around 67-68 ppm. The aromatic carbons of the phenyl group appear in the 127-137 ppm range. The carbamate carbonyl carbon is typically observed around 155 ppm.

  • Piperazine Ring: The carbon atoms of the piperazine ring resonate in the range of 40-50 ppm. Similar to the proton signals, conformational dynamics can sometimes lead to broadened or multiple peaks.

  • Ester Group: The ester carbonyl carbon appears in the range of 154-171 ppm. The chemical shifts of the alkyl carbons of the ester group are characteristic of the specific substituent.

Data Presentation: ¹H and ¹³C NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for representative Cbz-protected piperazine esters. All data is reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Spectral Data of Representative Cbz-Protected Piperazine Esters in CDCl₃

CompoundCbz-CH₂ (s)Cbz-Ar (m)Piperazine-H (m)Ester-Alkyl
Methyl 4-(benzyloxycarbonyl)piperazine-1-carboxylate 5.147.30-7.383.45-3.553.72 (s, 3H)
Ethyl 4-(benzyloxycarbonyl)piperazine-1-carboxylate 5.157.31-7.393.48-3.584.18 (q, 2H), 1.28 (t, 3H)
tert-Butyl 4-(benzyloxycarbonyl)piperazine-1-carboxylate 5.137.29-7.373.40-3.501.46 (s, 9H)

Table 2: ¹³C NMR Spectral Data of Representative Cbz-Protected Piperazine Esters in CDCl₃

CompoundCbz-CH₂Cbz-ArCbz-C=OPiperazine-CEster-C=OEster-Alkyl
Methyl 4-(benzyloxycarbonyl)piperazine-1-carboxylate 67.5127.9, 128.4, 136.6155.1~44155.452.6
Ethyl 4-(benzyloxycarbonyl)piperazine-1-carboxylate 67.4127.8, 128.3, 136.7155.0~44154.961.5, 14.5
tert-Butyl 4-(benzyloxycarbonyl)piperazine-1-carboxylate 67.3127.9, 128.4, 136.8155.2~44154.280.8, 28.4

Experimental Protocols

Synthesis of Ethyl 4-(benzyloxycarbonyl)piperazine-1-carboxylate

This protocol provides a representative method for the synthesis of a Cbz-protected piperazine ester.

Materials:

  • Piperazine-1-carboxylate ethyl ester

  • Benzyl chloroformate (Cbz-Cl)

  • Triethylamine (TEA) or Sodium Bicarbonate

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Tetramethylsilane (TMS)

Procedure:

  • Dissolution: Dissolve ethyl piperazine-1-carboxylate (1.0 eq) in dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.1 eq) or an aqueous solution of sodium bicarbonate (2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Cbz-Cl Addition: Slowly add benzyl chloroformate (1.05 eq) to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with water. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel if necessary.

NMR Sample Preparation and Analysis

A standard protocol for preparing a sample for NMR analysis is as follows.[1]

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified Cbz-protected piperazine ester.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H). For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of Cbz-protected piperazine esters.

experimental_workflow start Start Materials: Piperazine Ester Benzyl Chloroformate synthesis Synthesis: Cbz Protection start->synthesis workup Work-up & Purification synthesis->workup characterization Structural Characterization workup->characterization nmr 1H & 13C NMR Spectroscopy characterization->nmr Primary Technique end Pure Cbz-Protected Piperazine Ester characterization->end

Caption: General workflow for the synthesis and NMR characterization of Cbz-protected piperazine esters.

Conclusion

The ¹H and ¹³C NMR spectra of Cbz-protected piperazine esters provide distinct and interpretable signals that are essential for the verification of their chemical structures. The characteristic chemical shifts of the Cbz group, the piperazine ring, and the ester moiety allow for unambiguous identification and assessment of purity. The methodologies and data presented in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis and development of novel piperazine-containing molecules. A systematic approach to spectral interpretation, coupled with standardized experimental protocols, ensures the reliable characterization of these important synthetic intermediates.

References

A Technical Guide to Methyl (S)-4-N-Cbz-piperazine-2-carboxylate: Properties, Synthesis, and Application Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl (S)-4-N-Cbz-piperazine-2-carboxylate, a chiral piperazine derivative of significant interest in medicinal chemistry and drug development. Piperazine and its derivatives are integral scaffolds in a wide array of pharmaceuticals, demonstrating diverse pharmacological activities. This document outlines the fundamental physicochemical properties of the title compound, offers a representative synthetic protocol, and presents a conceptual framework for its integration into drug discovery workflows.

Physicochemical Properties

The fundamental molecular properties of this compound are summarized below. These data are crucial for experimental design, including reaction stoichiometry, solution preparation, and analytical characterization.

PropertyValueCitations
Molecular Formula C₁₄H₁₈N₂O₄[1][2][3]
Molecular Weight 278.30 g/mol [1][2][3]
CAS Number 225517-81-7[1][2][4][5][6]

Context in Drug Discovery

Piperazine derivatives are a significant class of compounds in medicinal chemistry, forming the core structure of drugs with applications in antipsychotic, antidepressant, and anxiolytic therapies.[7][8] The piperazine ring is a versatile feature in drug design due to its ability to form multiple hydrogen bonds and influence the acid-base and lipophilic-hydrophilic properties of a molecule, which can enhance its pharmacokinetic profile.[9] Specifically, benzylpiperazine derivatives have been investigated as selective binders for targets like the Mcl-1 protein, an anti-apoptotic member of the Bcl-2 family, indicating their potential in anticancer therapies.[10]

Experimental Protocol: Synthesis of a Chiral Piperazine Derivative

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, a general method for the synthesis of chiral piperazinone derivatives can be adapted. The following protocol is a representative example based on the synthesis of related compounds.[11]

Objective: To synthesize a chiral piperazine derivative through reductive amination followed by cyclization.

Materials:

  • Ethanolamine with a protecting group (e.g., N-Cbz-ethanolamine)

  • Oxidizing agent

  • Amino acid ester (e.g., D-valine methyl ester hydrochloride)

  • Triethylamine

  • Sodium triacetoxyborohydride

  • Methanol

  • Dichloromethane (DCM)

  • Palladium on carbon (Pd/C)

  • Hydrogen source

  • Silica gel for column chromatography

  • Ethyl acetate/methanol as eluent

Methodology:

  • Oxidation: An ethanolamine with a protecting group is subjected to an oxidation reaction to yield the corresponding aminoacetaldehyde with the protecting group.[11]

  • Reductive Amination:

    • Dissolve the amino acid ester hydrochloride (e.g., 40g of D-valine methyl ester hydrochloride) in DCM (200mL) and neutralize with triethylamine (25g).[11]

    • Filter to remove the salt and collect the filtrate.

    • To the filtrate, add the N-Cbz-aminoacetaldehyde (40g) in methanol (300mL) and stir for 15 minutes, then cool to 0°C.[11]

    • Add triethylamine (48g) followed by the portion-wise addition of sodium triacetoxyborohydride (87g).[11]

    • Allow the reaction to slowly warm to room temperature and stir overnight.[11]

    • Monitor the reaction completion using Thin Layer Chromatography (TLC).[11]

  • Deprotection and Cyclization:

    • The resulting chiral diamine derivative (e.g., 10g of methyl (S)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate) is dissolved in methanol (100mL).[11]

    • Add palladium on carbon (3g) and introduce hydrogen to 1.8 MPa.[11]

    • Stir the reaction at room temperature overnight.[11]

    • Monitor the reaction to completion using High-Performance Liquid Chromatography (HPLC).[11]

    • Filter the reaction mixture and concentrate the filtrate under reduced pressure.[11]

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/methanol 9/1) to obtain the final chiral piperazinone derivative.[11]

Conceptual Workflow in Drug Development

The development of novel therapeutics involving scaffolds like this compound typically follows a structured pipeline from initial design to preclinical evaluation. The following diagram illustrates a representative workflow.

G Conceptual Workflow for Piperazine-Based Drug Discovery cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo & Preclinical a Compound Design b Chemical Synthesis a->b c Purification & Characterization b->c d Primary Screening c->d Biological Testing e Selectivity Profiling d->e f Mechanism of Action Studies e->f g Animal Model Testing f->g Lead Compound h Pharmacokinetics (ADME) g->h i Toxicology Studies h->i j Preclinical Candidate i->j Candidate Selection

Caption: A generalized workflow for the discovery and development of drugs based on a piperazine scaffold.

References

The Guardian of the Amine: An In-depth Technical Guide to the Stability and Storage of N-Cbz Protected Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzyloxycarbonyl (Cbz or Z) group is a stalwart protecting group for amines, widely employed in peptide synthesis and complex molecule construction due to its unique stability profile.[1][2] Understanding the factors that influence the stability of N-Cbz protected compounds is paramount for ensuring the integrity of synthetic intermediates and final products, thereby guaranteeing reproducible results and the safety of therapeutic agents. This technical guide provides a comprehensive overview of the stability and optimal storage conditions for N-Cbz protected compounds, supported by experimental protocols and quantitative data.

Core Principles of N-Cbz Stability

The stability of the Cbz group is a cornerstone of its utility, offering orthogonality to other common amine protecting groups like the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butoxycarbonyl (Boc) group.[2][3] The carbamate linkage in N-Cbz protected compounds is generally robust under a variety of conditions; however, it is susceptible to cleavage under specific circumstances.

N-Cbz protected compounds are notably stable in basic and most aqueous acidic media.[4][5] This resilience allows for a broad range of synthetic transformations to be performed on other parts of the molecule without compromising the integrity of the protected amine. However, the Cbz group is readily cleaved by strong acids and catalytic hydrogenolysis.[1][6]

Recommended Storage Conditions

Proper storage is crucial for the long-term preservation of N-Cbz protected compounds. Degradation can be minimized by controlling temperature, moisture, light, and atmospheric conditions.

Solid-State Storage

For long-term stability, N-Cbz protected compounds in solid (lyophilized) form should be stored at low temperatures, typically -20°C or for enhanced stability, -80°C.[7] It is imperative to store these compounds in a desiccated environment and to protect them from light.[7][8] Before use, the container should be allowed to warm to room temperature in a desiccator to prevent the condensation of moisture onto the compound.[7] After dispensing, it is good practice to purge the container with an inert gas, such as argon or nitrogen, before resealing.[7]

Storage in Solution

It is highly recommended to prepare solutions of N-Cbz protected compounds fresh for each use.[7] If short-term storage is unavoidable, solutions should be prepared in a sterile, slightly acidic buffer (pH 5-6) and kept at 2-8°C for no longer than 24 hours.[7] For extended storage in solution, it is advisable to create single-use aliquots, flash-freeze them, and store them at -80°C.[7] It is critical to avoid repeated freeze-thaw cycles, which can accelerate degradation.[7]

Storage FormTemperatureAtmosphereLight ConditionDuration
Solid (Lyophilized) -20°C to -80°CInert Gas (e.g., Ar, N₂)DarkLong-term
Solution 2-8°CN/ADarkShort-term (≤ 24 hours)
Solution (Aliquots) -80°CN/ADarkLong-term

Table 1: Recommended Storage Conditions for N-Cbz Protected Compounds

Degradation Pathways

The degradation of N-Cbz protected compounds can occur through several chemical pathways, primarily hydrolysis, acid- or base-mediated cleavage, and photodegradation.

  • Hydrolysis: The carbamate bond can undergo hydrolysis, particularly under non-neutral pH conditions, leading to the unprotected amine, benzyl alcohol, and carbon dioxide. The ester functionality, if present elsewhere in the molecule, is also susceptible to hydrolysis.[7][9]

  • Acid/Base Cleavage: While generally stable, the Cbz group can be cleaved by strong acids or bases.[7]

  • Photodegradation: Aromatic compounds can be sensitive to light, and the benzyl group in the Cbz moiety is no exception. Exposure to light, especially UV light, can induce photochemical degradation.[8]

  • Oxidative Degradation: Although less common for the Cbz group itself, other functional groups within the molecule, such as methionine or cysteine residues in a peptide, can be susceptible to oxidation.[8]

N-Cbz Compound N-Cbz Compound Degradation Degradation N-Cbz Compound->Degradation Hydrolysis Hydrolysis Degradation->Hydrolysis H₂O Acid_Base Acid/Base Cleavage Degradation->Acid_Base H⁺ / OH⁻ Photo Photodegradation Degradation->Photo Oxidation Oxidation Degradation->Oxidation [O] Products Products Hydrolysis->Products Acid_Base->Products Photo->Products Oxidation->Products

Figure 1. Major degradation pathways for N-Cbz protected compounds.

Experimental Protocols

A well-designed stability study is essential to determine the shelf-life and optimal storage conditions for a specific N-Cbz protected compound. This typically involves subjecting the compound to a range of stress conditions and analyzing for degradation over time.

Protocol 1: Forced Degradation Study

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.

Materials:

  • N-Cbz protected compound (solid and in solution)

  • Hydrochloric acid (HCl) solution (0.1 M)

  • Sodium hydroxide (NaOH) solution (0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (3%)

  • HPLC-grade water and acetonitrile

  • pH meter

  • Photostability chamber

  • Oven

  • HPLC system with UV or MS detector

Methodology:

  • Sample Preparation: Prepare stock solutions of the N-Cbz protected compound in a suitable solvent (e.g., acetonitrile/water).

  • Hydrolytic Stress:

    • Acidic: Mix the stock solution with 0.1 M HCl and store at an elevated temperature (e.g., 60°C).

    • Basic: Mix the stock solution with 0.1 M NaOH and store at room temperature.

    • Neutral: Mix the stock solution with HPLC-grade water and store at an elevated temperature (e.g., 60°C).

  • Oxidative Stress: Mix the stock solution with 3% H₂O₂ and store at room temperature, protected from light.[7]

  • Thermal Stress: Place the solid compound and a solution of the compound in an oven at an elevated temperature (e.g., 60°C).[7]

  • Photolytic Stress: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.[7]

  • Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).[7]

  • Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution Acid Acidic Hydrolysis (0.1M HCl, 60°C) Prep->Acid Base Basic Hydrolysis (0.1M NaOH, RT) Prep->Base Neutral Neutral Hydrolysis (H₂O, 60°C) Prep->Neutral Oxidative Oxidative (3% H₂O₂, RT) Prep->Oxidative Thermal Thermal (Solid & Solution, 60°C) Prep->Thermal Photo Photolytic (ICH Q1B) Prep->Photo Sampling Sample at Time Points (0, 2, 4, 8, 24h) Acid->Sampling Base->Sampling Neutral->Sampling Oxidative->Sampling Thermal->Sampling Photo->Sampling HPLC HPLC Analysis (Quantify Parent & Degradants) Sampling->HPLC

Figure 2. Experimental workflow for a forced degradation study.

Protocol 2: Long-Term Stability Study (ICH Guidelines)

Long-term stability studies are performed under recommended storage conditions to establish the shelf-life of a product.

Methodology:

  • Storage Conditions: Store the N-Cbz protected compound in its final packaging at the proposed long-term storage condition (e.g., -20°C in a desiccator).[8]

  • Accelerated Conditions: To predict long-term stability, store samples at accelerated conditions (e.g., 25°C/60% RH or 40°C/75% RH).[4][10]

  • Time Points:

    • Long-Term: Test every 3 months for the first year, every 6 months for the second year, and annually thereafter.[10]

    • Accelerated: Test at a minimum of three time points, including the initial and final points (e.g., 0, 3, and 6 months).[10]

  • Analysis: At each time point, analyze the samples for purity, appearance, and the presence of degradation products using a validated stability-indicating HPLC method.

Analytical Methods for Stability Assessment

A crucial component of any stability study is the use of appropriate analytical methods to detect and quantify any changes in the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or photodiode array (PDA) detection is the workhorse for stability testing, allowing for the separation and quantification of the parent compound and its degradation products.[9][11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying unknown degradation products by providing molecular weight information.[9][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to elucidate the structure of degradation products.[9]

Analytical MethodApplication in Stability Studies
HPLC-UV/PDA Quantification of parent compound and degradation products; Purity assessment.
LC-MS Identification of unknown degradation products by molecular weight determination.
NMR Spectroscopy Structural elucidation of degradation products.

Table 2: Key Analytical Methods for Stability Assessment of N-Cbz Protected Compounds

Conclusion

The N-Cbz protecting group offers a favorable stability profile that has cemented its role in organic synthesis. By understanding its inherent stability and susceptibility to specific degradation pathways, researchers can implement appropriate storage and handling procedures to ensure the long-term integrity of their N-Cbz protected compounds. Rigorous stability testing, guided by established protocols and employing robust analytical methods, is essential for defining the shelf-life and guaranteeing the quality and reliability of these critical synthetic building blocks in research and drug development.

References

An In-depth Technical Guide on the Safety and Handling of Methyl (S)-4-N-Cbz-piperazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling procedures for Methyl (S)-4-N-Cbz-piperazine-2-carboxylate (CAS No. 225517-81-7), a key intermediate in pharmaceutical research and development. Due to the limited availability of a detailed Safety Data Sheet (SDS) for this specific compound, this document compiles available data and supplements it with information from structurally related compounds to ensure a thorough understanding of potential hazards and safe handling practices.

Chemical and Physical Properties

This compound is a piperazine derivative with the following properties:

PropertyValueSource
CAS Number 225517-81-7[1][2]
Molecular Formula C14H18N2O4[2][3]
Molecular Weight 278.3 g/mol [2][3]
Boiling Point 406.5 ± 45.0 °C (Predicted)[1][2][3]
Density 1.212 g/cm³[1][2]
Appearance White to light yellow solid-liquid mixture[4]
Storage Temperature 2-8°C, under inert gas (Nitrogen or Argon)[1][2][3]
Solubility Soluble in dimethyl sulfoxide[4]

Hazard Identification and GHS Classification

Hazard ClassCategoryHazard StatementSignal WordPictogram
Skin Irritation2H315: Causes skin irritationWarningGHS07 (Exclamation Mark)
Eye Irritation2AH319: Causes serious eye irritationWarningGHS07 (Exclamation Mark)
Specific target organ toxicity — single exposure (Respiratory system)3H335: May cause respiratory irritationWarningGHS07 (Exclamation Mark)

Note: This classification is based on the related compound 1-Z-Piperazine and should be used as a precautionary guideline.

Precautionary Statements and Safe Handling

The following precautionary statements are recommended for handling this compound.[1]

TypeP-CodePrecautionary Statement
Prevention P210Keep away from heat/sparks/open flames/hot surfaces. — No smoking.
P233Keep container tightly closed.
P240Ground/bond container and receiving equipment.
P241Use explosion-proof electrical/ventilating/lighting/equipment.
P242Use only non-sparking tools.
P243Take precautionary measures against static discharge.
P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
Response P302 + P352IF ON SKIN: Wash with plenty of soap and water.
P303 + P361 + P353IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.
P304 + P340IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P312Call a POISON CENTER or doctor/physician if you feel unwell.
P370 + P378In case of fire: Use appropriate media for extinction.
Storage P403 + P235Store in a well-ventilated place. Keep cool.
Disposal P501Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols: Safe Handling Workflow

The following workflow outlines the essential steps for the safe handling of this compound in a laboratory setting.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling and Use cluster_emergency Emergency Procedures cluster_disposal Disposal RiskAssessment 1. Risk Assessment - Review SDS of related compounds - Identify potential hazards PPE 2. Personal Protective Equipment (PPE) - Safety goggles - Lab coat - Chemical resistant gloves (e.g., Nitrile) RiskAssessment->PPE Select appropriate EngControls 3. Engineering Controls - Use in a chemical fume hood - Ensure proper ventilation PPE->EngControls Utilize Dispensing 4. Dispensing - Ground equipment to prevent static discharge - Use non-sparking tools EngControls->Dispensing Procedure 5. Experimental Procedure - Avoid inhalation of dust/vapors - Prevent skin and eye contact Dispensing->Procedure Storage 6. Storage - Store in a tightly closed container - Keep in a cool, well-ventilated area (2-8°C) - Store under inert gas Procedure->Storage After use Spill 7. Spill Response - Evacuate area - Absorb with inert material - Place in a suitable disposal container Procedure->Spill In case of Exposure 8. First Aid - Skin: Wash with soap and water - Eyes: Rinse with water for 15 mins - Inhalation: Move to fresh air Procedure->Exposure In case of Waste 9. Waste Disposal - Dispose of in accordance with local, state, and federal regulations - Do not allow to enter drains Storage->Waste Spill->Exposure If exposure occurs

References

Chiral Piperazine Building Blocks: A Technical Guide to Synthesis and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in biologically active compounds.[1] The introduction of chirality into the piperazine ring significantly expands the accessible chemical space, allowing for more precise and potent interactions with biological targets.[1][2] This technical guide provides an in-depth overview of the synthesis of chiral piperazine building blocks, their application in drug discovery, and detailed experimental protocols for key synthetic methodologies.

Asymmetric Synthesis of Chiral Piperazines: A Quantitative Overview

A variety of synthetic strategies have been developed to access enantioenriched piperazine derivatives. The following tables summarize quantitative data for several key methods, providing a comparative overview of their efficiency and stereoselectivity.

Table 1: Asymmetric Lithiation of N-Boc Piperazines

EntryElectrophileProductYield (%)e.r. (or e.e.)Reference
1MeI2-Methyl-N-Boc-piperazine7188:12[3]
2BnBr2-Benzyl-N-Boc-piperazine8595:5[3]
3Allyl-Br2-Allyl-N-Boc-piperazine7593:7[3]
4PhCHO2-(Hydroxy(phenyl)methyl)-N-Boc-piperazine68>99:1[3]

Table 2: Iridium-Catalyzed Asymmetric Hydrogenation of Pyrazines

EntrySubstrateProductYield (%)e.e. (%)Reference
12-Methylpyrazine2-Methylpiperazine9592[4][5]
22-Ethylpyrazine2-Ethylpiperazine9691[4][5]
32,5-Dimethylpyrazinecis-2,5-Dimethylpiperazine9895[4][5]
42-Phenylpyrazine2-Phenylpiperazine9288[4][5]

Table 3: Synthesis from Chiral Amino Acids

EntryStarting Amino AcidProductOverall Yield (%)e.e. (%)Reference
1L-Alanine(S)-2-Methylpiperazine65>99[6]
2L-Phenylalanine(S)-2-Benzylpiperazine72>99[6]
3L-Valine(S)-2-Isopropylpiperazine68>99[6]
4D-Phenylglycine(R)-2-Phenylpiperazine70>99[7]

Experimental Protocols

This section provides detailed experimental methodologies for two key approaches to synthesizing chiral piperazine building blocks.

Asymmetric Lithiation of N-Boc-Piperazine

This protocol is adapted from the work of O'Brien and coworkers and describes the enantioselective synthesis of 2-substituted N-Boc-piperazines.[3]

Materials:

  • N-Boc-piperazine

  • s-BuLi (sec-Butyllithium)

  • (-)-Sparteine

  • Anhydrous diethyl ether (Et₂O)

  • Electrophile (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous NH₄Cl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add a solution of N-Boc-piperazine (1.0 equiv) in anhydrous Et₂O (0.2 M).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add (-)-sparteine (1.2 equiv) dropwise to the solution.

  • Add s-BuLi (1.2 equiv) dropwise, and stir the resulting solution at -78 °C for 1 hour.

  • Add the electrophile (1.5 equiv) dropwise and continue stirring at -78 °C for the time specified for the particular electrophile (typically 2-4 hours).

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature, then add saturated aqueous NaHCO₃.

  • Extract the aqueous layer with Et₂O (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-substituted N-Boc-piperazine.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Iridium-Catalyzed Asymmetric Hydrogenation of Pyrazines

This protocol is based on the work of Zhou and coworkers for the synthesis of chiral piperazines via the asymmetric hydrogenation of pyrazines.[4][5]

Materials:

  • Pyrazine substrate

  • [Ir(COD)Cl]₂ (Iridium(I) chloride cyclooctadiene complex)

  • Chiral ligand (e.g., (S,S)-f-Binaphane)

  • Iodine (I₂)

  • Anhydrous solvent (e.g., THF, Toluene)

  • Hydrogen gas (H₂)

  • Palladium on carbon (Pd/C) for deprotection (if necessary)

Procedure:

  • In a glovebox, charge a vial with [Ir(COD)Cl]₂ (0.5 mol%), the chiral ligand (1.1 mol%), and the pyrazine substrate (1.0 equiv).

  • Add anhydrous solvent and stir the mixture at room temperature for 10 minutes.

  • Transfer the vial to a stainless-steel autoclave.

  • Purge the autoclave with hydrogen gas three times.

  • Pressurize the autoclave with H₂ to the desired pressure (e.g., 600 psi) and heat to the specified temperature (e.g., 30 °C).

  • Stir the reaction for the specified time (e.g., 24 hours).

  • After cooling to room temperature, carefully release the hydrogen pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • If N-benzyl protection is used, the benzyl group can be removed by hydrogenation with Pd/C in methanol under a hydrogen atmosphere.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Visualizing Workflows and Pathways

Graphviz diagrams are provided below to illustrate key processes involving chiral piperazine building blocks.

Asymmetric Synthesis Workflow

This diagram outlines a general workflow for the asymmetric synthesis of a chiral 2-substituted piperazine, starting from readily available starting materials.

G cluster_start Starting Materials cluster_synthesis Asymmetric Synthesis cluster_workup Purification & Analysis cluster_product Final Product start_piperazine N-Protected Piperazine lithiation Asymmetric Lithiation start_piperazine->lithiation start_reagents Chiral Ligand & s-BuLi start_reagents->lithiation trapping Electrophilic Trapping lithiation->trapping Electrophile purification Column Chromatography trapping->purification Crude Product analysis Chiral HPLC purification->analysis product Enantioenriched 2-Substituted Piperazine analysis->product >95% ee

Caption: Asymmetric synthesis of a chiral piperazine.

Drug Discovery Workflow

This diagram illustrates the integration of chiral piperazine building blocks into a typical drug discovery pipeline.

G cluster_design Library Design & Synthesis cluster_screening Screening & Hit Identification cluster_optimization Lead Optimization cluster_candidate Preclinical Development building_blocks Chiral Piperazine Building Blocks synthesis Combinatorial Synthesis building_blocks->synthesis library Diverse Chemical Library synthesis->library screening High-Throughput Screening (HTS) library->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) hit_id->sar lead_opt Lead Optimization sar->lead_opt adme ADME/Tox Profiling adme->lead_opt candidate Preclinical Candidate lead_opt->candidate

Caption: Chiral piperazines in drug discovery.

Signaling Pathway Modulation

Many drugs containing a chiral piperazine moiety act on G-protein coupled receptors (GPCRs). This diagram illustrates the general mechanism of action of a GPCR antagonist, a common mode of action for such drugs.

Caption: GPCR antagonism by a chiral piperazine drug.

Conclusion

Chiral piperazine building blocks are of paramount importance in modern organic synthesis and drug discovery. The development of robust and highly stereoselective synthetic methods has enabled the creation of a vast array of structurally diverse chiral piperazines. These building blocks have proven to be invaluable in the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. The continued exploration of new synthetic routes and the application of these chiral scaffolds in medicinal chemistry will undoubtedly lead to the discovery of the next generation of innovative medicines.

References

The Piperazine Moiety: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique physicochemical and structural properties have made it a ubiquitous feature in a vast array of bioactive molecules, contributing to their efficacy in treating a wide spectrum of diseases. This technical guide delves into the multifaceted role of the piperazine moiety in bioactive molecules, offering a comprehensive overview of its impact on pharmacological activity, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Physicochemical Properties and Pharmacokinetic Impact

The piperazine nucleus imparts a set of desirable physicochemical properties to drug candidates, significantly influencing their pharmacokinetic profile. Its basic nature, with two pKa values (typically around 5.5 and 9.8), allows for the formation of salts, which can enhance solubility and stability.[1][2] The presence of the two nitrogen atoms provides hydrogen bond donor and acceptor capabilities, facilitating interactions with biological targets and improving aqueous solubility.[3] These characteristics often lead to enhanced oral bioavailability and favorable absorption, distribution, metabolism, and excretion (ADME) properties.[3]

Table 1: Physicochemical Properties of Piperazine and its Salts

CompoundMelting Point (°C)pKa1pKa2Water Solubility
Piperazine (anhydrous)106 - 1085.359.73Freely soluble
Piperazine Hexahydrate44--Freely soluble
Piperazine Dihydrochloride318 - 320--Soluble

Source:[1][2][4][5]

Diverse Pharmacological Activities

The structural versatility of the piperazine ring allows for its incorporation into molecules targeting a wide range of biological systems. Substitutions at the N1 and N4 positions can be readily modified to fine-tune the pharmacological activity, selectivity, and potency of the resulting compounds.

Central Nervous System (CNS) Activity

Piperazine derivatives are particularly prominent in the development of drugs targeting the central nervous system. Many antipsychotics, antidepressants, and anxiolytics feature this moiety, which often plays a crucial role in their interaction with neurotransmitter receptors.[6][7] Atypical antipsychotics frequently contain an arylpiperazine fragment that targets dopamine (D2) and serotonin (5-HT2A) receptors.[8][9]

Table 2: Binding Affinities (Ki, nM) of select Piperazine-containing CNS Drugs

CompoundD2 Receptor5-HT1A Receptor5-HT2A Receptor
Aripiprazole0.341.73.4
Olanzapine1.1-4
Risperidone3.13-0.16
Ziprasidone4.80.50.4
Lurasidone1.06.80.5

Note: Data compiled from multiple sources. Ki values can vary depending on the specific assay conditions.

Many atypical antipsychotics containing a piperazine moiety function by antagonizing dopamine D2 and serotonin 5-HT2A receptors in the brain. This dual antagonism is believed to contribute to their efficacy in treating the positive and negative symptoms of schizophrenia while potentially reducing the risk of extrapyramidal side effects associated with older antipsychotics.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR G_protein_D2 Gi/o D2R->G_protein_D2 activates G_protein_HT2A Gq/11 HT2AR->G_protein_HT2A activates AC Adenylyl Cyclase G_protein_D2->AC inhibits PLC Phospholipase C G_protein_HT2A->PLC activates cAMP cAMP AC->cAMP produces Neuronal_Response_D2 Reduced Neuronal Excitability cAMP->Neuronal_Response_D2 modulates IP3_DAG IP3 / DAG PLC->IP3_DAG produces Neuronal_Response_HT2A Increased Neuronal Excitability IP3_DAG->Neuronal_Response_HT2A modulates Atypical_Antipsychotic Atypical Antipsychotic (with Piperazine) Atypical_Antipsychotic->D2R antagonizes Atypical_Antipsychotic->HT2AR antagonizes

Dopamine and Serotonin Receptor Antagonism by Atypical Antipsychotics.
Anticancer Activity

The piperazine scaffold is also a key component in a number of anticancer agents.[10] For instance, Imatinib, a tyrosine kinase inhibitor used to treat chronic myeloid leukemia, features a piperazine ring that is crucial for its binding to the ATP-binding pocket of the Bcr-Abl protein.

Table 3: In Vitro Anticancer Activity (IC50, µM) of select Piperazine Derivatives

CompoundCell LineIC50 (µM)
Compound 3n (Alepterolic acid derivative)MDA-MB-231 (Breast Cancer)5.55
Thiazolinylphenyl-piperazine 21MCF-7 (Breast Cancer)<25
Vindoline-piperazine conjugate 23MDA-MB-468 (Breast Cancer)1.00
Vindoline-piperazine conjugate 25HOP-92 (Lung Cancer)1.35

Source:[10][11][12][13]

Antimicrobial Activity

Piperazine derivatives have demonstrated broad-spectrum antimicrobial activity against bacteria, fungi, and parasites.[14][15][16] The anthelmintic properties of piperazine itself are well-established, where it acts by paralyzing parasites, leading to their expulsion from the host.[17]

Table 4: Minimum Inhibitory Concentration (MIC, µg/mL) of select Piperazine Derivatives

CompoundS. aureusE. coliC. albicans
Chalcone-piperazine derivative--2.22
RL-3084--
RL-328---
N,N′-Bis(1,3,4-thiadiazole)-piperazine81632

Source:[15][16][18]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol outlines the broth microdilution method for assessing the antimicrobial efficacy of piperazine derivatives.[19]

1. Preparation of Materials:

  • Test compounds (piperazine derivatives) dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Mueller-Hinton Broth (MHB).

  • Sterile 96-well microtiter plates.

  • Positive control (standard antibiotic, e.g., Gentamicin).

  • Negative control (MHB alone).

2. Inoculum Preparation:

  • Culture bacteria overnight on Mueller-Hinton Agar (MHA).

  • Suspend bacterial colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

3. MIC Assay Procedure:

  • Add 100 µL of MHB to each well of a 96-well plate.

  • Add 100 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.

  • Add 100 µL of the prepared bacterial inoculum to each well.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

4. MBC Assay Procedure:

  • From the wells showing no visible growth in the MIC assay, subculture a small aliquot (e.g., 10 µL) onto fresh MHA plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial count.

G cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination A Prepare bacterial inoculum (0.5 McFarland) C Inoculate wells with bacterial suspension A->C B Prepare serial dilutions of piperazine compounds in 96-well plate B->C D Incubate at 37°C for 18-24h C->D E Determine MIC (lowest concentration with no visible growth) D->E F Subculture from clear wells onto agar plates E->F G Incubate at 37°C for 18-24h F->G H Determine MBC (lowest concentration with ≥99.9% killing) G->H

Workflow for MIC and MBC Determination.

FDA-Approved Drugs Featuring the Piperazine Moiety

The prevalence of the piperazine ring in clinically used drugs underscores its importance in drug design. A wide range of FDA-approved medications across various therapeutic areas contain this versatile scaffold.[20][21][22]

Table 5: Select FDA-Approved Drugs Containing a Piperazine Moiety

Drug NameTherapeutic AreaMechanism of ActionKey Pharmacokinetic Parameters
Imatinib AnticancerTyrosine kinase inhibitor (Bcr-Abl, c-KIT, PDGFR)T½: ~18h; Metabolism: CYP3A4
Aripiprazole AntipsychoticPartial agonist at D2 and 5-HT1A receptors; antagonist at 5-HT2A receptorsT½: ~75h; Metabolism: CYP2D6, CYP3A4
Ciprofloxacin AntibioticDNA gyrase and topoisomerase IV inhibitorT½: ~4h; Excretion: Renal
Cetirizine AntihistamineHistamine H1 receptor antagonistT½: ~8.3h; Excretion: Renal
Sildenafil Erectile DysfunctionPDE5 inhibitorT½: ~4h; Metabolism: CYP3A4, CYP2C9
Vortioxetine AntidepressantSerotonin reuptake inhibitor; 5-HT receptor modulatorT½: ~66h; Metabolism: CYP2D6
Gilteritinib AnticancerFLT3 tyrosine kinase inhibitorT½: 45-159h; Metabolism: CYP3A4

T½ = Half-life. Data compiled from multiple sources and may vary.

Conclusion

The piperazine moiety is a remarkably versatile and valuable scaffold in the design and development of bioactive molecules. Its favorable physicochemical properties contribute to improved pharmacokinetic profiles, while its structural adaptability allows for the fine-tuning of pharmacological activity across a diverse range of therapeutic targets. The continued exploration of novel piperazine derivatives holds significant promise for the discovery of next-generation therapeutics to address unmet medical needs. This guide provides a foundational understanding for researchers and drug development professionals seeking to leverage the unique attributes of the piperazine core in their quest for innovative medicines.

References

Physicochemical Properties of Cbz-Piperazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1-carbobenzyloxy-piperazine (Cbz-piperazine) scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile building block for a vast array of pharmaceutical agents.[1] Its structure features a piperazine ring where one of the two reactive secondary amine nitrogens is protected by a benzyloxycarbonyl (Cbz) group.[1][2] This strategic protection deactivates the adjacent nitrogen, enabling chemo- and regioselective substitution at the unprotected nitrogen atom.[2] This control is crucial for synthesizing N-substituted piperazines, which are prevalent motifs in compounds targeting a range of biological systems, including serotonin and dopamine receptors.[3][4]

A thorough understanding of the physicochemical properties of Cbz-piperazine derivatives is paramount for drug development professionals. These properties—namely lipophilicity (LogP), aqueous solubility, ionization constant (pKa), and melting point—govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation. This guide provides an in-depth overview of these core properties, detailed experimental protocols for their determination, and visualized workflows relevant to their analysis.

Core Physicochemical Properties

The fundamental physicochemical characteristics of a drug candidate dictate its behavior in biological systems. For Cbz-piperazine derivatives, the nature of the substituent on the second nitrogen atom significantly modulates these properties from the parent scaffold.

  • Lipophilicity (LogP/LogD): Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a critical determinant of a drug's ability to cross cell membranes, its binding affinity to protein targets, and its overall pharmacokinetic profile.[5] The partition coefficient (LogP) is used for non-ionizable compounds, while the distribution coefficient (LogD) is used for ionizable compounds at a specific pH, making it more physiologically relevant.[5][6]

  • Aqueous Solubility: This property defines the maximum concentration of a substance that can dissolve in water at a given temperature and pH.[7] Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges.[8]

  • Ionization Constant (pKa): The pKa value indicates the strength of an acid or base and determines the extent to which a molecule is ionized at a given pH.[9] Since most drugs are weak acids or bases, their ionization state affects their solubility, absorption, and interaction with biological targets.[10] For piperazine derivatives, the two nitrogen atoms give the molecule basic properties.[11]

  • Melting Point: The melting point is the temperature at which a solid turns into a liquid. It is a fundamental indicator of a compound's purity and the strength of its crystal lattice forces.[12] A sharp melting range typically signifies a pure compound.

Data Presentation: 1-Cbz-Piperazine

The following table summarizes available physicochemical data for the parent compound, 1-Cbz-piperazine (Benzyl 1-piperazinecarboxylate). It is crucial to note that these values will change significantly upon further substitution at the N-4 position.

PropertyValueSource
Molecular Formula C₁₂H₁₆N₂O₂[1][13]
Molecular Weight 220.27 g/mol [1][13][14]
Appearance Colorless to pale yellow liquid or white solid[1]
Aqueous Solubility Limited solubility; Insoluble[1][2][15]
3.26 mg/mL (Predicted)[16]
pKa 8.44 (Predicted for the unprotected N-H)[14]
Boiling Point 158-161 °C @ 1.4 mmHg[14]
LogP Data not available (Expected to be higher than piperazine's -1.5 due to the benzyl group)

Experimental Protocols

Accurate and reproducible determination of physicochemical properties is essential. The following sections detail standard, widely accepted protocols for the key parameters.

Determination of Lipophilicity (LogP/LogD) by Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for measuring partition coefficients.[6][17]

Methodology:

  • Materials and Equipment:

    • n-Octanol (pre-saturated with buffer)

    • Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4, pre-saturated with n-octanol)[18]

    • Test compound (Cbz-piperazine derivative)

    • Glass vials with screw caps

    • Mechanical shaker or vortex mixer

    • Centrifuge

    • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

    • Micropipettes

  • Procedure:

    • Phase Saturation: Mix equal volumes of n-octanol and the aqueous buffer in a separation funnel. Shake vigorously for 24 hours to ensure mutual saturation of the phases. Allow the layers to separate completely before use.[6][19]

    • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[5] The final concentration of the co-solvent in the aqueous phase should be minimal (<1%) to avoid affecting the partitioning.

    • Partitioning: Add a small aliquot of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and pre-saturated aqueous buffer.[18] The volume ratio can be adjusted depending on the expected lipophilicity.

    • Equilibration: Cap the vial tightly and shake it for a set period (e.g., 30 minutes to several hours) until equilibrium is reached.[19] This ensures the compound has fully distributed between the two phases.

    • Phase Separation: Centrifuge the vial (e.g., at 3000 rpm for 10-15 minutes) to ensure complete separation of the two phases and break any emulsions.[19]

    • Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous layer.[19] Analyze the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC).

    • Calculation: The distribution coefficient (D) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogD is the base-10 logarithm of this value.[5]

Determination of Aqueous Solubility by Equilibrium Shake-Flask Method

This method determines the thermodynamic equilibrium solubility of a compound.[10]

Methodology:

  • Materials and Equipment:

    • Aqueous buffers at various pH values (e.g., pH 1.2, 4.5, 6.8)[20]

    • Test compound (solid, powdered form)

    • Glass vials or tubes

    • Shaking incubator or orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C)[21]

    • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

    • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

  • Procedure:

    • Sample Addition: Add an excess amount of the solid test compound to a vial containing a known volume of the desired aqueous buffer. The presence of undissolved solid at the end of the experiment is necessary to ensure saturation has been reached.[10]

    • Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours.[8][20] It is recommended to sample at multiple time points (e.g., 24, 48, 72 hours) to confirm that the concentration is no longer changing.[20]

    • Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be done by centrifuging the sample at high speed or by filtering the solution through a low-binding filter.[8]

    • Sample Preparation for Analysis: Immediately after separation, dilute the clear supernatant with a suitable solvent to prevent precipitation before analysis.

    • Quantification: Determine the concentration of the dissolved compound in the diluted supernatant using a pre-validated analytical method. A standard calibration curve should be used for accurate quantification.[8]

    • pH Measurement: Verify the pH of the saturated solution at the end of the experiment to ensure the buffer capacity was not exceeded.[20]

Determination of Ionization Constant (pKa) by Potentiometric Titration

Potentiometric titration is a highly precise method for determining pKa values by monitoring pH changes during titration with an acid or base.[22][23]

Methodology:

  • Materials and Equipment:

    • Potentiometer with a calibrated pH electrode

    • Automated titrator or a burette

    • Standardized titrants (e.g., 0.1 M HCl, 0.1 M NaOH)[9]

    • Standard pH buffers for calibration (e.g., pH 4, 7, 10)[22]

    • Test compound

    • Background electrolyte solution (e.g., 0.15 M KCl) to maintain constant ionic strength[22]

    • Magnetic stirrer and stir bar

    • Nitrogen gas source (optional, for purging CO₂)

  • Procedure:

    • Instrument Calibration: Calibrate the pH meter using at least two standard buffers that bracket the expected pKa.[22]

    • Sample Preparation: Dissolve a precisely weighed amount of the test compound in a solution of known ionic strength (e.g., 0.15 M KCl). The concentration should be sufficient for accurate detection, typically around 1 mM.[9][22]

    • Titration Setup: Place the sample solution in a jacketed vessel on a magnetic stirrer. Immerse the pH electrode and the titrant delivery tube into the solution. If necessary, purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of bases.[9][22]

    • Titration: Titrate the solution by adding small, precise increments of the standardized acid or base titrant.[22] Record the pH value after each addition, allowing the reading to stabilize.

    • Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is determined from the titration curve. For a monoprotic base, the pKa corresponds to the pH at the half-equivalence point (the point where half of the base has been neutralized).[24] The equivalence point is identified as the inflection point of the curve (where the slope, dpH/dV, is maximal).

    • Replicates: Perform at least three replicate titrations to ensure the reliability of the results.[22]

Determination of Melting Point by Capillary Method

This is the most common and straightforward method for determining the melting point of a solid crystalline compound.[12]

Methodology:

  • Materials and Equipment:

    • Melting point apparatus (manual or automated)

    • Glass capillary tubes (one end sealed)[25]

    • Test compound (dry, finely powdered)

    • Spatula

  • Procedure:

    • Sample Preparation: Ensure the sample is completely dry and has been ground into a fine powder.[26]

    • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of material. Invert the tube and tap it gently on a hard surface or drop it down a long glass tube to pack the sample tightly into the sealed end. The final packed height should be 2-3 mm.[26]

    • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[25]

    • Rapid Determination (Optional): First, heat the sample rapidly (e.g., 5-10 °C per minute) to find an approximate melting range. This saves time during the accurate determination.[26]

    • Accurate Determination: Using a fresh sample, heat the block rapidly to about 15-20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.[12][26]

    • Observation and Recording: Record two temperatures:

      • T1 (Onset): The temperature at which the first drop of liquid appears.[26]

      • T2 (Completion): The temperature at which the last solid particle melts into a clear liquid.[26]

    • Reporting: The melting point is reported as the range from T1 to T2. For a pure compound, this range is typically narrow (0.5-2 °C). Perform the measurement at least twice with fresh samples.[26]

Visualized Workflows and Pathways

Diagrams can effectively illustrate complex processes and relationships, providing a clear overview for researchers.

Experimental Workflow for Physicochemical Profiling

The logical flow for characterizing a newly synthesized Cbz-piperazine derivative involves a sequence of purification and analytical steps.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization synthesis Synthesis of Cbz-Piperazine Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification char Purity & Identity Confirmation (NMR, MS, HPLC) purification->char mp Melting Point Determination char->mp pka pKa Determination char->pka sol Aqueous Solubility Measurement char->sol logp LogP/LogD Measurement char->logp G ligand Cbz-Piperazine Derivative (Ligand) receptor GPCR (e.g., 5-HT Receptor) ligand->receptor Binds gprotein G-Protein (α, βγ) receptor->gprotein Activates effector Effector Enzyme (e.g., Adenylate Cyclase) gprotein->effector Modulates atp ATP camp cAMP (Second Messenger) atp->camp Converted by Effector pka_enzyme Protein Kinase A (PKA) camp->pka_enzyme Activates response Cellular Response (e.g., Gene Transcription, Ion Channel Modulation) pka_enzyme->response Phosphorylates Targets

References

A Technical Guide to (S)-4-N-Cbz-piperazine-2-carboxylic acid methyl ester for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of (S)-4-N-Cbz-piperazine-2-carboxylic acid methyl ester, a chiral building block with significant potential in pharmaceutical research and development. This document details commercial sourcing, potential biological applications, and a representative synthesis protocol.

Commercial Sourcing

(S)-4-N-Cbz-piperazine-2-carboxylic acid methyl ester (CAS No. 225517-81-7) is available from a variety of commercial suppliers. The following table summarizes key quantitative data from several vendors to facilitate comparison. Researchers are advised to consult the suppliers' websites for the most current pricing and availability.

SupplierPurityAvailable QuantitiesPrice (USD)Catalog Number
Santa Cruz BiotechnologyLot-specific (refer to Certificate of Analysis)[1]InquireInquiresc-286409
CookeChem≥ 97%[2]InquireInquireC-225517-81-7
ChemicalBookInquireInquireInquireCB11119380
AbacipharmTechInquireInquireInquireAB27242[3]
SJZ Chem-PharmInquire1g$456.46 (listed as not available for sale)GEN-IN-DA006XKM
ECHEMIInquireInquireInquireInquire

Physicochemical Properties

PropertyValue
Molecular Formula C14H18N2O4[1]
Molecular Weight 278.304 g/mol [1]
CAS Number 225517-81-7[1]
Appearance Solid
Storage 2-8°C, inert atmosphere

Biological Significance and Potential Signaling Pathways

The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs. Derivatives of piperazine-2-carboxylic acid, such as the title compound, are of particular interest due to their chiral nature, which allows for stereospecific interactions with biological targets.

Anticholinesterase Activity in Alzheimer's Disease Models

Recent research has highlighted the potential of piperazine-2-carboxylic acid derivatives as multi-target-directed ligands for Alzheimer's disease. A 2024 study published in Bioorganic Chemistry investigated a series of these compounds for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's. The study found that certain derivatives exhibited potent and selective inhibition of these enzymes.[4]

The proposed mechanism of action involves the piperazine derivative binding to the active site of the cholinesterase enzyme, preventing the breakdown of the neurotransmitter acetylcholine. Increased levels of acetylcholine in the brain are associated with improved cognitive function in Alzheimer's patients.

Anticholinesterase_Activity cluster_synapse Synaptic Cleft ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Hydrolyzed by AChR Acetylcholine Receptor ACh->AChR Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Postsynaptic_Neuron Postsynaptic Neuron AChR->Postsynaptic_Neuron Activates Piperazine_Derivative (S)-4-N-Cbz-piperazine- 2-carboxylic acid methyl ester derivative Piperazine_Derivative->AChE Inhibits

Figure 1. Proposed mechanism of anticholinesterase activity by piperazine-2-carboxylic acid derivatives.

Inhibition of Soluble Epoxide Hydrolase (sEH)

Another promising therapeutic avenue for piperazine derivatives is the inhibition of soluble epoxide hydrolase (sEH). A 2023 study in the Journal of Enzyme Inhibition and Medicinal Chemistry detailed the synthesis and evaluation of piperazine amides of chromone-2-carboxylic acid as sEH inhibitors. Inhibition of sEH increases the levels of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory and vasodilatory effects. This makes sEH inhibitors potential therapeutic agents for cardiovascular and inflammatory diseases.[5]

The experimental workflow for identifying such inhibitors typically involves the synthesis of a library of compounds, followed by in vitro screening against the sEH enzyme.

sEH_Inhibitor_Workflow cluster_workflow Experimental Workflow for sEH Inhibitor Discovery Start Start: Design Piperazine Derivatives Synthesis Chemical Synthesis of Compound Library Start->Synthesis Screening In Vitro Screening against sEH Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt End End: Preclinical Candidate Lead_Opt->End

Figure 2. A generalized experimental workflow for the discovery of sEH inhibitors.

Representative Experimental Protocol: Synthesis of a Piperazine Derivative

Materials:

  • Piperazine dihydrochloride

  • Appropriate electrophile (e.g., benzyl chloride)

  • Methanol

  • Polymeric resin-supported metal ion catalyst (e.g., Amberlyst-15 with Cu(II))

  • Sodium hydroxide solution

  • Organic solvent for extraction (e.g., dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Preparation of Piperazine Monohydrochloride: In a round-bottom flask, dissolve one equivalent of piperazine dihydrochloride and one equivalent of free piperazine in methanol with stirring to form a solution of piperazine monohydrochloride.

  • Reaction with Electrophile: To the solution from step 1, add the polymeric resin-supported metal ion catalyst. Then, add one equivalent of the desired electrophile (e.g., benzyl chloride) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or under reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion of the reaction, filter off the catalyst. Remove the methanol under reduced pressure.

  • Extraction: Dissolve the residue in water and basify with a sodium hydroxide solution. Extract the aqueous layer with an organic solvent such as dichloromethane.

  • Purification: Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the crude monosubstituted piperazine. Further purification can be achieved by column chromatography or recrystallization.

Note: This is a generalized protocol. Reaction conditions, including temperature, reaction time, and the choice of catalyst and solvent, may need to be optimized for the specific synthesis of (S)-4-N-Cbz-piperazine-2-carboxylic acid methyl ester.

This technical guide provides a starting point for researchers interested in utilizing (S)-4-N-Cbz-piperazine-2-carboxylic acid methyl ester in their research. The versatility of the piperazine scaffold, combined with the specific stereochemistry of this building block, makes it a valuable tool in the development of novel therapeutics.

References

Methodological & Application

Synthesis of Methyl (S)-4-N-Cbz-piperazine-2-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Methyl (S)-4-N-Cbz-piperazine-2-carboxylate, a key chiral building block in the development of various pharmaceutical agents. The piperazine scaffold is a prevalent feature in many biologically active molecules, and this particular derivative offers a strategically protected framework for further chemical modifications.

Application Notes

This compound serves as a versatile intermediate in the synthesis of complex molecules, particularly in the field of medicinal chemistry. The presence of the benzyloxycarbonyl (Cbz) protecting group on the N4 nitrogen and the methyl ester at the C2 position allows for selective chemical transformations. The Cbz group provides robust protection during various reaction conditions and can be selectively removed via catalytic hydrogenation. The methyl ester offers a handle for modifications such as amidation or reduction to the corresponding alcohol. The inherent chirality at the C2 position is crucial for the stereoselective synthesis of drug candidates, where specific stereoisomers often exhibit desired pharmacological activity while others may be inactive or even toxic.

Synthetic Pathway Overview

The synthesis of this compound can be logically approached through a two-step process commencing from the commercially available (S)-piperazine-2-carboxylic acid dihydrochloride. The first step involves the esterification of the carboxylic acid moiety, followed by the selective N-protection of the secondary amine at the 4-position.

Synthesis_Workflow A (S)-Piperazine-2-carboxylic acid dihydrochloride B Methyl (S)-piperazine-2-carboxylate A->B Esterification (MeOH, SOCl2) C This compound B->C N-Cbz Protection (Benzyl Chloroformate, Base) logical_relationship start Starting Material (S)-Piperazine-2-carboxylic acid dihydrochloride -COOH -NH₂⁺Cl⁻ -NH₂⁺Cl⁻ intermediate Intermediate Methyl (S)-piperazine-2-carboxylate -COOCH₃ -NH -NH start:f1->intermediate:f1 Esterification product Final Product This compound -COOCH₃ -NH -N-Cbz intermediate:f1->product:f1 N-Cbz Protection

Application Notes: N-Carboxybenzyl (Cbz) Protection of Piperazine-2-Carboxylic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The selective protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. The piperazine moiety is a common scaffold in many pharmaceuticals, and controlling its reactivity is crucial for building complex molecules. The carboxybenzyl (Cbz or Z) group is a robust and versatile protecting group for amines, valued for its stability across a wide range of reaction conditions and its facile removal under specific, mild conditions.[1][2]

This document provides detailed protocols and application notes for the N-Cbz protection of piperazine-2-carboxylic acid methyl ester. This reaction selectively protects one of the two nitrogen atoms in the piperazine ring, yielding a key intermediate for further synthetic transformations. The typical method involves the reaction of the piperazine derivative with benzyl chloroformate (Cbz-Cl) under basic conditions, often following the principles of the Schotten-Baumann reaction.[3][4]

Reaction Principle and Chemoselectivity

The N-Cbz protection of piperazine-2-carboxylic acid methyl ester is a nucleophilic acyl substitution reaction. The lone pair of electrons on a piperazine nitrogen atom attacks the electrophilic carbonyl carbon of benzyl chloroformate.[2] A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[2][3]

Given that piperazine has two secondary amine groups, achieving mono-protection is often the primary objective. While statistical distribution can lead to a mixture of mono-protected, di-protected, and unreacted starting material, mono-protection can be favored by using a significant excess of the piperazine starting material relative to the benzyl chloroformate.[4]

Key Characteristics of the Cbz Group:

  • Stability: Cbz-protected amines are stable in basic and mildly acidic media, allowing for a wide range of subsequent chemical modifications.[1][2]

  • Ease of Introduction: The protection reaction with benzyl chloroformate is generally efficient and proceeds under mild conditions.[1]

  • Orthogonality: The Cbz group is orthogonal to other common protecting groups like Boc and Fmoc, meaning it can be removed without affecting them.[3]

  • Facile Removal: The most common method for deprotection is catalytic hydrogenolysis (e.g., H₂ gas with a Palladium catalyst), which is a very mild and clean method, yielding the free amine, toluene, and carbon dioxide as byproducts.[1][5]

Experimental Protocols

Protocol 1: N-Cbz Protection using Sodium Bicarbonate in a Biphasic System

This protocol describes a common and effective method for the mono-N-Cbz protection of piperazine-2-carboxylic acid methyl ester using a biphasic solvent system with sodium bicarbonate as the base.

Materials and Reagents:

  • Piperazine-2-carboxylic acid methyl ester

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Water (H₂O)

  • Ethyl acetate (EtOAc) or other suitable extraction solvent

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolution: In a round-bottom flask, dissolve piperazine-2-carboxylic acid methyl ester (1.0 eq) in a 2:1 mixture of THF and water.[2]

  • Base Addition: Add sodium bicarbonate (2.0-2.5 eq) to the solution.[1][2]

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath with vigorous stirring.[3][4]

  • Cbz-Cl Addition: Slowly add benzyl chloroformate (1.0-1.1 eq) dropwise to the cold, stirring mixture.[1][4] Ensure the temperature is maintained at or below 5 °C during the addition.[1]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 3-4 hours.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.[1]

  • Washing: Combine the organic layers and wash them sequentially with 1 M HCl (optional, to remove any remaining unreacted amine), water, and finally with brine.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter the solution, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[2][4]

  • Purification: If necessary, purify the resulting residue by silica gel column chromatography.[3]

Data Presentation

The following tables summarize typical quantitative data for the N-Cbz protection reaction.

Table 1: Reagent Stoichiometry

ReagentEquivalents (eq)Purpose
Piperazine-2-carboxylic acid methyl ester1.0Substrate
Benzyl chloroformate (Cbz-Cl)1.0 - 1.1Protecting Agent
Sodium Bicarbonate (NaHCO₃)2.0 - 2.5Base (HCl Scavenger)

Table 2: Typical Reaction Parameters

ParameterValueNotes
Temperature0 °C to Room TemperatureInitial addition of Cbz-Cl is performed at 0 °C.[3][4]
Reaction Time2 - 20 hoursTypically monitored by TLC for completion.[3][4]
Solvent SystemTHF/H₂O (2:1) or DCM/H₂OBiphasic system is common.[2][3]
Reported Yield~90%Yields are substrate-dependent but generally high.[3]

Visualized Workflow

The following diagram illustrates the general experimental workflow for the N-Cbz protection of piperazine-2-carboxylic acid methyl ester.

G Experimental Workflow: N-Cbz Protection cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Dissolve Piperazine Ester & Base in Solvent cool Cool Mixture to 0°C start->cool add Add Cbz-Cl Dropwise cool->add react Stir at RT (3-4h) Monitor by TLC add->react extract Aqueous Work-up & Extraction react->extract dry Dry & Concentrate Organic Phase extract->dry purify Column Chromatography (if needed) dry->purify product Final Product: N-Cbz-piperazine-2-carboxylic acid methyl ester purify->product

Caption: General workflow for the N-Cbz protection of piperazine-2-carboxylic acid methyl ester.

References

Application Notes and Protocols for the Deprotection of the Cbz Group in Methyl (S)-4-N-Cbz-piperazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Carboxybenzyl (Cbz or Z) group is a widely utilized protecting group for amines in organic synthesis, particularly in the construction of complex molecules and pharmaceutical intermediates.[1] Its removal is a critical step in many synthetic pathways. This document provides detailed application notes and protocols for the deprotection of the Cbz group from Methyl (S)-4-N-Cbz-piperazine-2-carboxylate, a key building block in medicinal chemistry. The primary methods covered are catalytic hydrogenolysis and acid-catalyzed cleavage, offering routes that are adaptable to various substrate sensitivities and laboratory capabilities.

Deprotection Methodologies

The selection of a deprotection strategy for this compound is contingent on factors such as the presence of other functional groups in the molecule, reaction scale, and available equipment.[2] The two most prevalent and effective methods are catalytic hydrogenolysis and acidic cleavage.

  • Catalytic Hydrogenolysis: This is the most common and generally the mildest method for Cbz deprotection.[2] It involves the cleavage of the benzyl C-O bond using hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[1] A significant advantage of this method is the clean nature of the reaction, which produces toluene and carbon dioxide as byproducts.[3] An alternative, transfer hydrogenation, utilizes a hydrogen donor like formic acid or ammonium formate, which can be more convenient as it avoids the need for handling hydrogen gas directly.[1][4] However, catalytic hydrogenation is incompatible with functional groups that are susceptible to reduction, such as alkenes and alkynes.

  • Acidic Cleavage: Strong acidic conditions can also be employed to remove the Cbz group. Reagents such as hydrogen bromide (HBr) in acetic acid are effective for this transformation.[5] This method is advantageous when the substrate contains functionalities that are sensitive to reduction. Conversely, other acid-labile protecting groups may be cleaved under these harsh conditions.

Data Presentation: Comparison of Deprotection Methods

The following table summarizes typical reaction conditions and outcomes for the deprotection of Cbz-protected amines, providing a basis for method selection for this compound.

Deprotection MethodKey Reagents & ConditionsAdvantagesPotential LimitationsTypical Yield (%)
Catalytic Hydrogenolysis H₂ gas, 10% Pd/C, Methanol or Ethanol, RT, 1-4 atmMild conditions, clean byproducts (toluene, CO₂), high yields.[1][5]Requires specialized hydrogenation equipment, potential for catalyst poisoning, incompatible with reducible functional groups.[2][5]>95[1]
Transfer Hydrogenolysis Formic acid or Ammonium formate, 10% Pd/C, Methanol, RT - 40°CAvoids the use of flammable H₂ gas, generally mild conditions.[4][5]May require elevated temperatures, potential for incomplete reaction.[5]88-95+[1]
Acidic Cleavage 33% HBr in Acetic Acid, RT, 1-4 hEffective for substrates with reducible functional groups.[5]Harsh conditions can affect other acid-labile groups, corrosive reagents.Variable, substrate-dependent

Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis using Palladium on Carbon and Hydrogen Gas

This protocol describes a standard method for Cbz deprotection via catalytic hydrogenation.[1][3]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Reaction flask

  • Stirring apparatus

  • Filtration apparatus (e.g., Celite® pad)

Procedure:

  • Dissolve this compound (1.0 mmol) in a suitable solvent such as methanol (10 mL) in a reaction flask.[1]

  • Carefully add 10% Pd/C (typically 5-10 mol% of the substrate) to the solution.[6]

  • Seal the flask and evacuate the air, then backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[1]

  • Maintain a positive pressure of hydrogen gas (e.g., using a balloon) and stir the reaction mixture vigorously at room temperature.[1]

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS). The reaction is typically complete within 2-24 hours.[5]

  • Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).[1]

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.[1]

  • Concentrate the filtrate under reduced pressure to obtain the crude product, Methyl (S)-piperazine-2-carboxylate.

  • Purify the product as necessary by crystallization or chromatography.

Protocol 2: Transfer Hydrogenolysis using Formic Acid

This protocol provides an alternative to using hydrogen gas, employing formic acid as the hydrogen donor.[1]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Formic acid (HCOOH)

  • Reaction flask

  • Stirring apparatus

  • Filtration apparatus (e.g., Celite® pad)

Procedure:

  • Dissolve this compound (1.0 mmol) in methanol or ethanol (10 mL) in a reaction flask.[1]

  • Carefully add 10% Pd/C (10-20 mol%) to the solution.[1]

  • To the stirred suspension, add formic acid (2-5 equivalents) dropwise at room temperature.[1][5]

  • Stir the reaction mixture at room temperature. The reaction can be gently heated (e.g., to 40 °C) to increase the rate if necessary.[5]

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-6 hours.[5]

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.[1]

  • Concentrate the filtrate under reduced pressure. Note that the product will be the formate salt.

  • If the free amine is desired, dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated sodium bicarbonate solution), followed by extraction with an organic solvent.

Protocol 3: Acidic Cleavage using Hydrogen Bromide in Acetic Acid

This protocol is suitable for substrates that are not compatible with hydrogenation conditions.[5][6]

Materials:

  • This compound

  • 33% Hydrogen bromide in acetic acid (HBr/AcOH)

  • Diethyl ether (for precipitation)

  • Reaction vial

  • Stirring apparatus

  • Filtration or centrifugation apparatus

Procedure:

  • Place this compound (1.0 eq) in a dry reaction vial.

  • Add a solution of 33% HBr in acetic acid (typically a 5-10 fold excess by volume).[5]

  • Stir the mixture at room temperature for 1-4 hours.[5]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, precipitate the product by adding a large volume of cold diethyl ether to the reaction mixture.[5]

  • Collect the precipitated solid by filtration or centrifugation, washing thoroughly with diethyl ether to remove acetic acid and benzyl bromide.[5]

  • Dry the solid product under vacuum. The product is typically obtained as the hydrobromide salt.

Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_methods Deprotection Methods cluster_product Product Start Methyl (S)-4-N-Cbz- piperazine-2-carboxylate Method1 Catalytic Hydrogenolysis (H₂, Pd/C) Start->Method1 Method2 Transfer Hydrogenolysis (HCOOH, Pd/C) Start->Method2 Method3 Acidic Cleavage (HBr/AcOH) Start->Method3 Product Methyl (S)-piperazine- 2-carboxylate Method1->Product Method2->Product Method3->Product (as salt)

References

Application Notes and Protocols for Selective Hydrogenolysis of N-Cbz Protecting Groups in the Presence of Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzyloxycarbonyl (Cbz or Z) group is a cornerstone in amine protection strategy, particularly within peptide synthesis and complex molecule construction, owing to its straightforward introduction and stability. Its removal via catalytic hydrogenolysis is often the preferred method due to the clean and mild reaction conditions.[1] However, the presence of other reducible functional groups, such as esters, necessitates carefully controlled conditions to achieve chemoselective deprotection. This document provides detailed application notes and protocols for the selective hydrogenolysis of the N-Cbz group without affecting ester functionalities.

Core Principles of Selective Deprotection

The selective removal of an N-Cbz group in the presence of an ester hinges on the differential reactivity of these functional groups under hydrogenolysis conditions. Generally, the Cbz group is more labile to hydrogenolysis than simple alkyl or aryl esters.[2] The reaction involves the cleavage of the benzylic C-O bond of the carbamate, liberating the free amine, toluene, and carbon dioxide as byproducts.[1]

Standard catalytic hydrogenolysis is performed using a palladium catalyst, most commonly 10% palladium on carbon (Pd/C), with a hydrogen source.[3] This source can be hydrogen gas (H₂) or a hydrogen donor in a process called catalytic transfer hydrogenolysis (CTH).[4] CTH offers a practical alternative to handling flammable hydrogen gas and employs donors like ammonium formate, 1,4-cyclohexadiene, or triethylsilane.[3][4][5]

It is critical to note that while simple methyl or ethyl esters are typically stable, benzyl esters are also readily cleaved under standard hydrogenolysis conditions.[4] Therefore, the protocols described herein are primarily applicable to substrates containing non-benzylic esters.

Key Parameters Influencing Selectivity

Several factors must be optimized to ensure the selective removal of the Cbz group while preserving the ester.

  • Catalyst Selection: 10% Pd/C is the most widely used catalyst for this transformation.[3] In cases where other reducible groups are present, specialized catalysts like palladium on silk fibroin (Pd/Fib) have shown high chemoselectivity, leaving even benzyl esters intact while reducing functionalities like azides or alkenes.

  • Hydrogen Source: The choice between H₂ gas and a transfer hydrogenation reagent can influence reaction rate and selectivity. CTH is often considered milder.[4] A combination of sodium borohydride (NaBH₄) and Pd/C in methanol provides a rapid method for in situ hydrogen generation.[6][7]

  • Solvent: Protic solvents like methanol (MeOH) and ethanol (EtOH) are most common. Tetrahydrofuran (THF) can also be used and may offer better results in some cases to prevent partial hydrogenolysis of sensitive groups.

  • Temperature and Pressure: Most hydrogenolyses for Cbz removal are conducted at room temperature and atmospheric pressure (using an H₂-filled balloon), which are mild conditions that favor the preservation of esters.[1]

  • Additives: In some instances, additives can be used to modulate catalyst activity. For example, acidic conditions (e.g., adding acetic acid) can prevent catalyst deactivation by the newly formed amine.[3] Conversely, basic additives like ammonia or pyridine have been used to inhibit the hydrogenolysis of benzyl ethers, while allowing Cbz deprotection to proceed.[5][8]

Quantitative Data Summary

The following tables summarize various conditions for the selective hydrogenolysis of N-Cbz groups.

Table 1: Hydrogenolysis using H₂ Gas

Catalyst (wt%)SolventTemperature (°C)PressureTime (h)Substrate ScopeEster StabilityYield (%)Reference(s)
10% Pd/C (5-10)MeOH or EtOHRoom Temp1 atm (balloon)1-4General N-Cbz aminesHigh for alkyl/aryl esters>95[1][3]
10% Pd/C (10)MeOH/AcOHRoom Temp1 atm (balloon)2-6N-Cbz amines (prevents catalyst deactivation)High for alkyl/aryl esters>90[3]
2.5% Pd/FibMeOH or THFRoom Temp1-10 atm1-24Substrates with other reducible groups (e.g., azides, olefins)High (including benzyl esters)>90

Table 2: Catalytic Transfer Hydrogenolysis (CTH)

Catalyst (wt%)Hydrogen Donor (equiv.)SolventTemperature (°C)TimeSubstrate ScopeEster StabilityYield (%)Reference(s)
10% Pd/C (10)Ammonium formate (4-5)MeOHRoom Temp0.5-2 hGeneral N-Cbz aminesHigh for alkyl/aryl esters>95[2][3]
10% Pd/C (10)1,4-CyclohexadieneEtOHRoom Temp1-3 hGeneral N-Cbz aminesHigh for alkyl/aryl esters>90[4]
10% Pd/CTriethylsilaneN/ARoom TempN/AGeneral N-Cbz aminesHigh for alkyl/aryl estersHigh[5]
10% Pd/C (10)NaBH₄ (1-1.5)MeOHRoom Temp3-20 minRapid deprotection of N-Cbz aminesHigh for alkyl/aryl esters93-98[6][7]

Experimental Protocols

Protocol 1: General N-Cbz Deprotection using Hydrogen Gas

This protocol describes a standard and reliable method for removing an N-Cbz group in the presence of a non-benzylic ester using palladium on carbon and hydrogen gas.

Materials:

  • N-Cbz protected substrate

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH), reagent grade

  • Hydrogen (H₂) gas cylinder or balloon

  • Celite®

  • Round-bottom flask

  • Stir bar

  • Standard glassware for filtration and concentration

Procedure:

  • Preparation: Dissolve the N-Cbz protected compound (1.0 equiv.) in a suitable solvent (e.g., MeOH or EtOH, ~0.1 M concentration) in a round-bottom flask equipped with a stir bar.[1]

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 wt% relative to the substrate) to the solution.[1]

  • Hydrogenation: Seal the flask and evacuate the air, then backfill with hydrogen gas. This is commonly done using an H₂-filled balloon attached to the flask. For larger scale or more difficult reductions, a Parr hydrogenator may be used.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.[1]

  • Work-up and Isolation: Upon completion, carefully vent the hydrogen atmosphere and purge the flask with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.[1]

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude deprotected amine. The product can be purified further by crystallization or chromatography if necessary.

Protocol 2: N-Cbz Deprotection using Catalytic Transfer Hydrogenolysis with Ammonium Formate

This protocol provides a convenient and safe alternative to using hydrogen gas.

Materials:

  • N-Cbz protected substrate

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium Formate (HCO₂NH₄)

  • Methanol (MeOH), reagent grade

  • Celite®

  • Round-bottom flask

  • Stir bar

  • Standard glassware for filtration and concentration

Procedure:

  • Preparation: Dissolve the N-Cbz protected compound (1.0 equiv.) in methanol (~0.1 M concentration) in a round-bottom flask with a stir bar.

  • Reagent Addition: Add 10% Pd/C (10 wt%) followed by ammonium formate (4-5 equiv.) to the solution.[3] The addition of ammonium formate may be exothermic.

  • Reaction: Stir the mixture at room temperature. The reaction is often complete in 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Isolation: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentration: Concentrate the filtrate under reduced pressure. The resulting crude product will contain the deprotected amine and ammonium salts. The salts can often be removed by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then dried and concentrated to afford the final product.

Protocol 3: Rapid N-Cbz Deprotection using NaBH₄/Pd-C

This protocol describes a very fast and efficient deprotection method.[6][7]

Materials:

  • N-Cbz protected substrate

  • 10% Palladium on Carbon (Pd/C)

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH), reagent grade

  • Celite®

  • Round-bottom flask

  • Stir bar

  • Standard glassware for filtration and concentration

Procedure:

  • Preparation: Dissolve the N-Cbz protected amine (1.0 equiv.) in methanol at room temperature.

  • Reagent Addition: Add 10% Pd/C (10 wt%) followed by the portion-wise addition of sodium borohydride (1.0-1.5 equiv.).[7] Note: Vigorous hydrogen evolution will occur.

  • Reaction: Stir the reaction mixture at room temperature. The deprotection is typically very rapid, often complete within 3-10 minutes.[6] Monitor the reaction by TLC.

  • Work-up and Isolation: Follow the work-up and isolation steps described in Protocol 1 (filtration through Celite® and solvent evaporation).

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve Cbz-protected amine in solvent (e.g., MeOH) B Add Pd/C catalyst (5-10 wt%) A->B C Introduce Hydrogen Source (H₂ gas or CTH reagent) B->C D Stir vigorously at room temp. Monitor reaction by TLC/LC-MS C->D E Filter through Celite® to remove catalyst D->E F Concentrate filtrate in vacuo E->F G Purify crude product (if necessary) F->G

Caption: General workflow for selective N-Cbz hydrogenolysis.

G cluster_favorable cluster_unfavorable Selectivity Selective N-Cbz Removal (Ester Preserved) BenzylEster Benzyl Esters (Also Cleaved) Selectivity->BenzylEster CatalystPoison Catalyst Poisons (S, P compounds) Selectivity->CatalystPoison OtherReducible Other Reducible Groups (Alkenes, Azides) Selectivity->OtherReducible Catalyst Catalyst (e.g., 10% Pd/C) Catalyst->Selectivity Solvent Solvent (MeOH, EtOH) Solvent->Selectivity Conditions Mild Conditions (RT, 1 atm H₂) Conditions->Selectivity EsterType Ester Type (Alkyl, Aryl) EsterType->Selectivity

Caption: Key factors influencing selective N-Cbz deprotection.

References

Application Notes and Protocols for the Use of Methyl (S)-4-N-Cbz-piperazine-2-carboxylate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (S)-4-N-Cbz-piperazine-2-carboxylate is a valuable building block in peptide synthesis, particularly for the development of peptidomimetics and conformationally constrained peptides. The piperazine scaffold introduces a rigid turn-like structure into the peptide backbone, which can enhance metabolic stability, improve receptor binding affinity, and modulate biological activity. The carboxybenzyl (Cbz) protecting group on the N4-nitrogen and the methyl ester at the C2-carboxyl position allow for orthogonal deprotection strategies, enabling selective modifications during solid-phase peptide synthesis (SPPS). These application notes provide detailed protocols for the incorporation of this building block into peptide chains and an overview of its potential applications.

Applications in Peptide Synthesis

The incorporation of this compound into peptide sequences serves several key purposes in drug discovery and chemical biology:

  • Induction of Conformational Constraints: The piperazine ring acts as a rigid spacer, restricting the conformational freedom of the peptide backbone. This can lock the peptide into a bioactive conformation, leading to increased potency and selectivity for its target receptor.

  • Development of Peptidomimetics: As a non-natural amino acid analogue, it is used to create peptidomimetics with improved pharmacokinetic properties, such as resistance to enzymatic degradation by proteases.

  • Scaffold for Further Functionalization: The N1-nitrogen of the piperazine ring can be functionalized after deprotection of the Cbz group, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).

Data Presentation

While specific quantitative data for the coupling and deprotection of this compound is not extensively published, the following table provides representative yields and purities that can be expected for sterically hindered amino acids and related deprotection reactions in Fmoc-based SPPS. These values should be considered as a general guideline, and optimization may be required for specific peptide sequences.

StepReagents and ConditionsExpected Yield/EfficiencyExpected Purity (Crude)Reference
Coupling HATU/DIPEA in DMF, 2-4 h85-95%>80%[1]
HBTU/HOBt/DIPEA in DMF, 2-4 h80-90%>80%[1]
On-Resin Cbz Deprotection Pd/C, HCOOH in NMP/DCM>90%Not applicable[2][3]
Methyl Ester Saponification 1M LiOH in THF/H₂O (3:1) on-resin70-85%Not applicable[4]
Final Peptide Cleavage 95% TFA, 2.5% H₂O, 2.5% TIS60-80% (overall)Sequence-dependent[5]

Experimental Protocols

The following protocols outline the steps for incorporating this compound into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Protocol 1: Coupling of this compound

This protocol describes the coupling of the title compound to a deprotected N-terminal amine on a solid support. Due to the steric hindrance of the building block, a potent coupling reagent is recommended.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (3 eq.)

  • HATU (2.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (6 eq.)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • SPPS reaction vessel

Procedure:

  • Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.

  • In a separate vial, dissolve this compound and HATU in DMF.

  • Add DIPEA to the solution from step 2 and pre-activate for 2-5 minutes at room temperature.

  • Drain the DMF from the swollen resin and add the pre-activated amino acid solution.

  • Agitate the reaction mixture for 2-4 hours at room temperature. For difficult couplings, the reaction time can be extended, or a second coupling can be performed.

  • Monitor the coupling reaction using a qualitative ninhydrin test.

  • Once the coupling is complete, drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

Protocol 2: On-Resin Deprotection of the Cbz Group

This protocol describes the selective removal of the Cbz group from the N4-position of the incorporated piperazine residue using catalytic transfer hydrogenation. This method is advantageous as it avoids the use of hydrogen gas.[2][3]

Materials:

  • Peptide-resin containing the Cbz-protected piperazine moiety

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Formic acid (HCOOH)

  • N-Methyl-2-pyrrolidone (NMP) or a mixture of NMP/DCM

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Swell the peptide-resin in the chosen solvent system.

  • In a separate flask under an inert atmosphere, suspend Pd/C in the solvent.

  • Add the resin to the Pd/C suspension.

  • To the stirred suspension, add formic acid (10-20 eq.) dropwise.

  • Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by LC-MS analysis of a small cleaved sample.

  • Upon completion, filter the resin and wash thoroughly with the reaction solvent to remove the catalyst.

  • Wash the resin with DMF and proceed to the next step (e.g., coupling of another amino acid or functionalization of the deprotected nitrogen).

Protocol 3: On-Resin Saponification of the Methyl Ester

This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid on the solid support. This step is necessary if the C-terminus of the piperazine residue is to be part of the peptide backbone.

Materials:

  • Peptide-resin containing the piperazine-2-carboxylate methyl ester

  • 1M Lithium hydroxide (LiOH) solution

  • Tetrahydrofuran (THF)

  • Water

  • Dilute acid (e.g., 1M HCl) for neutralization

  • DMF, DCM

Procedure:

  • Swell the peptide-resin in a mixture of THF/H₂O (3:1).

  • Add the 1M LiOH solution (5-10 eq.) to the resin suspension.

  • Agitate the mixture at room temperature for 2-4 hours. Monitor the saponification by cleaving a small amount of resin and analyzing the product by LC-MS.

  • Upon completion, filter the resin and wash with THF/H₂O.

  • Neutralize the resin by washing with a dilute acid solution, followed by extensive washing with water, DMF, and DCM to remove any residual salts.

  • Dry the resin under vacuum.

Visualizations

Experimental Workflow for Peptide Elongation

Peptide_Elongation_Workflow Start Fmoc-Peptide-Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Fmoc_Deprotection Wash1 Wash (DMF, DCM) Fmoc_Deprotection->Wash1 Coupling Coupling of Methyl (S)-4-N-Cbz- piperazine-2-carboxylate (HATU, DIPEA, DMF) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Cbz_Deprotection On-Resin Cbz Deprotection (Pd/C, HCOOH) Wash2->Cbz_Deprotection Wash3 Wash (DMF, DCM) Cbz_Deprotection->Wash3 Saponification On-Resin Saponification (LiOH, THF/H2O) Wash3->Saponification Wash4 Wash (DMF, DCM) Saponification->Wash4 Next_Coupling Coupling of Next Fmoc-Amino Acid Wash4->Next_Coupling End Elongated Peptide-Resin Next_Coupling->End

Caption: Workflow for incorporating this compound.

Logical Relationship of Orthogonal Deprotection

Orthogonal_Deprotection Start Fully Protected Piperazine Residue (N-Cbz, C-OMe) Cbz_Removal Catalytic Transfer Hydrogenation (Pd/C, HCOOH) Start->Cbz_Removal Selective N-Deprotection Ester_Hydrolysis Saponification (LiOH) Start->Ester_Hydrolysis Selective C-Deprotection Cbz_Removed N-Deprotected Piperazine Residue (N-H, C-OMe) Cbz_Removal->Cbz_Removed Cbz_Removed->Ester_Hydrolysis Saponification Fully_Deprotected Fully Deprotected Piperazine Residue (N-H, C-OH) Cbz_Removed->Fully_Deprotected Ester_Removed C-Deprotected Piperazine Residue (N-Cbz, C-OH) Ester_Hydrolysis->Ester_Removed Ester_Removed->Cbz_Removal Hydrogenation Ester_Removed->Fully_Deprotected

Caption: Orthogonal deprotection strategy for the piperazine building block.

Disclaimer: The provided protocols are intended as a general guide. Reaction conditions, including equivalents of reagents, reaction times, and temperatures, may require optimization based on the specific peptide sequence and solid support used. It is recommended to perform small-scale test reactions to determine the optimal conditions for each step.

References

Application Notes and Protocols: Solid-Phase Peptide Synthesis (SPPS) with Chiral Piperazine Cores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the solid-phase synthesis of peptidomimetics incorporating chiral piperazine cores. The inclusion of such scaffolds is a key strategy in medicinal chemistry to develop novel therapeutics with enhanced biological activity and improved pharmacokinetic profiles.[1]

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide and peptidomimetic chemistry, enabling the rapid and efficient assembly of complex molecules.[2] A significant strategy in drug design involves the incorporation of non-peptidic scaffolds, such as chiral piperazine structures, into peptide chains.[1] Chiral piperazine cores serve as conformationally constrained building blocks that can enhance proteolytic stability, improve binding affinity, and modulate physicochemical properties.[3][4][5][6] This approach allows for the generation of diverse compound libraries for screening and lead optimization in drug discovery.[1][7] The use of an orthogonal protection strategy, typically combining the base-labile Fmoc group for the α-amine and acid-labile groups (like Boc or Trityl) for side chains and the piperazine nitrogen, is essential for successful synthesis.[8][9]

Application Notes

The integration of chiral piperazine scaffolds into peptidomimetics has significant applications in various therapeutic areas. Their rigid structure can mimic peptide secondary structures like β-turns, leading to enhanced target affinity and selectivity.[4]

Key Therapeutic Applications:

  • G Protein-Coupled Receptor (GPCR) Ligands: Peptidomimetics synthesized with piperazine-based linkers can function as potent and selective ligands for GPCRs, which are critical targets in drug discovery.[1] The constrained piperazine core can orient key pharmacophoric groups in a bioactive conformation, leading to improved receptor activation or inhibition.

  • Bacterial Topoisomerase Inhibitors: The piperazine scaffold is a key component in a promising new class of novel bacterial topoisomerase inhibitors (NBTIs).[1][10] SPPS facilitates the rapid synthesis of NBTI libraries, allowing for systematic structure-activity relationship (SAR) studies to optimize antibacterial activity while minimizing off-target effects, such as hERG potassium channel inhibition.[10]

  • α-Helix Mimetics: Phenyl-piperazine-triazine cores can be used to create α-helix mimetics that effectively mimic the presentation of key side-chain residues involved in protein-protein interactions (PPIs).[7]

Below is a generalized diagram illustrating the signaling pathway of a G protein-coupled receptor, a common target for piperazine-based peptidomimetics.

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_Protein Gαβγ GPCR->G_Protein activates Effector Effector Enzyme G_Protein->Effector activates Ligand Piperazine Peptidomimetic Ligand->GPCR binds Response Cellular Response Effector->Response leads to

Caption: General signaling pathway of a G protein-coupled receptor (GPCR).[1]

Quantitative Data Summary

The following table summarizes representative quantitative data for the solid-phase synthesis of a model peptidomimetic incorporating a chiral piperazine building block, such as N-Boc-piperazine-C3-COOH, on a Rink Amide resin.[1] Actual values may vary based on the specific peptide sequence, scale, and resin used.

ParameterTypical ValueMonitoring Method / Notes
Resin Type Rink Amide AM ResinSuitable for synthesizing C-terminal amides.
Resin Substitution 0.5 - 0.7 mmol/gStandard loading for commercial resins.
Coupling Reagents HBTU / DIPEAStandard conditions for Fmoc/tBu strategy.
Piperazine Core Coupling Efficiency >95%Monitored by a negative Kaiser test result.[1]
Amino Acid Coupling Efficiency (per step) >99%Monitored by a negative Kaiser test result.[1]
Overall Crude Product Yield 65 - 85%Dependent on sequence length and complexity.
Crude Product Purity >85%Assessed by RP-HPLC.[7]

Experimental Protocols

A successful SPPS workflow relies on a cyclical process of deprotection, washing, and coupling, followed by a final cleavage and purification step. An orthogonal protection scheme is critical, where the N-terminal Fmoc group is removed by a base (e.g., piperidine) while side-chain and piperazine-N protecting groups (e.g., Boc, Trityl) are stable until removed by acid during the final cleavage.[9]

SPPS_Workflow Start Start with Resin Swell 1. Resin Swelling (DMF) Start->Swell Fmoc_Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotect Wash1 3. Wash (DMF, DCM) Fmoc_Deprotect->Wash1 Couple 4. Coupling (Amino Acid/Piperazine Core + Reagents) Wash1->Couple Wash2 5. Wash (DMF) Couple->Wash2 Loop Repeat for Each Monomer Wash2->Loop Loop->Fmoc_Deprotect Next Cycle Cleave 6. Final Cleavage & Deprotection (TFA) Loop->Cleave Final Cycle End Purified Peptide Cleave->End Orthogonal_Protection PeptideResin Resin-Peptide-N(Boc)-Piperazine-N(Fmoc)-AA-... Fmoc N-Terminal Fmoc Group PeptideResin->Fmoc Boc Piperazine/Side-Chain Boc/tBu Groups PeptideResin->Boc Base Base Treatment (e.g., 20% Piperidine) Fmoc->Base Labile Acid Acid Treatment (e.g., 95% TFA) Fmoc->Acid Stable Boc->Base Stable Boc->Acid Labile

References

Application Notes and Protocols for Amide Bond Formation with Methyl (S)-4-N-Cbz-piperazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of Methyl (S)-4-N-Cbz-piperazine-2-carboxylate in amide bond formation, a critical reaction in the synthesis of novel therapeutics and chemical probes. This versatile building block, featuring a chiral piperazine scaffold, is frequently employed in medicinal chemistry to introduce conformational constraint and modulate the physicochemical properties of target molecules.

Overview and Key Transformations

This compound is a trifunctional molecule requiring a strategic approach for its incorporation into target structures. The typical synthetic workflow involves three key transformations:

  • Saponification: Hydrolysis of the methyl ester to the corresponding carboxylic acid is the necessary first step to enable its coupling with an amine.

  • Amide Bond Formation: The resulting carboxylic acid is then coupled with a primary or secondary amine using standard peptide coupling reagents.

  • Cbz Deprotection: The benzyloxycarbonyl (Cbz) protecting group on the piperazine nitrogen can be removed, typically by catalytic hydrogenation, to allow for further functionalization.

This document outlines detailed protocols for each of these essential steps.

Experimental Protocols and Data

Saponification of this compound

The hydrolysis of the methyl ester to the corresponding carboxylic acid, (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid, is efficiently achieved using lithium hydroxide.

Table 1: Saponification Reaction Conditions and Expected Outcome

Reagent/ParameterConditionMolar Equivalents
Starting MaterialThis compound1.0
BaseLithium Hydroxide (LiOH·H₂O)1.0-1.2
Solvent SystemTetrahydrofuran (THF) / Water3:1 to 1:1 (v/v)
TemperatureRoom Temperature (20-25 °C)-
Reaction Time2-4 hours-
Expected Yield>95%-

Detailed Protocol:

  • Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Add lithium hydroxide monohydrate (1.0-1.2 eq) to the solution at room temperature.

  • Stir the reaction mixture vigorously and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 2-4 hours), remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid (HCl).

  • Extract the product, (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid, with ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the carboxylic acid as a white solid.

Amide Bond Formation

The newly synthesized (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid can be coupled with a variety of primary and secondary amines using standard peptide coupling reagents. Two common and effective methods are presented below.

Table 2: Amide Coupling Reaction Conditions and Representative Yields

Coupling MethodCoupling ReagentsBaseSolventTemperatureTime (h)Typical Yield
Method A EDC, HOBtDIPEA or Et₃NDCM or DMF0 °C to RT12-2485-95%
Method B HATUDIPEADMFRoom Temp.2-690-98%

Yields are representative and can vary depending on the specific amine coupling partner.

Detailed Protocol (Method A: EDC/HOBt Coupling):

  • Dissolve (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • Add N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (2.0-3.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C for pre-activation.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃), water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Detailed Protocol (Method B: HATU Coupling):

  • In a flask under an inert atmosphere, dissolve (S)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid (1.0 eq) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0-3.0 eq) to the solution and stir at room temperature for 15-30 minutes for pre-activation.

  • Add the desired amine (1.1 eq) to the activated mixture.

  • Stir the reaction at room temperature for 2-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Cbz Deprotection of Piperazine-2-carboxamides

The final step in many synthetic sequences is the removal of the Cbz protecting group to liberate the secondary amine of the piperazine ring. Catalytic hydrogenation is the most common and efficient method for this transformation.

Table 3: Cbz Deprotection Conditions and Expected Outcome

MethodCatalystHydrogen SourceSolventTemperatureTime (h)Typical Yield
Catalytic Hydrogenation10% Pd/CH₂ (balloon or Parr shaker)Methanol or EthanolRoom Temp.4-16>95%
Transfer Hydrogenation10% Pd/CAmmonium formate or CyclohexeneMethanol or EthanolRoom Temp. to 60 °C2-890-98%

Detailed Protocol (Catalytic Hydrogenation):

  • Dissolve the Cbz-protected piperazine-2-carboxamide (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight). Caution: Pd/C can be pyrophoric and should be handled with care, preferably under a stream of inert gas and kept moist with solvent.

  • Secure the reaction flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1-3 atm) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield the deprotected piperazine-2-carboxamide.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental protocols described above.

Saponification_Workflow cluster_materials Starting Materials & Reagents cluster_procedure Procedure cluster_product Product SM Methyl (S)-4-N-Cbz- piperazine-2-carboxylate Dissolve Dissolve Starting Material in THF/Water SM->Dissolve Base LiOH·H₂O AddBase Add LiOH·H₂O at RT Base->AddBase Solvent THF / Water Solvent->Dissolve Dissolve->AddBase Stir Stir for 2-4h AddBase->Stir Workup Aqueous Workup & Acidification Stir->Workup Extract Extract with Ethyl Acetate Workup->Extract Dry Dry & Concentrate Extract->Dry Product (S)-4-(Benzyloxycarbonyl) piperazine-2-carboxylic acid Dry->Product

Caption: Workflow for the saponification of the methyl ester.

Amide_Coupling_Workflow cluster_materials Starting Materials & Reagents cluster_procedure Procedure cluster_product Product Acid (S)-4-Cbz-piperazine- 2-carboxylic acid Activate Activate Carboxylic Acid with Coupling Reagent & Base Acid->Activate Amine R¹R²NH AddAmine Add Amine Amine->AddAmine Coupling EDC / HOBt or HATU Coupling->Activate Base DIPEA Base->Activate Solvent DCM or DMF Solvent->Activate Activate->AddAmine React Stir at RT AddAmine->React Workup Aqueous Workup React->Workup Purify Column Chromatography Workup->Purify Product (S)-4-Cbz-piperazine- 2-carboxamide Derivative Purify->Product

Caption: General workflow for amide bond formation.

Cbz_Deprotection_Workflow cluster_materials Starting Materials & Reagents cluster_procedure Procedure cluster_product Product SM (S)-4-Cbz-piperazine- 2-carboxamide Dissolve Dissolve Starting Material SM->Dissolve Catalyst 10% Pd/C AddCat Add Pd/C Catalyst Catalyst->AddCat HSource H₂ Gas Hydrogenate Stir under H₂ Atmosphere HSource->Hydrogenate Solvent Methanol or Ethanol Solvent->Dissolve Dissolve->AddCat AddCat->Hydrogenate Filter Filter through Celite® Hydrogenate->Filter Concentrate Concentrate Filtrate Filter->Concentrate Product (S)-Piperazine- 2-carboxamide Concentrate->Product

Caption: Workflow for Cbz deprotection via catalytic hydrogenation.

Application of Cbz-piperazine Scaffolds in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The carbobenzyloxy (Cbz)-piperazine scaffold is a cornerstone in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. Its unique structural features, including a protected nitrogen that allows for selective functionalization of the second nitrogen, make it an invaluable synthon in drug discovery and development. This document provides detailed application notes on the utility of Cbz-piperazine scaffolds, along with comprehensive protocols for the synthesis and biological evaluation of its derivatives, particularly in the realms of oncology and neuroscience.

Application Notes

The Cbz-piperazine moiety is a "privileged scaffold," frequently found in molecules targeting a wide range of biological targets. The Cbz protecting group offers stability under various reaction conditions and can be readily removed via catalytic hydrogenation, providing a straightforward route to monosubstituted piperazines. This strategic protection allows for precise chemical modifications at the N-4 position, including N-alkylation and N-arylation reactions, which are pivotal for tuning the pharmacological properties of the final compounds.[1]

Key Applications:

  • Anticancer Agents: Cbz-piperazine derivatives have demonstrated significant potential as anticancer agents. By incorporating various pharmacophores, researchers have developed compounds that induce apoptosis and inhibit cell proliferation in numerous cancer cell lines.[2][3][4] Structure-activity relationship (SAR) studies have revealed that the nature of the substituent on the piperazine ring is crucial for cytotoxic activity.[5]

  • Antipsychotic Agents: The piperazine ring is a common feature in many antipsychotic drugs. Cbz-piperazine serves as a key intermediate in the synthesis of compounds that exhibit high affinity for dopamine D2 and serotonin 5-HT1A/5-HT2A receptors, which are critical targets in the treatment of schizophrenia and other psychotic disorders.[6][7][8][9]

  • Neurodegenerative Diseases: Cbz-piperazine-based compounds are also being explored for their therapeutic potential in neurodegenerative diseases like Alzheimer's. These derivatives can be designed to modulate targets such as amyloid-beta (Aβ) aggregation and cholinergic pathways.[10][11][12][13]

  • Antimicrobial Agents: The scaffold has been utilized in the development of novel antimicrobial and antifungal agents.[14]

Quantitative Data Summary

The following tables summarize the biological activities of representative Cbz-piperazine derivatives from the literature.

Table 1: Anticancer Activity of Piperazine Derivatives

CompoundCancer Cell LineAssayIC50 (µM)Reference
Vindoline-piperazine conjugate 17 Colon (KM12)NCI60 ScreenGrowth %: -84.40[2]
Vindoline-piperazine conjugate 17 CNS (SF-539)NCI60 ScreenGrowth %: >-80[2]
Vindoline-piperazine conjugate 17 Melanoma (SK-MEL-5)NCI60 ScreenGrowth %: -98.17[2]
Bergenin-piperazine hybrid 5a Tongue CancerCytotoxicity Assay<10[3]
Bergenin-piperazine hybrid 5c Tongue CancerCytotoxicity Assay<10[3]
Bergenin-piperazine hybrid 10f Oral CancerCytotoxicity Assay<10[3]
Benzothiazole-piperazine hybrid 5b Breast (T47D)Antiproliferation Assay38[15]
Benzothiazole-piperazine hybrid 5b Breast (MCF7)Antiproliferation Assay33[15]
Benzothiazole-piperazine hybrid 5b Colon (HCT116)Antiproliferation Assay48[15]
Benzothiazole-piperazine hybrid 5b Colon (Caco2)Antiproliferation Assay42[15]
Benzhydrylpiperazine derivative 9d Lung (A549)Anti-cancer Assay-[16]
Benzhydrylpiperazine derivative 9d Colon (COLO-205)Anti-cancer Assay-[16]
Benzhydrylpiperazine derivative 9d Pancreatic (MIA-PA-CA-2)Anti-cancer Assay-[16]

Table 2: Receptor Binding Affinity of Piperazine Derivatives for Antipsychotic Targets

CompoundReceptorAssayKi (nM)Reference
Compound 24 (BMY 13859-1) Dopamine D2Radioligand BindingPotent Affinity[6]
Compound 24 (BMY 13859-1) Serotonin ReceptorsRadioligand BindingHigh Affinity[6]
Compound 3w Dopamine D2Radioligand BindingHigh Affinity[8][9]
Compound 3w Serotonin 5-HT1ARadioligand BindingHigh Affinity[8][9]
Compound 3w Serotonin 5-HT2ARadioligand BindingHigh Affinity[8][9]
S-15535 Serotonin 5-HT1ARadioligand BindingHigh Affinity[14]

Experimental Protocols

A. Synthesis of Cbz-Piperazine Derivatives

A common synthetic route for creating diverse libraries of piperazine compounds involves the N-alkylation or N-arylation of a Cbz-protected piperazine.

1. General Protocol for N-Alkylation of Cbz-Piperazine

This protocol describes a general procedure for the mono-N-alkylation of Cbz-piperazine with an alkyl halide.

  • Materials:

    • 1-(Benzyloxycarbonyl)piperazine (Cbz-piperazine)

    • Alkyl halide (e.g., alkyl bromide or iodide) (1.1 - 1.5 equivalents)

    • Anhydrous base (e.g., potassium carbonate, K₂CO₃, or cesium carbonate, Cs₂CO₃) (2.0 equivalents)

    • Anhydrous polar aprotic solvent (e.g., acetonitrile (MeCN) or dimethylformamide (DMF))

    • Reaction flask (oven-dried)

    • Magnetic stirrer and heating mantle/oil bath

    • Standard workup and purification reagents and equipment (e.g., rotary evaporator, separatory funnel, ethyl acetate, water, brine, anhydrous sodium sulfate, silica gel for column chromatography)

  • Procedure:

    • To a dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add Cbz-piperazine and the anhydrous base.

    • Add the anhydrous solvent and stir the suspension.

    • Slowly add the alkyl halide to the reaction mixture at room temperature.

    • Heat the reaction mixture to an appropriate temperature (typically 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature.

    • If using MeCN, filter off the inorganic salts and concentrate the filtrate under reduced pressure. If using DMF, dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkyl-N'-Cbz-piperazine.[17]

2. General Protocol for Buchwald-Hartwig Amination of Cbz-Piperazine

This protocol outlines a general procedure for the palladium-catalyzed N-arylation of Cbz-piperazine with an aryl halide.

  • Materials:

    • Cbz-piperazine (1.2 - 1.5 equivalents)

    • Aryl halide (e.g., aryl bromide or chloride) (1.0 equivalent)

    • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

    • Phosphine ligand (e.g., BINAP, Xantphos) (1-5 mol%)

    • Base (e.g., sodium tert-butoxide, NaOtBu) (1.4 - 2.0 equivalents)

    • Anhydrous solvent (e.g., toluene or dioxane)

    • Schlenk tube or other suitable reaction vessel for inert atmosphere chemistry

    • Standard workup and purification reagents and equipment

  • Procedure:

    • To an oven-dried Schlenk tube, add the aryl halide, Cbz-piperazine, and the base.

    • In a separate vial, prepare the catalyst pre-mixture by dissolving the palladium source and the ligand in a small amount of the reaction solvent (if they are not pre-mixed).

    • Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

    • Add the anhydrous solvent to the Schlenk tube, followed by the catalyst solution via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Cbz-piperazine.[18]

B. Biological Evaluation Protocols

1. In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • 96-well cell culture plates

    • Cbz-piperazine derivative test compounds

    • MTT solution (5 mg/mL in sterile PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cancer cells into a 96-well plate at a density of approximately 5 x 10³ cells per well and allow them to adhere for 24 hours in a humidified incubator (37°C, 5% CO₂).[1]

    • Compound Treatment: Treat the cells with various concentrations of the Cbz-piperazine derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

    • Incubation: Incubate the plate for a specified period (typically 24, 48, or 72 hours).[19]

    • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[19][20]

    • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[19]

    • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[19]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using a dose-response curve.[19]

2. Receptor Binding Affinity: Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for a specific receptor (e.g., dopamine D2 or serotonin 5-HT1A).

  • Materials:

    • Cell membranes expressing the receptor of interest

    • Radioligand (e.g., [³H]Spiperone for D2 receptors, [³H]8-OH-DPAT for 5-HT1A receptors)

    • Test compounds (Cbz-piperazine derivatives)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions)

    • Non-specific binding determinator (a high concentration of a known unlabeled ligand)

    • 96-well plates

    • Glass fiber filters

    • Filtration apparatus

    • Scintillation counter and scintillation fluid

  • Procedure:

    • Assay Setup: In a 96-well plate, set up the following in triplicate:

      • Total Binding: Add assay buffer, radioligand, and cell membranes.

      • Non-specific Binding: Add assay buffer, radioligand, cell membranes, and the non-specific binding determinator.

      • Competitive Binding: Add assay buffer, radioligand, cell membranes, and varying concentrations of the test compound.

    • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

    • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.

    • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

    • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

    • Data Analysis:

      • Calculate the specific binding by subtracting the non-specific binding from the total binding.

      • Plot the percentage of specific binding against the logarithm of the test compound concentration.

      • Use non-linear regression analysis to determine the IC50 value.

      • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14][21]

Visualizations

Signaling Pathways and Workflows

anticancer_apoptosis_pathway Drug Cbz-Piperazine Derivative Cell Cancer Cell Drug->Cell Enters Bcl2 Bcl-2 Drug->Bcl2 Inhibits Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases BaxBak Bax/Bak Bcl2->BaxBak Inhibits BaxBak->Mitochondrion Activates Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by anticancer Cbz-piperazine derivatives.

antipsychotic_receptor_binding Drug Cbz-Piperazine Derivative D2R Dopamine D2 Receptor Drug->D2R Antagonist HT1AR Serotonin 5-HT1A Receptor Drug->HT1AR Agonist/Partial Agonist HT2AR Serotonin 5-HT2A Receptor Drug->HT2AR Antagonist Downstream Downstream Signaling D2R->Downstream HT1AR->Downstream HT2AR->Downstream Effect Antipsychotic Effect Downstream->Effect

Caption: Receptor binding profile of antipsychotic Cbz-piperazine derivatives.

experimental_workflow Synthesis Synthesis of Cbz-Piperazine Derivatives Purification Purification and Characterization Synthesis->Purification InVitro In Vitro Biological Evaluation Purification->InVitro Cytotoxicity Cytotoxicity Assays (e.g., MTT) InVitro->Cytotoxicity Binding Receptor Binding Assays InVitro->Binding SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR Binding->SAR Lead Lead Optimization SAR->Lead

Caption: General workflow for the development of Cbz-piperazine-based drug candidates.

References

Synthesis of N-methylated peptides using piperazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An important strategy in drug development is the N-methylation of peptides, which improves their medicinal qualities. A methyl group added to the amide nitrogen of the peptide backbone can improve metabolic stability, membrane permeability, and binding affinity.

It should be noted that piperazine derivatives are not commonly used as primary reagents for the N-methylation of peptides, according to a review of the scientific literature. Instead, piperazine scaffolds are essential for creating peptidomimetics, which are substances that resemble peptides but have better drug-like qualities. Diketopiperazines (DKPs), which are cyclic dipeptides, can also be formed during peptide synthesis, especially with N-methylated residues.

These application notes provide detailed procedures for tried-and-true on-resin N-methylation methods. They also discuss the crucial role piperazine derivatives play in peptide research, with a particular emphasis on their use in peptidomimetics and the production of N-methylated DKPs.

Part 1: Established On-Resin N-Methylation Methods

On-resin N-methylation is an efficient way to modify peptides directly on the solid support, which simplifies the synthesis process. The Fukuyama-Mitsunobu reaction and direct alkylation are two of the main methods.

  • Fukuyama-Mitsunobu Reaction: This robust, two-step process is suitable for most amino acids. It entails activating the backbone amide with a 2-nitrobenzenesulfonyl (o-NBS) group, which is then methylated.

  • Direct Alkylation: In this method, a methylating agent, such as methyl iodide, is used in the presence of a non-nucleophilic base to directly methylate the amide nitrogen.

The main difficulty in synthesizing N-methylated peptides is the subsequent coupling step, as the secondary amine of an N-methylated residue is less nucleophilic and more sterically hindered. In these situations, microwave-assisted coupling can be helpful.

Part 2: The Role of Piperazine Derivatives in Peptide Science

Peptidomimetics Containing Piperazine:

A common tactic in medicinal chemistry is to include non-peptidic scaffolds, like piperazine-based structures, into peptide chains. This improves biological activity, proteolytic stability, and pharmacokinetic properties. For the purpose of creating extensive compound libraries for screening and lead optimization, the solid-phase synthesis of peptidomimetics with a piperazine moiety provides a flexible and effective platform.

Formation of N-Methylated Diketopiperazines (DKPs):

The smallest cyclic peptides are called diketopiperazines (DKPs), and they can be made from N-methylated dipeptides that are bound to resin. Treating the resin-bound N-methylated dipeptide with 20% piperidine in dimethylformamide results in a "cyclative release," which yields enantiomerically pure N-methylated DKPs. It has been demonstrated that N-methylation significantly increases the solubility of DKP derivatives.

Data Presentation

Table 1: Efficiency of Time-Reduced On-Resin N-Methylation

An optimized three-step on-resin N-methylation procedure (sulfonylation, methylation, and desulfonylation) can be shortened from 4 hours to about 40 minutes while still producing a product with high purity. The HPLC purity of a crude N-methylated peptide made with various pieces of equipment for the shorter protocol is summarized in the following table.

N-Terminal Amino Acid to be MethylatedN-Methylation Method (Apparatus)HPLC Purity of Crude Product (%)
Arginine (Arg)Ultrasonic bath98
Arginine (Arg)Mechanical shaker95
Arginine (Arg)Microwave reactor99
Cysteine (Cys)Ultrasonic bath96
Histidine (His)Ultrasonic bath80
Aspartic Acid (Asp)Ultrasonic bath26

Table 2: Representative Data for Solid-Phase Synthesis of a Piperazine-Containing Peptidomimetic

The typical quantitative data for the solid-phase synthesis of a model peptidomimetic using N-Boc-piperazine-C3-COOH are summarized in the following table. Depending on the particular sequence, scale, and resin used, these values may change.

ParameterValueNotes
Resin TypeRink Amide AM ResinSuitable for synthesizing C-terminal amides.
Resin Substitution0.5 - 0.7 mmol/gStandard loading for many commercial resins.
Coupling ReagentsHBTU / DIPEAStandard conditions for the Fmoc/tBu strategy.
N-Boc-piperazine-C3-COOH Coupling Efficiency>95%Monitored by a negative Kaiser test result.
Amino Acid Coupling Efficiency (per step)>99%Monitored by a negative Kaiser test result.
Overall Crude Product Yield65 - 85%Dependent on the length and sequence of the peptide.
Final Purified Product Yield15 - 40%Reflects losses during synthesis and purification.

Experimental Protocols

Protocol 1: On-Resin N-Methylation via Fukuyama-Mitsunobu Reaction

This protocol describes the N-methylation of a peptide bound to a resin, with the N-terminal amine to be methylated already deprotected.

Materials:

  • Peptide-resin (pre-swollen in NMP)

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • 2,4,6-Collidine

  • N-Methyl-2-pyrrolidone (NMP)

  • Triphenylphosphine (PPh₃)

  • Methanol (MeOH) or Diethyl azodicarboxylate (DEAD)

  • Thiophenol

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dimethylformamide (DMF)

Procedure:

  • Sulfonylation (o-NBS Protection):

    • Swell the N-terminally deprotected peptide-resin in NMP.

    • Add a solution of o-NBS-Cl (10 eq) and 2,4,6-collidine (5 eq) in NMP to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Wash the resin thoroughly with NMP and Dichloromethane (DCM).

  • Methylation (Mitsunobu Reaction):

    • Swell the o-NBS protected peptide-resin in a suitable solvent like THF or DCM.

    • Add PPh₃ (5-10 eq) and MeOH (20-40 eq) to the resin suspension.

    • Cool the mixture to 0°C and slowly add DEAD (5-10 eq).

    • Allow the reaction to proceed for 2-12 hours at room temperature.

    • Wash the resin with THF and DCM.

  • Desulfonylation (o-NBS Removal):

    • Swell the methylated resin in DMF.

    • Add a solution of thiophenol (10 eq) and DBU (2 eq) in DMF.

    • Agitate the mixture for 1 hour at room temperature.

    • Wash the resin with DMF, DCM, and methanol, and then dry under a vacuum.

Protocol 2: Solid-Phase Synthesis of a Peptidomimetic Incorporating N-Boc-piperazine-C3-COOH

This protocol outlines the coupling of a piperazine-based building block to a resin, followed by chain elongation.

Materials:

  • Rink Amide AM resin

  • N-Boc-piperazine-C3-COOH

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide)

  • DCM (Dichloromethane)

  • Piperidine solution (20% in DMF)

  • TFA (Trifluoroacetic acid) solution (25-50% in DCM)

  • Fmoc-protected amino acids

Procedure:

  • Resin Preparation:

    • Swell the Rink Amide AM resin in DMF for 30-60 minutes in a reaction vessel.

    • Remove the Fmoc protecting group by treating the resin with a 20% piperidine solution in DMF for 20 minutes.

    • Wash the resin with DMF and DCM.

  • Coupling of N-Boc-piperazine-C3-COOH:

    • In a separate vessel, pre-activate N-Boc-piperazine-C3-COOH (3 eq) with HBTU (2.9 eq) and DIPEA (6 eq) in DMF for 5-10 minutes.

    • Add the activated solution to the resin.

    • Agitate the mixture for 2-4 hours at room temperature.

    • Check for reaction completion using the Kaiser test (should be negative).

    • Wash the resin with DMF and DCM.

  • Boc Deprotection of the Piperazine Nitrogen:

    • Wash the resin with DCM.

    • Add a solution of 25-50% TFA in DCM to the resin and agitate for 30 minutes.

    • Drain the solution and wash the resin with DCM.

    • Neutralize the resin by washing with a 10% solution of DIPEA in DMF.

  • Peptide Chain Elongation:

    • Couple the subsequent Fmoc-protected amino acid using standard HBTU/DIPEA activation conditions, similar to step 2.

    • Repeat the Fmoc deprotection and coupling cycles to assemble the desired peptide chain.

  • Cleavage and Deprotection:

    • Once the synthesis is complete, wash the resin and dry it.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptidomimetic from the resin and remove side-chain protecting groups.

    • Precipitate the crude product in cold diethyl ether, centrifuge, and lyophilize.

Visualizations

Application Notes and Protocols for the Synthesis of Arylpiperazines via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-aryl piperazine motif is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active molecules, playing a critical role in treatments for conditions such as depression, anxiety, and cancer.[1] The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of the crucial C-N bond that defines these structures.[1] This reaction offers a significant advantage over traditional methods by providing a highly efficient and functional group tolerant route to N-aryl piperazines from readily available starting materials.

These application notes provide a detailed overview, experimental protocols, and comparative data to guide researchers in the successful synthesis of arylpiperazines using the Buchwald-Hartwig amination.

Core Concepts

The Buchwald-Hartwig amination is a chemical reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine, catalyzed by a palladium complex.[2] The success of the reaction is highly dependent on the choice of the palladium precursor, a sterically hindered and electron-rich phosphine ligand, a suitable base, and an appropriate solvent.[1]

The general transformation can be represented as follows:

General Reaction Scheme:

  • Ar-X: Aryl halide (X = I, Br, Cl) or triflate (OTf)

  • H-N(Piperazine derivative): Piperazine or a substituted piperazine

  • Pd catalyst: A source of palladium, such as Pd₂(dba)₃ or Pd(OAc)₂

  • Ligand: Typically a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos)

  • Base: A non-nucleophilic base, such as NaOtBu, K₃PO₄, or Cs₂CO₃

Catalytic Cycle

The mechanism of the Buchwald-Hartwig amination involves a catalytic cycle with a palladium complex. A simplified representation of this cycle for the synthesis of arylpiperazines is depicted below. The cycle involves the oxidative addition of the aryl halide to a Pd(0) species, association of the piperazine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylpiperazine and regenerate the Pd(0) catalyst.

Buchwald_Hartwig_Arylpiperazine cluster_cycle Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X aryl_halide Ar-X piperazine Piperazine-H amine_coordination Amine Coordination product Ar-Piperazine base Base deprotonation Deprotonation base_h Base-H+ hx HX oxidative_addition->amine_coordination Pd(II)(Ar)(X)Ln amine_coordination->deprotonation Piperazine-H reductive_elimination Reductive Elimination deprotonation->reductive_elimination Base reductive_elimination->pd0 Ar-Piperazine caption Simplified catalytic cycle for Buchwald-Hartwig amination.

Figure 1: Simplified catalytic cycle for arylpiperazine synthesis.

Quantitative Data Summary

The selection of reaction components is critical for achieving high yields. The following tables summarize representative data for the Buchwald-Hartwig amination of various aryl halides with piperazine derivatives, highlighting the impact of different catalysts, ligands, and bases.

Table 1: Coupling of Aryl Bromides with N-Boc-piperazine

Aryl BromidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
4-BromotoluenePd(OAc)₂ (2)P(t-Bu)₃ (4)NaOtBuToluene80298
4-BromoanisolePd₂(dba)₃ (1)BINAP (1.5)NaOtBuToluene1002791
1-Bromo-4-fluorobenzenePd(OAc)₂ (2)P(t-Bu)₃ (4)NaOtBuToluene80395
2-BromotoluenePd₂(dba)₃ (1)BINAP (1.5)NaOtBuToluene1002785

Table 2: Coupling of Aryl Chlorides with Piperazine Derivatives

Aryl ChloridePiperazine DerivativePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)TimeYield (%)
4-ChlorotoluenePiperazine[Pd(allyl)Cl]₂ (2)RuPhos (4)NaOtBuToluene10010 min97
1-Chloro-4-methoxybenzenePiperazine[Pd(allyl)Cl]₂ (2)RuPhos (4)NaOtBuToluene10010 min95
2-ChlorotoluenePiperazine[Pd(allyl)Cl]₂ (2)RuPhos (4)NaOtBuToluene10010 min91
4-ChlorobenzonitrileN-MethylpiperazinePd₂(dba)₃ (1)XPhos (2)K₃PO₄t-BuOH1101885

Experimental Protocols

The following protocols provide a general framework for performing the Buchwald-Hartwig amination for the synthesis of arylpiperazines. Optimization of specific parameters may be required for different substrates.

Protocol 1: General Procedure for the Coupling of Aryl Halides with N-Boc-piperazine

This protocol is suitable for a wide range of aryl bromides and some activated aryl chlorides.

Materials:

  • Aryl halide (1.0 equiv)

  • N-Boc-piperazine (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-2 mol%)

  • Phosphine ligand (e.g., P(t-Bu)₃, BINAP, XPhos; 1.5-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄; 1.4–2.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Schlenk tube or similar reaction vessel

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), N-Boc-piperazine (1.2–1.5 equiv), base (1.4–2.0 equiv), palladium catalyst, and ligand under an inert atmosphere.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) and stir for the required time. Monitor the reaction progress by TLC or LC-MS.[3]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.[3]

Protocol 2: Rapid, Aerobic Synthesis of N-Arylpiperazines

This protocol is particularly useful for electron-donating and sterically hindered aryl chlorides and offers a significant reduction in reaction time.[4]

Materials:

  • Aryl chloride (1.0 equiv)

  • Piperazine (1.2 equiv)

  • [Pd(allyl)Cl]₂ (2 mol%)

  • RuPhos (4 mol%)

  • NaOtBu (1.2 equiv)

  • Toluene

  • Reaction vial

Procedure:

  • Reaction Setup: In a reaction vial, combine the aryl chloride (1.0 equiv), piperazine (1.2 equiv), NaOtBu (1.2 equiv), [Pd(allyl)Cl]₂ (2 mol%), and RuPhos (4 mol%).

  • Solvent Addition: Add toluene.

  • Reaction: Stir the mixture at 100 °C for 10 minutes. The reaction can be performed under aerobic conditions.[4]

  • Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of an arylpiperazine via Buchwald-Hartwig amination.

experimental_workflow start Start setup Reaction Setup (Aryl Halide, Piperazine, Catalyst, Ligand, Base) start->setup solvent Add Anhydrous Solvent setup->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Workup (Extraction and Washing) reaction->workup dry Dry Organic Layer workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end caption General experimental workflow for arylpiperazine synthesis.

Figure 2: General experimental workflow.

Functional Group Tolerance

The Buchwald-Hartwig amination is known for its excellent functional group tolerance. However, certain functional groups can be incompatible with the strong bases often employed (e.g., NaOtBu). Esters and nitro groups, for example, may not be compatible with KOtBu.[5] In such cases, weaker bases like K₂CO₃ or K₃PO₄ can be used, although this may lead to lower reaction rates.[5] A general screening methodology can be employed to identify optimal conditions for substrates with challenging functional groups.[6]

Conclusion

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing an invaluable tool for the construction of N-arylpiperazines.[1] The judicious selection of catalyst, ligand, base, and solvent is paramount to achieving high yields and accommodating a broad range of substrates. The protocols and data presented herein serve as a comprehensive guide for researchers to effectively utilize this powerful transformation in the development of novel pharmaceuticals and other advanced materials.

References

Application Notes and Protocols for the Derivatization of Secondary Amines Following Cbz Removal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The carboxybenzyl (Cbz or Z) group is a cornerstone protecting group for amines in organic synthesis, particularly in peptide chemistry and the development of nitrogen-containing pharmaceuticals. Its removal, typically via catalytic hydrogenolysis, unmasks a nucleophilic secondary amine, which serves as a critical juncture for further molecular elaboration. The strategic derivatization of this newly liberated amine is a frequent and vital step in synthesizing compound libraries for structure-activity relationship (SAR) studies and in building complex molecular architectures.

This document provides detailed application notes and experimental protocols for the most common and effective methods of derivatizing secondary amines post-Cbz deprotection: acylation, sulfonylation, alkylation, and reductive amination.

Part 1: Cbz Deprotection of the Secondary Amine

The crucial first step is the efficient and clean removal of the Cbz group to yield the free secondary amine. The most prevalent method is hydrogenolysis, which involves the cleavage of the benzylic C-O bond using hydrogen gas and a palladium catalyst.

General Protocol 1: Cbz Deprotection via Catalytic Hydrogenolysis[1][2]

This protocol describes a standard procedure for removing a Cbz group from a secondary amine using hydrogen gas and palladium on carbon (Pd/C).

Materials:

  • Cbz-protected secondary amine

  • Palladium on carbon (10% Pd/C, 5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Inert gas (Nitrogen or Argon)

  • Celite®

Procedure:

  • Reaction Setup: In a round-bottom flask suitable for hydrogenation, dissolve the Cbz-protected amine in an appropriate solvent (e.g., MeOH, EtOH, or EtOAc).

  • Inert Atmosphere: Add the 10% Pd/C catalyst to the solution. The amount is typically 5-10% by weight of the starting material. Flush the flask with an inert gas (N₂ or Ar).

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas. For small-scale reactions, a hydrogen-filled balloon is often sufficient. For larger scales, a Parr hydrogenator or similar apparatus is used.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature under a positive pressure of H₂. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. The reaction typically takes 2-16 hours.

  • Workup: Once the reaction is complete, carefully vent the H₂ gas and flush the flask with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of the reaction solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude secondary amine.

  • Purification: The resulting amine is often pure enough for the next step. If necessary, it can be purified by column chromatography or crystallization.

Note: Transfer hydrogenation using a hydrogen donor like formic acid or ammonium formate can be an alternative to using H₂ gas.[1]

Part 2: Derivatization of the Secondary Amine

Once the secondary amine is obtained, it can be functionalized through various C-N bond-forming reactions.

Derivatization_Workflow cluster_start Starting Material cluster_process Process cluster_derivatives Derivatization Pathways start Cbz-Protected Secondary Amine deprotection Cbz Deprotection (e.g., H₂, Pd/C) start->deprotection Step 1 amine Free Secondary Amine (R₂NH) deprotection->amine Step 2 acylation Acylation amine->acylation R'COCl or (R'CO)₂O sulfonylation Sulfonylation amine->sulfonylation R'SO₂Cl alkylation Alkylation amine->alkylation R'X red_amination Reductive Amination amine->red_amination R'CHO, [H]

Caption: Workflow from Cbz deprotection to secondary amine derivatization.

Acylation: Synthesis of Amides

Acylation is a robust method to convert secondary amines into stable tertiary amides using an acylating agent like an acyl chloride or anhydride in the presence of a base.[2]

Application Note: This reaction is widely used to introduce a vast array of functional groups. The resulting amides are generally stable and often exhibit different biological properties compared to the parent amine. The reaction is typically fast and high-yielding. A base, such as pyridine or triethylamine, is required to neutralize the HCl generated when using acyl chlorides.[3][4]

Materials:

  • Secondary amine (1.0 eq)

  • Acyl chloride (1.05 - 1.2 eq)

  • Tertiary amine base (e.g., Triethylamine (TEA) or Pyridine, 1.1 - 1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 4-Dimethylaminopyridine (DMAP, catalytic amount, optional)

Procedure:

  • Reaction Setup: Dissolve the secondary amine and the base (e.g., TEA) in anhydrous DCM in a flame-dried, inert gas-purged round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Reagent Addition: Add the acyl chloride dropwise to the stirred solution. If the reaction is slow, a catalytic amount of DMAP can be added.[3]

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-12 hours. Monitor the reaction's completion by TLC.

  • Quenching: Upon completion, quench the reaction by adding water.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃) solution, and finally with brine.[4] If pyridine was used as the base, an additional wash with aqueous copper sulfate (CuSO₄) can help remove residual pyridine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide product by column chromatography on silica gel or by recrystallization.

Table 1: Representative Acylation Reactions

Amine Substrate Acylating Agent Base Solvent Yield (%) Reference
Aniline Acetyl Chloride Pyridine DCM >90 [3]
Various Amines (4-Methylphenoxy)acetyl chloride TEA DCM High [4]
Various Amines Trimethylsilyl acetate / TMSOTf - DCM 92-97 [5]

| Aliphatic/Aromatic Amines | Benzoyl Chloride | Iodine (cat.) | Solvent-free | High |[6] |

Sulfonylation: Synthesis of Sulfonamides

Sulfonylation of secondary amines with sulfonyl chlorides provides sulfonamides, a functional group prevalent in many marketed drugs.

Application Note: This reaction is analogous to acylation and is generally high-yielding. The resulting sulfonamides are chemically stable and serve as important pharmacophores. The reaction can be performed under conventional heating or accelerated using microwave irradiation.[7][8]

Materials:

  • Secondary amine (1.1 eq)

  • Sulfonyl chloride (e.g., 2,4-Dichlorobenzenesulfonyl chloride, 1.0 eq)

  • Pyridine (1.5 eq) or other suitable base

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the amine in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C and slowly add pyridine.

  • Reagent Addition: Add a solution of the sulfonyl chloride in minimal anhydrous DCM dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours, monitoring by TLC.

  • Workup: Dilute the mixture with DCM and wash sequentially with 1M HCl, water, saturated NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate via rotary evaporation.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Materials:

  • Secondary amine (1.0 eq)

  • p-Toluenesulfonyl chloride (1.0 eq)

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, add the amine followed by the sulfonyl chloride.

  • Microwave Irradiation: Expose the mixture to microwave irradiation for the appropriate time (typically a few minutes) as determined by preliminary experiments.

  • Workup: After cooling, treat the reaction mixture with n-hexane and allow it to stand.

  • Purification: Collect the resulting crystals by filtration, wash with cold n-hexane, and dry to yield the final sulfonamide.[8]

Table 2: Representative Sulfonylation Reactions

Amine Substrate Sulfonylating Agent Method Conditions Yield Reference
Various Amines 2,4-Dichlorobenzenesulfonyl Chloride Standard Pyridine, DCM, 0°C to RT Good [7]
Various Amines p-Toluenesulfonyl Chloride Microwave Solvent-free, Catalyst-free Excellent [8]

| p-Anisidine | p-Toluenesulfonyl Chloride | Standard | Poly(4-vinylpyridine), MeCN, RT | 93% | |

Alkylation: Synthesis of Tertiary Amines

Direct alkylation of a secondary amine with an alkyl halide can produce a tertiary amine. However, this reaction is often complicated by over-alkylation to form a quaternary ammonium salt, as the tertiary amine product is often more nucleophilic than the starting secondary amine.[9][10]

Application Note: Careful control of stoichiometry and reaction conditions is necessary to achieve selective mono-alkylation. Using a hindered base or specific catalytic systems can improve selectivity.[10][11] This method is fundamental for introducing small alkyl groups.

Materials:

  • Secondary amine (1.0 eq)

  • Alkyl halide (e.g., alkyl iodide or bromide, 1.0 - 1.2 eq)

  • Base (e.g., K₂CO₃, Na₂CO₃, or a hindered base like 2,6-lutidine, 2.0 eq)

  • Solvent (e.g., Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF))

Procedure:

  • Reaction Setup: Combine the secondary amine, base, and solvent in a round-bottom flask.

  • Reagent Addition: Add the alkyl halide to the mixture.

  • Reaction: Heat the reaction mixture (e.g., 60-80 °C) and stir until TLC or LC-MS indicates consumption of the starting amine.

  • Workup: Cool the reaction to room temperature and filter off the inorganic salts.

  • Extraction: Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude tertiary amine by column chromatography to separate it from any unreacted starting material and over-alkylation products.

Reductive Amination: Synthesis of Tertiary Amines

Reductive amination is a powerful and highly reliable method for N-alkylation that avoids the over-alkylation issues of direct alkylation.[9] The secondary amine reacts with an aldehyde or ketone to form an iminium ion, which is then reduced in situ to the tertiary amine.

Application Note: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent as it is mild, selective for the iminium ion over the carbonyl starting material, and does not react with most other functional groups.[9][12] The reaction is typically a one-pot procedure.

Materials:

  • Secondary amine (1.0 eq)

  • Aldehyde or Ketone (1.0 - 1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Anhydrous Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (AcOH, optional, catalytic to facilitate iminium ion formation)

Procedure:

  • Reaction Setup: To a stirred solution of the secondary amine and the carbonyl compound in anhydrous DCE, add a catalytic amount of acetic acid if needed.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride in one portion. The reaction is often slightly exothermic.

  • Reaction: Stir the mixture at room temperature for 2-24 hours. Monitor the reaction by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by slow addition of a saturated aqueous NaHCO₃ solution.

  • Extraction: Extract the mixture with DCM or ethyl acetate.

  • Washing: Wash the combined organic layers with saturated NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting tertiary amine by silica gel column chromatography.

Table 3: Representative Reductive Amination Reactions

Amine Type Carbonyl Compound Reducing Agent Solvent Key Features Reference
Primary/Secondary Aldehydes/Ketones NaBH(OAc)₃ DCE or THF General, mild, and selective method. [9][12]
Primary/Secondary Aldehydes/Ketones NaBH₄ / Boric Acid Solvent-free Convenient, uses NaBH₄ as reductant. [12]
Secondary Aldehydes/Ketones Silica-supported cyanoborohydride CH₂Cl₂ Automated synthesis application. [13]

| Nitro compounds | Carbonyl compounds | Formic Acid / Co Catalyst | - | One-pot synthesis from nitro compounds. |[14] |

Caption: General derivatization reactions of a secondary amine.

References

Application Notes and Protocols: The Use of Constrained Amino Acid Mimics in Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptidomimetics are a class of molecules designed to mimic the structure and function of natural peptides. While peptides offer high specificity and potency, their therapeutic applications are often limited by poor metabolic stability, low oral bioavailability, and conformational flexibility, which can lead to reduced receptor affinity. The incorporation of constrained amino acid mimics into peptide sequences is a powerful strategy to overcome these limitations. By restricting the conformational freedom of the peptide backbone or side chains, these mimics can pre-organize the peptidomimetic into a bioactive conformation, leading to enhanced binding affinity, increased resistance to proteolytic degradation, and improved pharmacokinetic properties.[1][2] This document provides detailed application notes and experimental protocols for the use of constrained amino acid mimics in the design and development of novel peptidomimetics.

Rationale for Using Constrained Amino Acid Mimics

The introduction of conformational constraints into a peptide sequence can offer several advantages:

  • Enhanced Receptor Affinity and Selectivity: By reducing the entropic penalty associated with binding, constrained peptides can exhibit higher affinity for their target receptors.[3] The rigid structure can also lead to greater selectivity for a specific receptor subtype.

  • Increased Proteolytic Stability: Proteases often recognize and cleave peptides in their extended conformations. Constraining a peptide into a specific secondary structure, such as a β-turn or α-helix, can mask cleavage sites and significantly increase its resistance to enzymatic degradation.[4]

  • Improved Bioavailability: The enhanced stability and potentially altered physicochemical properties of constrained peptidomimetics can lead to improved absorption and distribution in the body.

  • Defined Structure-Activity Relationships (SAR): The rigid nature of these mimics allows for a more precise understanding of the pharmacophore, aiding in the rational design of more potent and selective analogs.[5]

Data Presentation: Quantitative Impact of Constrained Amino Acids

The following tables summarize quantitative data from various studies, illustrating the impact of incorporating constrained amino acid mimics on binding affinity and proteolytic stability.

Table 1: Impact of Constrained Amino Acids on Receptor Binding Affinity

Parent Peptide/PeptidomimeticConstrained MimicTargetAssayIC50 / Kd (Parent)IC50 / Kd (Constrained)Fold ImprovementReference
Linear TACC3 (522-536)Biphenyl-constrained TACC3 (518-532)Aurora-A KinaseBinding Assay10.4 µM (Kd)0.87 µM (Kd)~12[3][6]
Linear p53 peptideStapled p53 peptideMDM2Fluorescence Polarization1.3 µM (Ki)0.005 µM (Ki)260[1]
SFTI-a1 (with Pro-Pro)SFTI-DBF (with Dibenzofuran mimic)CD58Cell Adhesion Assay23 nM (IC50)3 nM (IC50)7.7[7]
C4m-3127 peptideFusion protein of C4m-3127CTLA-4/B7-1Inhibition Assay11.5 µM (IC50)1.36 µM (IC50)8.5[8]

Table 2: Impact of Constrained Amino Acids on Proteolytic Stability

Parent PeptideConstrained Mimic/ModificationProtease/SystemHalf-life (Parent)Half-life (Constrained)Fold ImprovementReference
Linear PeptideCyclized PeptideHuman PlasmaMinutesHours>60[4]
Pep05 (L-amino acids)DP06 (D-amino acid substitutions)Plasma< 10 min> 24 h>144[9]
Linear γ-MSH analogueThioether-bridged cyclic γ-MSHRat Serum~30 min> 8 h>16[10]

Experimental Workflows and Logical Relationships

The development of peptidomimetics incorporating constrained amino acid mimics typically follows a structured workflow, from initial design to biological evaluation.

G cluster_0 Design & Synthesis cluster_1 Structural & Biophysical Characterization cluster_2 Biological Evaluation start Target Identification & Lead Peptide Discovery design Design of Constrained Mimics (e.g., Cyclization, Stapling, Unnatural Amino Acids) start->design synthesis Solid-Phase Peptide Synthesis (SPPS) design->synthesis purification Purification (RP-HPLC) & Characterization (Mass Spec) synthesis->purification conf_analysis Conformational Analysis (NMR, X-ray Crystallography, CD Spectroscopy) purification->conf_analysis binding_assay Binding Affinity Determination (SPR, ITC, Fluorescence Polarization) conf_analysis->binding_assay stability_assay Proteolytic Stability Assay binding_assay->stability_assay cell_assay In Vitro Cell-Based Assays stability_assay->cell_assay animal_model In Vivo Animal Models cell_assay->animal_model animal_model->design Iterative Optimization

Caption: A typical experimental workflow for the development of peptidomimetics.

Signaling Pathway Modulation by a Peptidomimetic

Constrained peptidomimetics are often designed to modulate specific signaling pathways by inhibiting or stabilizing protein-protein interactions (PPIs). The diagram below illustrates a generalized mechanism of a peptidomimetic inhibiting a PPI.

G cluster_0 Normal Signaling Pathway cluster_1 Inhibition by Peptidomimetic Receptor Receptor Effector Downstream Effector Receptor->Effector Activates Ligand Ligand Ligand->Receptor Binds Signal Signal Transduction Effector->Signal Receptor2 Receptor NoSignal No Signal Receptor2->NoSignal Ligand2 Ligand Ligand2->Receptor2 Binding Inhibited Peptidomimetic Constrained Peptidomimetic Peptidomimetic->Receptor2 Blocks Binding Site

Caption: Inhibition of a protein-protein interaction by a constrained peptidomimetic.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Constrained Peptidomimetic

This protocol describes the manual synthesis of a cyclic peptidomimetic using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including those for cyclization, e.g., Fmoc-Cys(Trt)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Acetonitrile (ACN)

  • Diisopropylethylamine (DIPEA)

  • Ammonium iodide (NH4I)

  • Iodine (I2)

Protocol:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat with 20% piperidine in DMF for 15 minutes.

    • Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid, 4 equivalents of OxymaPure, and 4 equivalents of DIC in DMF.

    • Add the activation solution to the resin and shake for 2 hours.

    • Wash the resin as in step 2.3.

  • Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Cleavage from Resin:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge, decant the ether, and dry the peptide pellet.

  • Cyclization (e.g., Disulfide Bridge Formation):

    • Dissolve the crude linear peptide in a solution of ACN/water.

    • Adjust the pH to ~8.5 with DIPEA.

    • Add a 10-fold molar excess of iodine (dissolved in methanol) dropwise until a persistent yellow color is observed.

    • Stir for 1-2 hours.

    • Quench the excess iodine with ascorbic acid.

  • Purification: Purify the cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Conformational Analysis by NMR Spectroscopy

This protocol outlines the general steps for determining the solution structure of a constrained peptidomimetic.

Materials:

  • Lyophilized peptidomimetic

  • Deuterated solvent (e.g., D2O, d6-DMSO)

  • NMR tubes

Protocol:

  • Sample Preparation: Dissolve the lyophilized peptide in the appropriate deuterated solvent to a final concentration of 1-5 mM.

  • 1D 1H NMR: Acquire a 1D proton NMR spectrum to assess sample purity and solubility.

  • 2D NMR Experiments:

    • TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), providing distance restraints.

    • ROESY (Rotating-frame Overhauser Effect Spectroscopy): For molecules with intermediate molecular weight where NOE signals may be weak or absent.

    • HSQC (Heteronuclear Single Quantum Coherence): If 13C and/or 15N isotopic labeling is incorporated, to obtain proton-heteroatom correlations.

  • Data Processing and Analysis:

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign all proton and heteronuclear resonances.

    • Integrate NOESY/ROESY cross-peaks to derive inter-proton distance restraints.

  • Structure Calculation:

    • Use a molecular dynamics program (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that satisfy the experimental restraints.

    • Analyze the resulting structures for convergence and quality.

Proteolytic Stability Assay

This protocol describes a method to assess the stability of a peptidomimetic in the presence of proteases.

Materials:

  • Peptidomimetic stock solution

  • Protease solution (e.g., trypsin, chymotrypsin, or human serum/plasma)

  • Reaction buffer (e.g., PBS)

  • Quenching solution (e.g., 10% TFA)

  • RP-HPLC system

Protocol:

  • Reaction Setup:

    • Incubate the peptidomimetic at a final concentration of 10-100 µM with the protease solution in the reaction buffer at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding the aliquot to an equal volume of the quenching solution.

  • Analysis:

    • Analyze the samples by RP-HPLC.

    • Monitor the disappearance of the parent peptide peak over time.

  • Data Analysis:

    • Plot the percentage of the remaining parent peptide against time.

    • Calculate the half-life (t1/2) of the peptidomimetic.

Conclusion

The use of constrained amino acid mimics is a cornerstone of modern peptidomimetic design. By providing a means to control conformation and enhance stability, these building blocks enable the development of peptide-based therapeutics with improved drug-like properties. The protocols and data presented herein offer a guide for researchers to apply these powerful tools in their own drug discovery and development efforts. The continued exploration of novel constraining strategies will undoubtedly lead to the next generation of highly potent and selective peptidomimetic drugs.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl (S)-4-N-Cbz-piperazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis and purification of Methyl (S)-4-N-Cbz-piperazine-2-carboxylate. This document provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

The primary impurities arise from the reactants and side reactions during the N-Cbz protection of methyl (S)-piperazine-2-carboxylate. These can include:

  • Unreacted Methyl (S)-piperazine-2-carboxylate: Incomplete reaction can leave the starting material in the crude product.

  • Excess Benzyl Chloroformate (Cbz-Cl): If not quenched properly, this reagent will contaminate the product.

  • Benzyl Alcohol: Formed from the hydrolysis of benzyl chloroformate, especially if moisture is present in the reaction.

  • Di-Cbz Piperazine Byproduct: Although less common with a secondary amine, over-protection at the other nitrogen is a possibility under certain conditions.

  • Salts: Inorganic salts, such as sodium bicarbonate or triethylamine hydrochloride, are often present from the reaction workup and need to be removed.

Q2: How can I monitor the progress of the reaction to minimize unreacted starting material?

Thin-layer chromatography (TLC) is an effective method to monitor the reaction's progress. Use a suitable solvent system, such as ethyl acetate/hexanes (e.g., 1:1), and visualize the spots under UV light. The starting material, being more polar, will have a lower Rf value than the Cbz-protected product. The reaction is complete when the spot corresponding to the starting amine is no longer visible.

Q3: What are the recommended purification methods for this compound?

The two primary methods for purifying this compound are flash column chromatography and recrystallization.

  • Flash Column Chromatography: This is the most common and effective method for removing a wide range of impurities. Silica gel is used as the stationary phase with a gradient of ethyl acetate in hexanes as the mobile phase.

  • Recrystallization: If the crude product is of sufficient purity, recrystallization can be an efficient way to obtain highly pure material. Common solvent systems for Cbz-protected amino esters include ethanol or a mixture of a good solvent (like ethyl acetate or acetone) and a poor solvent (like hexanes).

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield After Purification Incomplete reaction.Ensure the reaction goes to completion by monitoring with TLC. Use a slight excess (1.05-1.1 equivalents) of benzyl chloroformate.
Product loss during aqueous workup.Ensure the pH of the aqueous layer is neutral or slightly basic before extraction to minimize the solubility of the product. Use multiple extractions with an organic solvent like ethyl acetate.
Inefficient elution from the silica gel column.If the product is not eluting, gradually increase the polarity of the mobile phase (increase the percentage of ethyl acetate).
Presence of Starting Material in the Final Product Incomplete reaction.Increase the reaction time or slightly increase the stoichiometry of benzyl chloroformate.
Co-elution during column chromatography.Optimize the solvent gradient for flash chromatography. A shallower gradient may be necessary to improve separation.
Oily Product That Fails to Solidify Presence of benzyl alcohol or other oily impurities.Ensure thorough purification by flash column chromatography. If benzyl alcohol is a persistent impurity, ensure anhydrous reaction conditions and a thorough aqueous wash during workup.
The compound is inherently an oil at room temperature.If the pure compound is an oil, this is not a purification issue. Confirm the expected physical state from literature or analytical data.
Multiple Spots on TLC of Purified Product Incomplete separation of impurities.Re-purify the material using a slower, shallower gradient in flash chromatography. Consider using a different solvent system for chromatography.
Decomposition of the product on silica gel.While less common for Cbz-protected amines, some compounds can be sensitive to silica. If this is suspected, consider using neutral alumina for chromatography or relying on recrystallization.

Experimental Protocols

General Synthesis of this compound

This protocol is a representative procedure for the N-Cbz protection of methyl (S)-piperazine-2-carboxylate.

  • Dissolution: Dissolve methyl (S)-piperazine-2-carboxylate (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water (2:1).

  • Base Addition: Add sodium bicarbonate (NaHCO₃) (2.0 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Cbz-Cl Addition: Slowly add benzyl chloroformate (Cbz-Cl) (1.1 equivalents) dropwise to the cooled solution while stirring vigorously.

  • Reaction: Allow the reaction to stir at 0 °C for 20 hours, or until TLC analysis indicates the consumption of the starting material.[1]

  • Workup:

    • Dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of the reaction mixture).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[1]

Purification by Flash Column Chromatography
  • Column Preparation: Pack a silica gel column with a slurry of silica in a non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes. A typical starting point is a gradient from 10% to 40% ethyl acetate in hexanes. For compounds similar to the target molecule, a 40% ethyl acetate in n-hexane system has been reported to be effective.[1]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Purification by Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot "good" solvent (e.g., ethyl acetate, acetone, or ethanol).

  • Induce Crystallization: Slowly add a "poor" solvent (e.g., hexanes or water) dropwise until the solution becomes cloudy.

  • Heating and Cooling: Gently heat the solution until it becomes clear again, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath.

  • Isolation: Collect the resulting crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.

Data Presentation

Parameter Value Reference
Molecular Formula C₁₄H₁₈N₂O₄[2][3]
Molecular Weight 278.31 g/mol
Reported Yield (for a similar Cbz-protection) 90%[1]
Chromatography Stationary Phase Silica Gel[1]
Chromatography Mobile Phase Example 40% Ethyl Acetate in n-Hexane[1]

Visualizations

Purification_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Methyl (S)-piperazine-2-carboxylate reagents Cbz-Cl, NaHCO3 THF/H2O, 0°C to RT start->reagents 1. reaction_mixture Crude Reaction Mixture reagents->reaction_mixture 2. extraction Aqueous Workup & Extraction reaction_mixture->extraction 3. crude_product Crude Product extraction->crude_product 4. chromatography Flash Column Chromatography crude_product->chromatography 5a. recrystallization Recrystallization crude_product->recrystallization 5b. pure_product Pure Methyl (S)-4-N-Cbz- piperazine-2-carboxylate chromatography->pure_product recrystallization->pure_product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_analysis Analysis cluster_impurities Potential Impurities Identified cluster_solutions Purification Strategy start Impure Product after Initial Workup tlc_analysis TLC Analysis of Crude start->tlc_analysis nmr_analysis ¹H NMR of Crude start->nmr_analysis starting_material Unreacted Starting Material tlc_analysis->starting_material Low Rf Spot other_byproducts Other Byproducts tlc_analysis->other_byproducts Multiple Spots benzyl_alcohol Benzyl Alcohol nmr_analysis->benzyl_alcohol Singlet ~4.5 ppm, Broad OH salts Inorganic Salts nmr_analysis->salts Insoluble Material flash_chromatography Flash Column Chromatography (EtOAc/Hexanes) starting_material->flash_chromatography benzyl_alcohol->flash_chromatography wash Aqueous Wash salts->wash other_byproducts->flash_chromatography recrystallization Recrystallization (e.g., EtOH or EtOAc/Hexanes) flash_chromatography->recrystallization For higher purity final_product Pure Product flash_chromatography->final_product recrystallization->final_product wash->flash_chromatography

References

Technical Support Center: N-Cbz Deprotection via Hydrogenolysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during the removal of the Carboxybenzyl (Cbz or Z) protecting group from amines via catalytic hydrogenolysis.

Frequently Asked Questions (FAQs)

Q1: What is N-Cbz deprotection by hydrogenolysis?

N-Cbz deprotection by catalytic hydrogenolysis is one of the most common methods for removing the Cbz protecting group from an amine.[1] The reaction involves cleaving the benzylic C-O bond using hydrogen gas (H₂) or a hydrogen donor in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[1] This method is favored for its mild reaction conditions and clean byproducts, which are primarily toluene and carbon dioxide.[1]

Q2: What are the most common side reactions during hydrogenolysis?

The primary side reactions depend on the substrate and reaction conditions, but generally include:

  • Incomplete or Stalled Reaction : The reaction is sluggish or stops before all the starting material is consumed. This is often due to catalyst poisoning or product inhibition.

  • Over-reduction : If the molecule contains other reducible functional groups (e.g., alkenes, alkynes, nitro groups, or aryl halides), they may be reduced along with the Cbz group.

  • N-Benzylation : Formation of a benzyl-amine byproduct can occur, particularly if the reaction stalls.

Q3: How can I monitor the progress of my reaction?

The reaction progress should be monitored periodically by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows you to check for the consumption of the starting material and the formation of the desired product and any side products.

Troubleshooting Guide: Specific Issues & Solutions

This guide addresses specific problems you may encounter during the experiment in a question-and-answer format.

Problem 1: My reaction is very slow or has stopped completely.

  • Question: I've set up my Cbz deprotection with Pd/C and hydrogen, but the reaction is either very sluggish or has stalled. What's going wrong?

  • Answer: This is the most common issue and can be attributed to several factors:

    • Catalyst Poisoning : The palladium catalyst is highly sensitive to poisoning, especially by sulfur-containing compounds (e.g., thiols, thioethers) or residual phosphorus-containing reagents. Even the amine product itself can sometimes inhibit the catalyst.

      • Solution : Ensure your starting material is highly pure and free from sulfur contaminants. If the substrate itself contains sulfur, consider an alternative deprotection method. To counteract product inhibition, adding a small amount of a weak acid like acetic acid can protonate the amine product, preventing it from coordinating to the palladium surface.[2]

    • Poor Catalyst Quality/Activity : The activity of Pd/C can vary between batches and diminishes with age or improper storage.

      • Solution : Use a fresh, high-quality catalyst from a reputable supplier. If you suspect the catalyst has lost activity, try a new batch. Pearlman's catalyst, Pd(OH)₂/C, is often more active and may be a suitable alternative.

    • Insufficient Hydrogen : For reactions using hydrogen gas, atmospheric pressure from a balloon may not be sufficient for challenging substrates.

      • Solution : Increase the hydrogen pressure using a Parr shaker or a similar hydrogenation apparatus, often to 40-50 psi.

    • Poor Mixing : As a heterogeneous reaction, efficient contact between the substrate in solution, the solid catalyst, and hydrogen gas is critical.

      • Solution : Ensure vigorous stirring or agitation to maintain the catalyst in suspension and maximize gas-liquid surface area.

Problem 2: I'm seeing an unexpected mass corresponding to N-methylation.

  • Question: My LC-MS results show a mass that is 14 units higher than my expected product, suggesting N-methylation. How is this happening?

  • Answer: While not a direct side reaction of Cbz hydrogenolysis itself, N-methylation can occur under certain reductive conditions, particularly when using methanol as a solvent.

    • Potential Cause : Methanol can serve as a source for methylation under reductive conditions, though this is more commonly associated with specific catalysts or "borrowing hydrogen" methodologies.[3][4][5][6][7] Commercial grades of methanol can also contain small amounts of formaldehyde, which can react with the newly formed amine product under the reductive conditions to form the methylated amine.

    • Solution :

      • Change Solvent : Switch to a non-methylating solvent like ethanol, ethyl acetate, or THF.

      • Use High-Purity Solvent : If methanol is necessary for solubility, use a high-purity, anhydrous grade to minimize potential formaldehyde contamination.

Problem 3: Other functional groups in my molecule are being reduced.

  • Question: The Cbz group is being removed, but my product is impure because an alkene (or other group) in my molecule was also reduced. How can I improve selectivity?

  • Answer: This is a common challenge when other reducible groups are present.

    • Cause : The Pd/C catalyst and H₂ are powerful reducing agents capable of reducing many functional groups.

    • Solutions :

      • Alternative Hydrogen Source : Switch from H₂ gas to a milder transfer hydrogenolysis reagent like ammonium formate or tetrahydroxydiboron.[8][9] These can sometimes offer better selectivity.

      • Alternative Deprotection Method : If hydrogenolysis is not selective enough, you may need to switch to a non-reductive method. Acid-mediated cleavage (e.g., HBr in acetic acid) is a common alternative, provided your molecule does not contain other acid-sensitive groups.[10] Nucleophilic cleavage using reagents like 2-mercaptoethanol can also be effective for sensitive substrates.[11]

Visualizing Reaction and Troubleshooting Pathways

Deprotection_Pathway cluster_main Desired Hydrogenolysis Pathway Cbz_Amine R-NH-Cbz Products R-NH2 + Toluene + CO2 Cbz_Amine->Products + H2, Pd/C

Troubleshooting_Workflow

Quantitative Data: Comparison of Conditions

Optimizing reaction conditions is key to a successful deprotection. The following table summarizes outcomes from various reported conditions. Note that ideal conditions are highly substrate-dependent.

Catalyst SystemHydrogen SourceSolventTemperature (°C)TimeYield (%)Notes
10% Pd/CH₂ (balloon)MeOHRoom Temp0.5 - 24 h94 - quant.Standard conditions, effective for many substrates.[12]
10% Pd/C + Nb₂O₅/CH₂ (balloon)MeOHRoom Temp0.5 hquant.Niobic acid co-catalyst significantly accelerates the reaction.[12]
20% Pd(OH)₂/CH₂ (1 atm)EtOH6024 h~65%Pearlman's catalyst can be more effective for difficult substrates but may require elevated temperatures.[2]
20% Pd(OH)₂/C + AcOHH₂ (1 atm)EtOH6024 h>90%Addition of acetic acid improves yield by preventing product inhibition.[2]
10% Pd/C (Flow)H₂ (in situ)EtOAc:EtOH:AcOH803.5 h (total)98%Continuous flow methods can dramatically reduce reaction times for scale-up.[13]
10% Pd/CAmmonium FormateEtOHReflux8 - 10 h56 - 66%Transfer hydrogenolysis avoids handling H₂ gas but may require heat and give lower yields.[13]

Detailed Experimental Protocols

Protocol 1: Standard Hydrogenolysis with H₂ Gas

This protocol is a general procedure for Cbz deprotection using palladium on carbon and hydrogen gas.

  • Dissolution : Dissolve the Cbz-protected amine (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate. The concentration is typically around 0.1 M.

  • Catalyst Addition : In a flask equipped with a stir bar, add 10% Palladium on carbon (Pd/C). The catalyst loading is typically 10-20% by weight relative to the starting material.

  • Inerting : Carefully seal the flask and purge the atmosphere by evacuating and backfilling with an inert gas (N₂ or Ar) three times.

  • Hydrogenation : Replace the inert atmosphere with hydrogen (H₂), typically supplied from a balloon or a hydrogenation apparatus. For more difficult reactions, a pressure of 40-50 psi may be required.

  • Reaction : Stir the mixture vigorously at room temperature. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Work-up : Once complete, carefully purge the flask again with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution : The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air.

  • Isolation : Wash the Celite pad with the reaction solvent. Combine the filtrates and concentrate under reduced pressure to yield the deprotected amine. The crude product can be purified further if necessary (e.g., by crystallization or column chromatography).

Protocol 2: Catalytic Transfer Hydrogenolysis with Ammonium Formate

This method is a safer alternative that avoids the use of hydrogen gas.

  • Dissolution : Dissolve the Cbz-protected amine (1.0 equivalent) in methanol or ethanol.

  • Reagent Addition : To the solution, add 10% Pd/C (10-20 wt%) followed by ammonium formate (3-5 equivalents).

  • Reaction : Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C). The reaction is often faster than with H₂ gas. Monitor progress by TLC or LC-MS.

  • Work-up and Isolation : Follow steps 6 and 7 from Protocol 1 to filter off the catalyst and isolate the product.

References

Technical Support Center: Optimizing N-Protected Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield for the synthesis of N-protected piperazines.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the synthesis of mono-N-protected piperazines?

The primary challenges in mono-N-protection of piperazine are controlling selectivity to prevent the formation of the di-substituted byproduct and achieving high yields of the desired mono-substituted product.[1] Piperazine's symmetrical nature with two nucleophilic secondary amines makes it susceptible to reaction at both nitrogen atoms.[2] Purification of the mono-protected product from the starting material and the di-protected byproduct can also be complex.[3]

Q2: How can I selectively synthesize a mono-substituted piperazine?

Several strategies can be employed to favor mono-substitution:

  • Using a large excess of piperazine: Employing a 5-10 fold excess of piperazine relative to the electrophile shifts the statistical distribution of products towards the mono-substituted derivative.[1][3]

  • Slow addition of the electrophile: Adding the electrophile dropwise at a low temperature can help to control the reaction and minimize di-substitution.[3]

  • Protonation: Utilizing a mono-protonated piperazine salt can effectively protect one of the nitrogen atoms, thereby preventing the competitive reaction that leads to di-substituted products.[4][5]

Q3: Which are the most common protecting groups for piperazine and when should I use them?

The choice of protecting group is critical and depends on the overall synthetic strategy, particularly the conditions of subsequent reaction and deprotection steps. The most common protecting groups are tert-Butyloxycarbonyl (Boc) and Carboxybenzyl (Cbz).

  • Boc (tert-Butyloxycarbonyl): This is a widely used protecting group due to its stability in a variety of reaction conditions and its straightforward removal under acidic conditions (e.g., TFA or HCl).[6][7] It is often the standard choice for many synthetic routes.[6]

  • Cbz (Carboxybenzyl): The Cbz group is also a robust protecting group. Its key advantage is that it can be removed under mild, neutral conditions via catalytic hydrogenolysis (e.g., H₂/Pd-C), which is beneficial for substrates sensitive to acidic conditions.[6]

Q4: I am observing significant amounts of the di-substituted byproduct. How can I minimize its formation?

The formation of a di-substituted byproduct is a common issue. To minimize it, consider the following:

  • Stoichiometry: As mentioned, using a large excess of piperazine is the most direct method to favor mono-alkylation or mono-acylation.[1]

  • Reaction Conditions: High temperatures and prolonged reaction times can favor the formation of the thermodynamically more stable di-substituted product. It is crucial to monitor the reaction progress using techniques like TLC or LC-MS and to stop the reaction once the formation of the mono-substituted product is maximized.[3]

  • Protecting Groups: A more controlled, albeit multi-step, approach involves using a mono-protected piperazine, such as N-Boc-piperazine or N-Cbz-piperazine. This ensures that only one nitrogen is available for reaction.[1][3]

Troubleshooting Guides

Issue 1: Low Yield of Mono-Substituted Piperazine

Low yields of the desired mono-substituted piperazine can be attributed to several factors, primarily the formation of the di-substituted byproduct and incomplete reaction.

Troubleshooting Workflow for Low Mono-Substitution Yield

Low_Yield_Troubleshooting start Low Yield of Mono-substituted Piperazine di_sub Significant Di-substitution Observed? start->di_sub incomplete Incomplete Reaction? di_sub->incomplete  No stoichiometry Stoichiometry Issue di_sub->stoichiometry  Yes conditions Suboptimal Reaction Conditions incomplete->conditions  Yes reactivity High Reactivity of Mono-substituted Product stoichiometry->reactivity solution1 Increase Piperazine Excess (5-10 eq.) reactivity->solution1 solution2 Use Mono-protected Piperazine (e.g., Boc) reactivity->solution2 solution3 Optimize Reaction Time & Temperature (Monitor by TLC/LC-MS) conditions->solution3

Caption: Troubleshooting workflow for low mono-substitution yield.

Data on Stoichiometry vs. Product Distribution

Molar Ratio (Piperazine : Electrophile)Mono-substituted Product Yield (%)Di-substituted Product Yield (%)
1 : 1Low to ModerateHigh
3 : 1GoodLow
5 : 1HighVery Low
Note: Yields are generalized and will vary based on specific reaction conditions and electrophiles.[1]
Issue 2: Low Yield in Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis

The synthesis of N-aryl piperazines via Buchwald-Hartwig amination can be challenging, with low yields often resulting from catalyst deactivation, suboptimal reaction conditions, or issues with starting materials.[3]

Optimization of Buchwald-Hartwig Amination Conditions

ParameterRecommendation
Catalyst/Ligand Screen various palladium sources (e.g., Pd₂(dba)₃) and phosphine ligands (e.g., RuPhos, BINAP). For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often necessary.[1][3]
Base If strong bases (e.g., NaOtBu) cause decomposition, switch to weaker bases (e.g., K₃PO₄, Cs₂CO₃).[3]
Solvent Common choices are toluene, dioxane, and THF. Consider more polar solvents like t-butanol for solubility issues.[3]
Temperature & Time Monitor reaction progress to determine optimal conditions and perform a temperature screen if necessary.[3]
Issue 3: Difficulty in Purifying Piperazine-Containing Compounds

The basic nature and potential water solubility of piperazine derivatives can make purification challenging.[1][3]

Effective Purification Techniques

TechniqueDescription
Column Chromatography This is the most common method. To prevent tailing on acidic silica gel, add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[3]
Acid-Base Extraction This technique is useful for separating the basic piperazine product from non-basic impurities. The crude mixture is dissolved in an organic solvent and extracted with an acidic aqueous solution. The piperazine derivative will move to the aqueous layer as its salt. The aqueous layer can then be basified, and the purified piperazine can be re-extracted into an organic solvent.[1][3]
Crystallization If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[3]

Experimental Protocols

Protocol 1: Synthesis of N-Boc-piperazine (Mono-protection)

This protocol describes a general procedure for the mono-protection of piperazine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • Piperazine (2.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve piperazine in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.[3]

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM dropwise to the piperazine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography to isolate N-Boc-piperazine.[3]

Workflow for N-Boc Protection of Piperazine

Boc_Protection_Workflow start Start step1 Dissolve Piperazine (2 eq) in DCM, cool to 0 °C start->step1 step2 Add Boc₂O (1 eq) in DCM dropwise step1->step2 step3 Warm to RT, stir 12-18h step2->step3 step4 Monitor by TLC step3->step4 step5 Concentrate step4->step5 step6 Purify by Column Chromatography step5->step6 end N-Boc-piperazine step6->end

Caption: Step-by-step workflow for the synthesis of N-Boc-piperazine.

Protocol 2: Synthesis of N-Cbz-piperazine (Mono-protection)

This protocol outlines the mono-protection of piperazine using benzyl chloroformate (Cbz-Cl).

Materials:

  • Piperazine (5.0 eq)

  • Benzyl chloroformate (Cbz-Cl, 1.0 eq)

  • Dichloromethane (DCM) or a biphasic system with aqueous sodium carbonate

Procedure:

  • Dissolve piperazine in a suitable solvent such as dichloromethane (DCM) or a biphasic system with aqueous sodium carbonate.[6]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (Cbz-Cl) dropwise while vigorously stirring.[6]

  • Monitor the reaction by Thin Layer Chromatography (TLC).[6]

  • Upon completion, perform an appropriate work-up to remove excess piperazine and salts.

  • Purify the crude product, for example by column chromatography, to obtain N-Cbz-piperazine.

Protocol 3: Deprotection of N-Boc-piperazine

This protocol describes the removal of the Boc protecting group under acidic conditions.

Materials:

  • N-Boc-piperazine derivative

  • Trifluoroacetic acid (TFA) in DCM (e.g., 20-50%) OR 4M HCl in dioxane[7][8]

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the N-Boc-piperazine derivative in DCM.

  • Add an excess of the acidic solution (e.g., 20% TFA in DCM or 4M HCl in dioxane) at room temperature.[7]

  • Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC or LC-MS.[7]

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess acid and solvent.[7]

  • Dissolve the residue in water and basify with saturated sodium bicarbonate solution until the pH is > 8.[7]

  • Extract the aqueous layer with DCM (3x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected piperazine.

Boc Deprotection and Side Reaction Pathway

Boc_Deprotection start N-Boc-Piperazine Derivative deprotection Deprotection start->deprotection acid Strong Acid (e.g., TFA) acid->deprotection product Deprotected Piperazine deprotection->product  Desired Pathway side_intermediate tert-butyl cation (reactive intermediate) deprotection->side_intermediate  Side Pathway side_reaction Side Reaction (t-butylation) side_intermediate->side_reaction side_product t-butylated Side Product side_reaction->side_product nucleophile Nucleophile (e.g., deprotected piperazine) nucleophile->side_reaction

Caption: Boc deprotection pathway and competing side reaction.[8]

References

Technical Support Center: Purification of Commercial Methyl (S)-4-N-Cbz-piperazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Methyl (S)-4-N-Cbz-piperazine-2-carboxylate. The information provided is intended to help identify and remove common impurities encountered in this starting material.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Based on common synthetic routes, impurities in commercial this compound can include:

  • Starting Materials: Unreacted (S)-piperazine-2-carboxylic acid or its methyl ester.

  • Reagents: Residual benzyl chloroformate (Cbz-Cl) or byproducts from its decomposition.

  • Diastereomers: If the synthesis is not fully stereospecific, the (R)-enantiomer may be present.

  • Over-alkylation Products: Impurities formed by reaction at the second nitrogen of the piperazine ring.

  • Solvents: Residual solvents from the synthesis and purification process, such as methanol, dichloromethane, or ethyl acetate.

Q2: What is the typical purity of commercial this compound?

A2: Commercial grades of this compound are often available with a purity of 97% or higher.[1][2] However, the nature and percentage of impurities can vary between suppliers and batches.

Q3: How can I assess the purity of my commercial sample?

A3: The purity of your sample can be assessed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To identify the main compound and detect organic impurities.

  • High-Performance Liquid Chromatography (HPLC): Especially chiral HPLC, to determine enantiomeric purity and quantify other impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify unknown impurities.

  • Thin Layer Chromatography (TLC): A quick method to get a qualitative idea of the number of components in your sample.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of this compound.

Issue 1: My NMR spectrum shows unexpected peaks.

  • Possible Cause: Presence of residual solvents or synthesis-related impurities.

  • Troubleshooting Steps:

    • Identify Solvents: Compare the chemical shifts of the unknown peaks with common laboratory solvents.

    • Hypothesize Impurities: Based on the likely synthetic route (see diagram below), consider impurities such as unreacted starting materials or byproducts.

    • Purification: Employ one of the purification protocols outlined below (recrystallization, column chromatography, or liquid-liquid extraction) based on the suspected nature of the impurity.

Issue 2: Chiral HPLC indicates the presence of the (R)-enantiomer.

  • Possible Cause: Incomplete stereoselectivity during synthesis.

  • Troubleshooting Steps:

    • Preparative Chiral HPLC: This is the most effective method for separating enantiomers.

    • Diastereomeric Recrystallization: Convert the enantiomeric mixture into diastereomeric salts by reacting with a chiral acid or base. The resulting diastereomers can then be separated by recrystallization, followed by removal of the chiral auxiliary.

Issue 3: The product is an oil or fails to crystallize.

  • Possible Cause: Presence of impurities that inhibit crystallization.

  • Troubleshooting Steps:

    • Column Chromatography: This is the most effective method for removing a wide range of impurities that may hinder crystallization.

    • Solvent Screening for Recrystallization: Experiment with a variety of solvent systems on a small scale to find conditions that promote crystallization of the desired product while leaving impurities in the mother liquor.

Experimental Protocols

Protocol 1: Recrystallization

  • Solvent Selection: On a small scale, test the solubility of the compound in various solvents (e.g., ethyl acetate, isopropanol, methanol, acetone, water, and mixtures thereof) at room temperature and at elevated temperatures. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Dissolve the crude this compound in a minimal amount of the chosen hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature to promote the formation of large crystals. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography

  • Stationary Phase: Use silica gel as the stationary phase.

  • Eluent Selection: Determine a suitable eluent system using TLC. A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is a good starting point. Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.4 for the desired compound.

  • Column Packing: Pack a glass column with a slurry of silica gel in the non-polar component of your eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the compound onto a small amount of silica gel.

  • Elution: Run the column with the chosen eluent system. A gradient elution (gradually increasing the polarity of the eluent) may be necessary to separate closely eluting impurities.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 3: Liquid-Liquid Extraction

This protocol is useful for removing acidic or basic impurities.

  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).

  • Acidic Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) to remove basic impurities.

  • Basic Wash: Wash the organic layer with a dilute aqueous basic solution (e.g., saturated sodium bicarbonate) to remove acidic impurities.

  • Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride solution (brine) to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure.

Data Presentation

Table 1: Comparison of Purification Methods

Purification MethodTypical Purity AchievedTypical YieldAdvantagesDisadvantages
Recrystallization >99%70-90%Simple, scalable, cost-effectiveNot effective for all impurities, potential for product loss in mother liquor
Column Chromatography >99.5%60-85%Highly effective for a wide range of impuritiesMore time-consuming, requires larger solvent volumes, can be costly on a large scale
Liquid-Liquid Extraction Dependent on impurity type>95%Good for removing acidic or basic impuritiesNot effective for neutral impurities

Visualizations

G Figure 1: Potential Synthetic Route and Impurity Sources cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_impurities Potential Impurities Pyrazine-2-carboxylic Acid Pyrazine-2-carboxylic Acid Esterification (MeOH, H+) Esterification (MeOH, H+) Pyrazine-2-carboxylic Acid->Esterification (MeOH, H+) Unreacted Pyrazine-2-carboxylic Acid Unreacted Pyrazine-2-carboxylic Acid Pyrazine-2-carboxylic Acid->Unreacted Pyrazine-2-carboxylic Acid Methyl pyrazine-2-carboxylate Methyl pyrazine-2-carboxylate Esterification (MeOH, H+)->Methyl pyrazine-2-carboxylate Asymmetric Hydrogenation Asymmetric Hydrogenation Methyl pyrazine-2-carboxylate->Asymmetric Hydrogenation Rh catalyst, chiral ligand (S)-Methyl piperazine-2-carboxylate (S)-Methyl piperazine-2-carboxylate Asymmetric Hydrogenation->(S)-Methyl piperazine-2-carboxylate Diastereomeric Products Diastereomeric Products Asymmetric Hydrogenation->Diastereomeric Products Cbz Protection Cbz Protection (S)-Methyl piperazine-2-carboxylate->Cbz Protection Cbz-Cl, Base This compound This compound Cbz Protection->this compound Over-benzylated byproduct Over-benzylated byproduct Cbz Protection->Over-benzylated byproduct Residual Solvents Residual Solvents This compound->Residual Solvents

Caption: Figure 1: Potential Synthetic Route and Impurity Sources

G Figure 2: General Purification Workflow Commercial Product Commercial Product Purity Assessment (TLC, NMR, HPLC) Purity Assessment (TLC, NMR, HPLC) Commercial Product->Purity Assessment (TLC, NMR, HPLC) Impurity Identification Impurity Identification Purity Assessment (TLC, NMR, HPLC)->Impurity Identification Purification Method Selection Purification Method Selection Impurity Identification->Purification Method Selection Recrystallization Recrystallization Purification Method Selection->Recrystallization Column Chromatography Column Chromatography Purification Method Selection->Column Chromatography Liquid-Liquid Extraction Liquid-Liquid Extraction Purification Method Selection->Liquid-Liquid Extraction Purified Product Purified Product Recrystallization->Purified Product Column Chromatography->Purified Product Liquid-Liquid Extraction->Purified Product Final Purity Analysis Final Purity Analysis Purified Product->Final Purity Analysis

Caption: Figure 2: General Purification Workflow

References

Technical Support Center: Scaling Up the Synthesis of Chiral Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of chiral piperazine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the scale-up of these important pharmaceutical building blocks.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a clear, question-and-answer format.

Issue 1: Low Enantioselectivity or Enantiomeric Excess (ee)

Question: My scaled-up reaction is showing a significant drop in enantiomeric excess (% ee) compared to the small-scale experiment. What are the likely causes and how can I improve it?

Answer: A decrease in enantioselectivity upon scale-up is a common challenge. Several factors can contribute to this issue:

  • Temperature Fluctuations: Poor heat transfer in larger reactors can lead to temperature gradients, affecting the catalyst's stereochemical control.

    • Solution: Implement more efficient stirring and use a reactor with better heat exchange capabilities. Monitor the internal reaction temperature closely.

  • Catalyst Loading and Activity: The catalyst-to-substrate ratio might not be optimal at a larger scale, or the catalyst may be deactivating faster.

    • Solution: Re-optimize the catalyst loading for the larger scale. Consider a slower addition of the substrate to maintain an optimal concentration relative to the catalyst. Ensure the catalyst is handled under strictly inert conditions to prevent deactivation.

  • Solvent Purity: Impurities in bulk solvents can interfere with the chiral catalyst or ligand.

    • Solution: Use high-purity, anhydrous solvents for the scaled-up reaction. Degas the solvent prior to use to remove dissolved oxygen.

  • Mixing Efficiency: Inadequate mixing can lead to localized areas of high substrate concentration, potentially favoring non-enantioselective background reactions.

    • Solution: Increase the stirring rate and ensure the reactor geometry is suitable for efficient mixing of the reaction components.

Issue 2: Poor Diastereoselectivity in the Synthesis of Disubstituted Piperazines

Question: I am synthesizing a 2,5- or 2,6-disubstituted chiral piperazine, and I'm obtaining an unfavorable mixture of diastereomers. How can I improve the diastereoselectivity?

Answer: Controlling diastereoselectivity is crucial for obtaining the desired isomer. The following factors can influence the diastereomeric ratio (d.r.):

  • Choice of Chiral Auxiliary or Catalyst: The directing group or catalyst plays a pivotal role in establishing the relative stereochemistry.

    • Solution: Screen different chiral auxiliaries or catalysts that are known to favor the formation of the desired diastereomer. For instance, in palladium-catalyzed hydroamination reactions, the choice of ligand can significantly influence the trans/cis selectivity.[1]

  • Reaction Temperature: The reaction temperature can impact the transition state energies leading to different diastereomers.

    • Solution: Perform the reaction at lower temperatures, which often enhances diastereoselectivity by favoring the thermodynamically more stable transition state.

  • Protecting Groups: The nature and size of the protecting groups on the piperazine nitrogens can influence the conformational preference of the ring and, consequently, the approach of incoming reagents.

    • Solution: Experiment with different N-protecting groups (e.g., Boc, Cbz, Benzyl) to find one that directs the stereochemistry towards the desired diastereomer. Orthogonally protected piperazines can offer better control.[2][3]

Issue 3: Formation of N,N'-Disubstituted Byproducts

Question: My reaction to produce a mono-N-substituted piperazine is yielding a significant amount of the 1,4-disubstituted byproduct. How can I improve the selectivity for mono-substitution on a larger scale?

Answer: The formation of disubstituted piperazine is a common issue due to the comparable reactivity of the second nitrogen atom after the first substitution.[4] Here are some strategies to favor mono-substitution:

  • Stoichiometry Control: Using a large excess of piperazine relative to the electrophile statistically favors the reaction at an unsubstituted piperazine molecule.[4]

    • Solution: On a larger scale, using a 5-10 fold excess of piperazine can significantly improve the yield of the mono-substituted product.

  • Protecting Group Strategy: A more controlled, albeit multi-step, approach involves using a mono-protected piperazine, such as N-Boc-piperazine. This ensures that only one nitrogen is available for reaction. The protecting group is then removed in a subsequent step.

  • Protonation: Utilizing a protonated piperazine salt can "protect" one of the nitrogen atoms, thereby suppressing the competitive reaction that leads to the disubstituted derivative.

Molar Ratio (Piperazine : Electrophile)Mono-substituted Product Yield (%)Di-substituted Product Yield (%)
1 : 1Low to ModerateHigh
3 : 1GoodLow
5 : 1HighVery Low
10 : 1Very HighTrace
Note: Yields are generalized and will vary based on specific reaction conditions.[4]
Issue 4: Challenges in Purification of Chiral Piperazine Derivatives

Question: I am struggling with the purification of my chiral piperazine derivative at a larger scale. What are some effective methods?

Answer: The basic and often polar nature of piperazine derivatives can make purification challenging. Here are some effective techniques for large-scale purification:

  • Acid-Base Extraction: This is a highly effective method for separating basic piperazine products from non-basic impurities.

    • Procedure: Dissolve the crude mixture in an organic solvent and extract it with an acidic aqueous solution. The piperazine derivative will move to the aqueous layer as its salt. The aqueous layer can then be basified, and the purified product re-extracted into an organic solvent.[4]

  • Crystallization/Salt Formation: If the product is a solid, purification can often be achieved by converting the piperazine derivative to a salt (e.g., hydrochloride, tartrate), which can then be recrystallized to high purity. This can also be a method for chiral resolution if a chiral acid is used.

  • Chromatography: While challenging on a large scale, column chromatography can be optimized.

    • Solution: To prevent streaking on silica gel due to the basicity of piperazines, consider using a deactivated silica gel or alumina. Alternatively, add a small amount of a basic modifier like triethylamine to the eluent.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for obtaining chiral piperazine derivatives on a large scale?

A1: Several strategies are employed for the scalable synthesis of chiral piperazines:

  • From Chiral Pool: Starting from readily available chiral building blocks like amino acids is a common and cost-effective approach.[2][3]

  • Asymmetric Hydrogenation: The asymmetric hydrogenation of pyrazines or their precursors (e.g., pyrazinones) using chiral catalysts (often Iridium- or Palladium-based) is a powerful method for accessing enantioenriched piperazines.[5]

  • Catalytic Asymmetric Alkylation: Methods like palladium-catalyzed asymmetric allylic alkylation of piperazin-2-ones can provide access to highly enantioenriched piperazine precursors.

  • Asymmetric Lithiation-Trapping: This method allows for the direct functionalization of the piperazine ring with high stereocontrol.

Q2: How can I effectively control the regioselectivity when introducing two different substituents on the nitrogen atoms of the piperazine ring?

A2: The most reliable method for synthesizing unsymmetrically 1,4-disubstituted piperazines is a stepwise approach using orthogonal protecting groups. First, one nitrogen is protected with a group that can be selectively removed without affecting the other protecting group that will be introduced later. After the first substitution on the unprotected nitrogen, the protecting group is removed, and the second, different substituent can be introduced. Common orthogonal protecting group pairs include Boc/Cbz or Boc/Benzyl.[2][3]

Q3: My chiral catalyst seems to be less effective on a larger scale. What could be the reason?

A3: Catalyst deactivation or inhibition is a more significant issue on a larger scale. Potential causes include:

  • Impurities: Impurities from starting materials, solvents, or even the reactor surface can poison the catalyst.

  • Oxygen Sensitivity: Many chiral catalysts are sensitive to oxygen. Inadequate inert atmosphere maintenance in a large reactor can lead to catalyst decomposition.

  • Product Inhibition: The product itself or a byproduct might coordinate to the catalyst and inhibit its activity. A continuous process or a flow reactor setup can sometimes mitigate this issue.

Q4: Are there any safety considerations I should be aware of when scaling up piperazine synthesis?

A4: Yes, several safety aspects are crucial:

  • Exothermic Reactions: Many N-alkylation and cyclization reactions can be highly exothermic. Ensure the reactor has adequate cooling capacity to control the temperature and prevent thermal runaways.

  • Reagent Handling: Some reagents used in piperazine synthesis, such as strong bases (e.g., n-BuLi) or reactive electrophiles, require careful handling, especially in large quantities.

  • Hydrogenation: If performing asymmetric hydrogenation, be aware of the flammability of hydrogen gas and use appropriate high-pressure reactors and safety protocols.

  • Toxicity: Piperazine and its derivatives can have biological activity. Always consult the Safety Data Sheet (SDS) and handle all compounds with appropriate personal protective equipment (PPE).

Experimental Protocols

Key Experiment: Scalable Synthesis of Orthogonally Protected 2-Substituted Chiral Piperazine

This protocol is adapted from a method starting from α-amino acids, which is suitable for multigram scale synthesis.[2][3]

Step 1: Synthesis of the Chiral 1,2-Diamine Precursor

  • To a solution of N-Boc protected α-amino acid (1.0 eq) in anhydrous THF at 0 °C, add ethyl chloroformate (1.1 eq) and N-methylmorpholine (1.1 eq).

  • Stir the mixture at 0 °C for 30 minutes.

  • In a separate flask, prepare a solution of the second amine (e.g., benzylamine, 1.2 eq) in THF.

  • Add the amine solution to the reaction mixture at 0 °C and allow it to warm to room temperature and stir for 12 hours.

  • Work up the reaction by adding water and extracting with an organic solvent. Purify the resulting amide by column chromatography.

  • Reduce the amide using a suitable reducing agent (e.g., LiAlH₄) in THF to obtain the orthogonally protected chiral 1,2-diamine.

Step 2: Aza-Michael Addition and Cyclization

  • In a round-bottom flask, dissolve the chiral 1,2-diamine (1.0 eq) in a suitable solvent like acetonitrile.

  • Add a base such as K₂CO₃ (2.0 eq).

  • To this mixture, add a solution of 2-bromoethyl-diphenylsulfonium triflate (1.1 eq) dropwise at room temperature. This generates the vinyl diphenyl sulfonium salt in situ.

  • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the orthogonally protected 2-substituted chiral piperazine.

Visualizations

Logical Relationship: Troubleshooting Low Enantiomeric Excess (% ee)

troubleshooting_ee start Low % ee in Scaled-up Reaction cause1 Temperature Fluctuations start->cause1 cause2 Suboptimal Catalyst Loading/ Deactivation start->cause2 cause3 Solvent Impurities start->cause3 cause4 Inefficient Mixing start->cause4 solution1 Improve Heat Transfer & Temperature Monitoring cause1->solution1 solution2 Re-optimize Catalyst Loading & Ensure Inert Conditions cause2->solution2 solution3 Use High-Purity, Anhydrous & Degassed Solvents cause3->solution3 solution4 Increase Stirring Rate & Optimize Reactor Geometry cause4->solution4

Caption: Troubleshooting workflow for addressing low enantiomeric excess.

Experimental Workflow: Synthesis of Orthogonally Protected Chiral Piperazines

experimental_workflow start N-Boc α-Amino Acid step1 Amide Coupling with R-NH2 start->step1 step2 Amide Reduction to Chiral 1,2-Diamine step1->step2 step3 Aza-Michael Addition & In-situ Cyclization step2->step3 end Orthogonally Protected Chiral Piperazine step3->end

Caption: Key steps in the synthesis of orthogonally protected chiral piperazines.

References

Technical Support Center: Managing Epimerization in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing epimerization during peptide synthesis, with a special focus on challenges presented by sterically hindered amino acids.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of peptide synthesis?

A: Epimerization is a chemical process where the stereochemistry at one of several chiral centers in a molecule is inverted.[1][2] In peptide synthesis, this typically refers to the inversion of the α-carbon of an amino acid residue from the naturally occurring L-configuration to the D-configuration.[1][2] This results in the formation of a diastereomeric impurity, which can be difficult to separate from the desired peptide and may significantly alter its biological activity and safety profile.[2][3]

Q2: What are the primary mechanisms that cause epimerization during peptide synthesis?

A: There are two main mechanisms responsible for epimerization during peptide synthesis[1]:

  • Oxazolone Formation: This is the most common pathway.[1] During the activation of the C-terminal amino acid's carboxyl group, an oxazol-5(4H)-one intermediate can form.[1][3] The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of chirality. Subsequent reaction with the N-terminus of the growing peptide chain can result in either the L- or D-epimer.[1]

  • Direct Enolization (Hα Abstraction): A base can directly abstract the α-proton from the activated amino acid residue, forming a carbanion intermediate.[1] Reprotonation of this intermediate can lead to the formation of the D-epimer.[1] This is more likely with amino acid residues that have highly acidic α-protons.[1]

Q3: Why are sterically hindered amino acids more prone to epimerization?

A: Sterically hindered amino acids, such as valine and isoleucine, increase the propensity for epimerization.[4] The bulky side chains can slow down the desired coupling reaction, which prolongs the lifetime of the highly reactive activated intermediate.[4][5] This extended lifetime provides a greater opportunity for the side reaction of epimerization to occur.[4]

Q4: How can I detect and quantify the level of epimerization in my synthetic peptide?

A: Several analytical techniques can be used to detect and quantify epimerization:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used method.[3] It employs a chiral stationary phase to separate the desired peptide from its epimeric diastereomer.[3]

  • Capillary Electrophoresis (CE): This high-resolution technique can also separate diastereomers with minimal sample consumption.[3][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to directly identify and quantify diastereomers without the need for chromatographic separation, as the different stereoisomers will exhibit distinct signals.[3]

  • Tandem Mass Spectrometry (LC-MS/MS): This method can identify epimerized peptides, especially when combined with liquid chromatography to first separate the isomers.[7][8]

Troubleshooting Guide

Issue Probable Cause(s) Recommended Solution(s)
High levels of epimerization detected in the final peptide, especially with a C-terminal hindered amino acid. - Inefficient coupling reagent or additive. - Prolonged activation time. - Use of a strong base. - High reaction temperature.- Use a low-epimerization coupling reagent/additive combination: OxymaPure-based reagents (like COMU) or HOAt are generally superior to HOBt in suppressing epimerization.[3][9] - Optimize reaction conditions: Lower the reaction temperature and minimize the pre-activation time before adding the amino component.[4] - Choose a weaker base: If a base is required, consider using a hindered base like collidine.[10]
Poor coupling efficiency when using sterically hindered amino acids. - Steric hindrance slowing down the reaction. - Inappropriate coupling reagent for hindered systems.- Select a more potent coupling reagent: Reagents like HATU, HBTU, or PyBOP are often used for hindered couplings. However, be mindful of their potential to cause epimerization and use them with an additive like HOAt or OxymaPure.[2] - Increase reaction time or temperature: This should be done cautiously, as it can also increase epimerization.[4][11] Consider microwave-assisted synthesis to accelerate the reaction, but carefully control the temperature.[10]
Epimerization observed even with non-hindered but sensitive amino acids like Cysteine or Histidine. - These amino acids are inherently prone to epimerization.[11] - Inappropriate side-chain protection.- For Histidine: Protect the imidazole nitrogen to reduce epimerization.[11] - For Cysteine: Use a bulky trityl protecting group to minimize side reactions.[11] Consider specialized coupling protocols for Cys-containing peptides.[12]

Quantitative Data Summary

Table 1: Comparison of Epimerization Levels with Different Coupling Reagents

The following table summarizes the percentage of epimerization observed during the coupling of Fmoc-Ser(tBu)-OH with H-L-Leu-OtBu, a model system known to be susceptible to epimerization.

Coupling Reagent% Epimerization
HBTUHigh
HATUHigh
PyBOPHigh
DCCHigh
DEPBTLow
Ynamides (MYMsA, MYMTsA)Low

Data adapted from a study on coupling agent effects.[2]

Table 2: Influence of Additives on Epimerization

The use of additives with carbodiimides like DCC and EDC has been shown to suppress epimerization.

Coupling MethodAdditiveEpimerization Level
Carbodiimide (e.g., DCC, EDC)NoneHigh
CarbodiimideHOBtReduced
CarbodiimideHOAtSignificantly Reduced
CarbodiimideOxymaPure®Significantly Reduced

This table represents a qualitative summary from multiple sources indicating the general trend.[3][13][14]

Experimental Protocols

Protocol 1: Standard Coupling with a Hindered Amino Acid using HATU/HOAt

This protocol describes a general procedure for coupling a sterically hindered Fmoc-protected amino acid onto a resin-bound peptide, aiming to minimize epimerization.

  • Resin Preparation: Swell the peptide-resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to ensure complete removal of the Fmoc group.

  • Washing: Thoroughly wash the resin with DMF (5 times), followed by dichloromethane (DCM) (3 times), and then DMF again (3 times).

  • Coupling Mixture Preparation (Pre-activation): In a separate vessel, dissolve the hindered Fmoc-amino acid (3 equivalents), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF. Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the mixture. Allow the mixture to pre-activate for 2-5 minutes. Note: Minimize pre-activation time to reduce the risk of epimerization.

  • Coupling Reaction: Add the pre-activated coupling mixture to the deprotected peptide-resin. Agitate the mixture at room temperature for 2-4 hours. For very hindered couplings, the reaction time may be extended, or the temperature may be slightly increased (e.g., to 40°C), but this should be monitored for epimerization.

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF (5 times), DCM (3 times), and isopropanol (3 times).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.

Protocol 2: Analysis of Epimerization by Chiral HPLC

This protocol outlines a general method for analyzing the extent of epimerization in a crude synthetic peptide.

  • Peptide Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).

  • Sample Preparation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether. Dissolve the dried peptide pellet in a suitable solvent (e.g., water with 0.1% TFA) to a concentration of approximately 0.5 mg/mL.[3]

  • HPLC System:

    • Column: Use a reverse-phase HPLC column with a chiral stationary phase suitable for peptide separations.

    • Mobile Phase A: 0.1% TFA in water.[3]

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Chromatographic Method:

    • Gradient: Employ a shallow linear gradient from a low percentage of Mobile Phase B to a higher percentage over an extended period (e.g., 5% to 55% B over 50 minutes) to achieve baseline separation of the diastereomers.[3]

    • Flow Rate: A typical flow rate is 1.0 mL/min for a 4.6 mm ID column.[3]

    • Detection: Monitor the elution profile using a UV detector at 214 nm or 280 nm.[3]

  • Quantification: Integrate the peak areas of the desired peptide and its epimeric impurity. The percentage of epimerization is calculated as the area of the epimer peak divided by the total area of both peaks, multiplied by 100.[3]

Visualizations

Epimerization_Mechanism cluster_main Peptide Coupling cluster_side Epimerization Pathway cluster_direct Direct Enolization reactant reactant intermediate intermediate product product pathway_node pathway_node Fmoc-AA-OH Fmoc-AA-OH Activated_Intermediate Activated Intermediate (e.g., O-acylisourea) Fmoc-AA-OH->Activated_Intermediate Coupling Reagent Desired_Peptide Desired L-Peptide Activated_Intermediate->Desired_Peptide + Peptide-Resin Oxazolone Oxazolone Intermediate Activated_Intermediate->Oxazolone Intramolecular Cyclization Carbanion Carbanion Activated_Intermediate->Carbanion + Base - H+ Enolate Planar Enolate Oxazolone->Enolate + Base - H+ Enolate->Oxazolone + H+ D_Peptide Epimerized D-Peptide Enolate->D_Peptide + Peptide-Resin Carbanion->D_Peptide + Peptide-Resin

Caption: Mechanism of epimerization via oxazolone formation.

Caption: Workflow for synthesis and epimerization analysis.

Troubleshooting_Logic action_node action_node issue_node issue_node start High Epimerization Detected? check_reagent Using OxymaPure/HOAt additive? start->check_reagent Yes action_reagent Switch to OxymaPure or HOAt-based reagent. start->action_reagent No check_temp Reaction Temp Low? check_reagent->check_temp Yes check_reagent->action_reagent No check_base Using Weak/ Hindered Base? check_temp->check_base Yes action_temp Lower coupling temperature. check_temp->action_temp No action_base Use a weaker or hindered base (e.g., collidine). check_base->action_base No action_protocol Review and optimize full protocol. check_base->action_protocol Yes

Caption: Decision tree for troubleshooting high epimerization.

References

Technical Support Center: Selective Deprotection of Carboxybenzyl (Cbz) Group

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the selective deprotection of the carboxybenzyl (Cbz or Z) protecting group in the presence of other protecting groups.

Troubleshooting Guides

This section addresses common issues encountered during Cbz deprotection experiments in a question-and-answer format, offering potential causes and solutions.

Issue 1: My catalytic hydrogenation for Cbz deprotection is slow or incomplete.

  • Question: I am trying to deprotect a Cbz group using palladium on carbon (Pd/C) and hydrogen gas, but the reaction is sluggish or fails to reach completion. What could be the problem?

  • Answer: Slow or incomplete catalytic hydrogenation is a common problem with several potential causes:

    • Catalyst Poisoning: Palladium catalysts are highly susceptible to poisoning by sulfur-containing compounds (e.g., thiols, thioethers) or other impurities in the substrate or solvent.[1]

      • Solution: Ensure your starting material and solvents are highly pure. If your substrate contains sulfur, consider an alternative deprotection method not prone to poisoning, such as acid-catalyzed or nucleophilic cleavage.[1]

    • Poor Catalyst Activity: The activity of Pd/C can vary between batches and degrade over time.[2][3]

      • Solution: Use a fresh batch of a high-quality catalyst. For challenging substrates, a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) might be effective.[2]

    • Insufficient Hydrogen Pressure: Atmospheric pressure may not be sufficient for sterically hindered or challenging substrates.[2][3]

      • Solution: Increase the hydrogen pressure, for example, to 50 psi or higher.[2][3]

    • Inadequate Mixing: As a heterogeneous reaction, efficient mixing is crucial for the substrate to interact with the catalyst surface.[2][3]

      • Solution: Ensure vigorous stirring or agitation of the reaction mixture.[2][3]

    • Product Inhibition: The deprotected amine product can sometimes coordinate with the palladium catalyst, inhibiting its activity.[1]

      • Solution: Adding a small amount of a weak acid, such as acetic acid, can protonate the product amine, reducing its coordination to the catalyst.[1]

Issue 2: I am observing side reactions and reduction of other functional groups.

  • Question: During Cbz deprotection via catalytic hydrogenation, I'm noticing the reduction of other functional groups in my molecule. How can I improve selectivity?

  • Answer: Non-selective reduction is a known challenge with catalytic hydrogenation.

    • Competing Reductions: Functional groups like aryl halides (especially bromides and iodides), nitro groups, double bonds, and benzyl ethers can also be reduced under standard hydrogenation conditions.[2]

      • Solution 1: Catalytic Transfer Hydrogenation (CTH): This method often provides better selectivity. It utilizes a hydrogen donor in situ, such as formic acid, ammonium formate, or cyclohexene, which can be milder than using pressurized hydrogen gas.[2]

      • Solution 2: Alternative Deprotection Methods: For substrates with reducible functional groups, non-reductive methods are recommended. Acidic cleavage (e.g., HBr in acetic acid or AlCl₃ in HFIP) or nucleophilic cleavage (e.g., 2-mercaptoethanol) can be highly selective.[3][4]

Issue 3: I am getting an acetylated side product during acidic deprotection with HBr in acetic acid.

  • Question: After treating my Cbz-protected compound with HBr in acetic acid, I've isolated an N-acetylated product. How can I avoid this?

  • Answer: The deprotected amine is nucleophilic and can react with the acetic acid solvent to form an amide.

    • Solution: Use a non-nucleophilic acid/solvent system. Consider using HCl in a non-acetylating solvent like dioxane or isopropanol. Trifluoroacetic acid (TFA) is another option, but its strong acidity might cleave other acid-sensitive protecting groups.[3]

Frequently Asked Questions (FAQs)

Q1: How can I selectively deprotect a Cbz group in the presence of a Boc group?

A1: This is a common requirement in peptide synthesis. The Cbz and Boc groups are orthogonal, meaning one can be removed without affecting the other.[5][6]

  • Selective Cbz Deprotection: Use catalytic hydrogenolysis (e.g., H₂ with Pd/C). The Boc group is stable under these conditions.[5][7]

  • Selective Boc Deprotection: Use acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane). The Cbz group is generally stable to mild acid.[5][7]

Q2: What about selective Cbz deprotection in the presence of an Fmoc group?

A2: Cbz and Fmoc groups are also orthogonal.[5][6]

  • Selective Cbz Deprotection: Catalytic hydrogenolysis is the method of choice, as the Fmoc group is stable to these conditions.[5]

  • Selective Fmoc Deprotection: The Fmoc group is labile to basic conditions (e.g., 20% piperidine in DMF), which will not cleave the Cbz group.[5]

Q3: Can I remove a Cbz group without cleaving a benzyl ether (Bn)?

A3: This is challenging as both groups are susceptible to hydrogenolysis. However, the Cbz group is generally more labile.

  • Solution: Careful monitoring of the reaction and using a less active catalyst or milder conditions (e.g., transfer hydrogenolysis) might allow for selective Cbz removal. Alternatively, a non-hydrogenolytic method for Cbz deprotection, such as using a Lewis acid (e.g., AlCl₃ in HFIP) or nucleophilic cleavage, would be a better strategy.[3][4]

Q4: Is it possible to deprotect Cbz in the presence of ester groups?

A4: Yes, methyl and ethyl esters are generally stable to the reductive conditions of catalytic hydrogenolysis used for Cbz deprotection.[8] Tert-butyl esters are also stable to these conditions and are removed with acid.

Q5: What are some safer alternatives to using HBr in acetic acid for Cbz deprotection?

A5: While effective, HBr in acetic acid is highly corrosive.

  • Milder Lewis Acid Conditions: The AlCl₃/HFIP system is known for its good functional group tolerance and is performed at room temperature.[3][4]

  • Nucleophilic Cleavage: A method using 2-mercaptoethanol with a base like potassium phosphate in DMAC is highly selective and avoids harsh acidic or reductive conditions.[4][9]

Data Presentation

Table 1: Comparison of Common Cbz Deprotection Methods

Deprotection MethodReagents & ConditionsAdvantagesLimitationsOrthogonal To
Catalytic Hydrogenolysis H₂ (1 atm to 50+ psi), Pd/C (5-10 mol%), Solvent (MeOH, EtOH, EtOAc)[2][3]Clean byproducts (toluene, CO₂), mild, neutral pH.[3][5]Incompatible with reducible groups (alkenes, alkynes, nitro, aryl halides, benzyl ethers); catalyst poisoning by sulfur.[2][3]Boc, Fmoc, most esters, silyl ethers.[5][6][8]
Transfer Hydrogenolysis Ammonium formate, formic acid, or cyclohexene; Pd/C.[2]Avoids pressurized H₂, can be more selective.[2]Still reductive, may affect some sensitive groups.Boc, Fmoc.[6]
Acidic Cleavage (Strong) 33% HBr in acetic acid, room temp.[2]Fast, effective.Harsh, corrosive, can cause side reactions (e.g., acetylation), not compatible with acid-labile groups.[3]Benzyl ethers, Fmoc.
Acidic Cleavage (Mild) AlCl₃ in HFIP, room temp.[3][4]Good functional group tolerance, mild conditions.[3][4]Requires careful quenching.Benzyl ethers, some acid-sensitive groups.
Nucleophilic Cleavage 2-Mercaptoethanol, K₃PO₄, DMAC, 75 °C.[4][9]Highly selective, non-reductive, non-acidic.[4][9]Requires heating, thiol reagents have an odor.Reducible groups, acid/base labile groups.

Experimental Protocols

Protocol 1: Cbz Deprotection via Catalytic Hydrogenolysis

  • Dissolution: Dissolve the Cbz-protected amine (1.0 equiv) in a suitable solvent such as methanol, ethanol, or ethyl acetate.[2]

  • Catalyst Addition: To the solution, carefully add 10% Palladium on Carbon (Pd/C) (typically 5-10 mol% by weight).

  • Hydrogenation: Place the reaction mixture under a hydrogen (H₂) atmosphere, using either a balloon for atmospheric pressure or a hydrogenation apparatus for higher pressures.[2] It is recommended to purge the flask with an inert gas (e.g., nitrogen or argon) before introducing hydrogen.[2]

  • Reaction Monitoring: Stir the reaction vigorously at room temperature and monitor the progress by TLC or LC-MS.[2]

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.[1]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine.[1]

Protocol 2: Cbz Deprotection using HBr in Acetic Acid

  • Dissolution: Dissolve the Cbz-protected amine (1.0 equiv) in a minimal amount of 33% hydrogen bromide (HBr) in acetic acid at room temperature.[1]

  • Reaction: Stir the solution at room temperature. Reaction times can vary from a few minutes to several hours.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS.[2] Once complete, the product is often precipitated by the addition of anhydrous ether. The resulting hydrobromide salt can be collected by filtration.

Protocol 3: Cbz Deprotection via Nucleophilic Cleavage

  • Reaction Setup: To a solution of the Cbz-protected amine (1 equivalent) in N,N-Dimethylacetamide (DMAC), add potassium phosphate (e.g., 2-4 equivalents).[1][4]

  • Reagent Addition: Add 2-mercaptoethanol (e.g., 2 equivalents).[1][4]

  • Reaction: Heat the reaction mixture (e.g., to 75 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.[1][4]

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract the product with a suitable organic solvent.[1]

Visualizations

G start Substrate with Cbz and other protecting groups check_reducible Are other reducible groups present? (e.g., Alkenes, Alkynes, NO2, Aryl-X, Bn-ethers) start->check_reducible check_acid_labile Are other acid-labile groups present? (e.g., Boc, t-Bu esters, silyl ethers) check_reducible->check_acid_labile Yes hydrogenolysis Use Catalytic Hydrogenolysis (H2, Pd/C) check_reducible->hydrogenolysis No check_base_labile Are other base-labile groups present? (e.g., Fmoc, esters) check_acid_labile->check_base_labile Yes acid_cleavage Use Acidic Cleavage (e.g., HBr/AcOH or AlCl3/HFIP) check_acid_labile->acid_cleavage No check_base_labile->acid_cleavage No nucleophilic_cleavage Use Nucleophilic Cleavage (e.g., 2-Mercaptoethanol) check_base_labile->nucleophilic_cleavage Yes

Caption: Decision tree for selecting a Cbz deprotection method.

G Cbz_amine Cbz-Protected Amine Adsorption Adsorption onto Catalyst Surface Cbz_amine->Adsorption Pd_surface Pd Catalyst Surface Intermediate Unstable Carbamate Intermediate Pd_surface->Intermediate Hydrogenolysis H2 H₂ H2->Adsorption Adsorption->Pd_surface Toluene Toluene Intermediate->Toluene CO2 CO₂ Intermediate->CO2 Amine Deprotected Amine Intermediate->Amine Decarboxylation

Caption: Mechanism of Cbz deprotection by catalytic hydrogenolysis.

References

Technical Support Center: Solid-Phase Peptide Synthesis (SPPS) with Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS) involving piperazine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on troubleshooting low coupling efficiency and other common challenges encountered during the incorporation of piperazine-based monomers into peptide chains.

Frequently Asked Questions (FAQs)

Q1: Why is low coupling efficiency a common problem when using piperazine derivatives in SPPS?

A1: Low coupling efficiency with piperazine derivatives can stem from several factors:

  • Steric Hindrance: The cyclic and often bulky nature of piperazine derivatives can physically obstruct the approach of the activated carboxyl group to the free amine on the growing peptide chain, slowing down the reaction.

  • Secondary Amine Reactivity: Piperazine contains two secondary amines. The N-terminal amine where the peptide bond is formed is less reactive than the primary amines of standard amino acids.

  • Peptide Aggregation: Sequences containing piperazine derivatives may be prone to aggregation on the solid support. This self-association, driven by intermolecular hydrogen bonds, can block reactive sites, leading to incomplete deprotection and coupling reactions.[1] A visible sign of aggregation is the shrinking of the resin bed.

  • Suboptimal Reagents: The choice of coupling reagent and base is critical and may require optimization compared to standard amino acid couplings.

Q2: Which coupling reagents are most effective for incorporating piperazine derivatives?

A2: For sterically hindered or challenging couplings involving piperazine derivatives, high-efficiency uronium or phosphonium salt-based reagents are recommended. Carbodiimides like DCC or EDC may be less effective and can require additives.[2]

Q3: What are common side reactions when using piperazine derivatives in SPPS?

A3: Besides incomplete coupling leading to deletion sequences, a key side reaction to be aware of is diketopiperazine (DKP) formation. This is an intramolecular cyclization that can occur at the dipeptide stage, leading to chain termination.[3] While piperazine is often used as a deprotection agent to reduce other side reactions like aspartimide formation, the incorporation of a piperazine moiety into the peptide backbone can still be challenging.[3]

Q4: How can I monitor the efficiency of my coupling reactions in real-time?

A4: The Kaiser test is a reliable qualitative method to check for the presence of free primary amines on the resin.[2][4][5]

  • After Deprotection: A positive test (blue beads) indicates successful Fmoc removal.

  • After Coupling: A negative test (yellow/colorless beads) indicates a complete coupling reaction. For N-terminal proline or other secondary amines, the Kaiser test is unreliable; a chloranil or isatin test should be used instead.[6]

Troubleshooting Guide: Low Coupling Efficiency

This guide provides a systematic approach to diagnosing and resolving low coupling efficiency when working with piperazine derivatives.

Symptom Potential Cause Recommended Solution Citation
Positive Kaiser test after coupling Incomplete coupling reaction1. Double Couple: Repeat the coupling step with fresh reagents.[2]
2. Extend Reaction Time: Increase the coupling time to several hours or overnight.
3. Increase Reagent Excess: Use a higher molar excess (3-5 equivalents) of the piperazine derivative and coupling reagent.
4. Use a Stronger Coupling Reagent: Switch to HATU, HCTU, or PyBOP.[2]
Mass spectrometry (MS) analysis shows deletion sequences (n-1, n-2, etc.) Incomplete coupling in previous cycles1. Optimize Coupling Conditions: Implement the solutions for a positive Kaiser test in subsequent syntheses.[2]
2. Introduce a Capping Step: After the coupling step, treat the resin with acetic anhydride and a non-nucleophilic base (like DIPEA) to permanently block any unreacted amines. This prevents them from reacting in subsequent cycles and simplifies purification.[7]
Resin beads are clumping or swelling poorly On-resin peptide aggregation1. Change Solvent: Switch from DMF to N-methylpyrrolidone (NMP) or add chaotropic salts (e.g., LiCl) to the coupling mixture to disrupt secondary structures.[1]
2. Increase Temperature: Perform the coupling at a higher temperature (e.g., using a microwave peptide synthesizer).[1]
3. Use a Lower Loading Resin: A lower substitution level on the resin can increase the distance between peptide chains, reducing aggregation.[1]

Quantitative Data on Coupling Reagents

While specific comparative data for a wide range of piperazine derivatives is limited, the following table provides a general comparison of commonly used coupling reagents in SPPS, which can inform reagent selection.

Coupling Reagent Class Relative Reactivity Advantages Disadvantages
HATU Uronium SaltVery HighFast reaction times, highly efficient for hindered couplings, low racemization risk.High cost, can cause side reactions if used in large excess.
HBTU / HCTU Uronium SaltHighVery efficient, well-established, less expensive than HATU.Can also cause guanidinylation side reactions.
PyBOP Phosphonium SaltHighHigh efficiency with low racemization risk.Byproducts can be difficult to remove.
DCC / DIC CarbodiimideModerateEconomical.Can form N-acylurea byproducts, higher risk of racemization without additives (e.g., HOBt, Oxyma).
COMU Uronium SaltVery HighHigh efficiency similar to HATU, reduced epimerization risk, water-soluble byproducts for easier purification.Higher cost than carbodiimides.

Experimental Protocols

Protocol 1: Standard Coupling of an Fmoc-Piperazine Derivative

This protocol outlines a general procedure for a manual coupling step.

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[8]

    • Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF (v/v) twice (e.g., 5 minutes, then 15 minutes).[9]

    • Wash the resin thoroughly with DMF (5-7 times).[8]

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve the Fmoc-piperazine derivative (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HATU, 2.9-4.9 equivalents) in DMF.

    • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents).

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction and Monitoring:

    • Agitate the reaction vessel at room temperature for 2-4 hours. For difficult couplings, this time can be extended.

    • Take a small sample of resin beads to perform a Kaiser test (or chloranil/isatin test) to monitor the reaction's completion.[2][6]

  • Washing:

    • Once the coupling is complete (negative Kaiser test), drain the coupling solution.

    • Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

Protocol 2: Kaiser Test for Monitoring Coupling

This protocol provides a qualitative assessment of free primary amines on the resin.[4][6]

Reagents:

  • Solution A: 1 mL of 0.0002 M KCN in pyridine.

  • Solution B: 1 g of ninhydrin in 20 mL of n-butanol.

  • Solution C: 40 g of phenol in 20 mL of n-butanol.

Procedure:

  • Place a small sample of resin beads (10-15 beads) into a small test tube.

  • Add 2-3 drops of each of the three Kaiser test solutions.

  • Heat the test tube at 100-110°C for 5 minutes.[2][6]

  • Observe the color of the beads and the solution.

    • Blue beads/solution: Positive result (incomplete coupling).

    • Yellow/Colorless beads and solution: Negative result (complete coupling).

Protocol 3: Peptide Cleavage and HPLC Analysis

This protocol describes the final cleavage of the peptide from the resin and subsequent analysis.

  • Peptide-Resin Preparation:

    • After the final coupling and deprotection steps, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under vacuum.[8]

  • Cleavage:

    • Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water (v/v/v).[8][9]

    • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA filtrate dropwise to a large volume of ice-cold diethyl ether.[8][10]

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

  • HPLC Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., a water/acetonitrile mixture with 0.1% TFA).[10]

    • Analyze the sample using reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[10][11]

    • A typical gradient for analysis is from 5% to 60% acetonitrile in water (both containing 0.1% TFA) over 20-30 minutes.[10]

    • Monitor the elution profile at 220 nm to assess the purity of the crude peptide and identify any deletion sequences.

Visual Guides

SPPS_Workflow cluster_cycle SPPS Cycle Resin Start: Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling: Fmoc-Piperazine-AA + Coupling Reagent + Base Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Monitoring Monitoring (e.g., Kaiser Test) Wash2->Monitoring Monitoring->Coupling Incomplete (Double Couple) End_Cycle Ready for Next Cycle Monitoring->End_Cycle Coupling Complete

Caption: General workflow for a single coupling cycle in SPPS.

Troubleshooting_Logic Start Low Coupling Efficiency (Positive Kaiser Test or Deletion Products in MS) Check_Aggregation Are there signs of resin aggregation (clumping, poor swelling)? Start->Check_Aggregation Aggregation_Solutions Use Aggregation-Disrupting Conditions: - Switch to NMP solvent - Add chaotropic salts (LiCl) - Increase temperature - Use low-load resin Check_Aggregation->Aggregation_Solutions Yes No_Aggregation No obvious aggregation Check_Aggregation->No_Aggregation No Coupling_Optimization Optimize Coupling Protocol: - Double couple - Extend reaction time - Increase reagent excess - Use stronger coupling reagent (HATU, COMU) Aggregation_Solutions->Coupling_Optimization No_Aggregation->Coupling_Optimization Capping Consider Capping Step: - Acetylates unreacted amines - Prevents deletion sequences - Simplifies purification Coupling_Optimization->Capping

References

Technical Support Center: NMR Characterization of Acylated Piperazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with the NMR characterization of acylated piperazines, specifically issues arising from the presence of rotational isomers (rotamers).

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: Why does the NMR spectrum of my acylated piperazine show more signals than expected, often broad and poorly resolved?

A: This is a common observation for acylated piperazines and is typically due to slow rotation around the amide bond (the bond between the carbonyl carbon and the piperazine nitrogen) on the NMR timescale.[1][2][3] This restricted rotation is a result of the partial double-bond character of the C-N amide bond.[2][3][4][5]

  • Explanation: The restricted rotation leads to the presence of two distinct rotational isomers, often referred to as syn and anti conformers. These rotamers are in equilibrium, but if the rate of interconversion is slow compared to the NMR timescale, separate signals will be observed for each rotamer. At room temperature, the exchange rate is often in an intermediate regime, leading to broad signals.[1][6]

  • Troubleshooting Steps:

    • Variable Temperature (VT) NMR: This is the most definitive method to confirm the presence of rotamers.[7][8][9] As you increase the temperature, the rate of rotation around the amide bond increases. At a certain temperature, known as the coalescence temperature (Tc), the two sets of signals will broaden and merge into a single, time-averaged signal.[2][3][5] Conversely, lowering the temperature will sharpen the individual signals for each rotamer.

    • Solvent Change: The coalescence temperature and the chemical shift difference between the rotamer signals can be solvent-dependent.[4][5][10] Acquiring spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, toluene-d₈) can help to resolve overlapping signals or shift the coalescence temperature into a more accessible range.[4][5] More polar solvents can stabilize the zwitterionic resonance form of the amide, potentially affecting the rotational barrier.[10]

Q2: How can I be sure that the extra peaks in my spectrum are from rotamers and not impurities?

A: Differentiating between rotamers and impurities is crucial. While VT NMR is a primary tool, 2D NMR techniques can also provide definitive evidence.

  • Explanation: Signals from rotamers correspond to the same molecule in different conformations and are in chemical exchange. Signals from impurities are from different molecules entirely.

  • Troubleshooting Steps:

    • 2D NMR - EXSY/NOESY: An Exchange Spectroscopy (EXSY) or Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is the most direct way to prove that two sets of signals arise from species that are interconverting.[7] In an EXSY or NOESY spectrum, you will observe cross-peaks between the signals of the two rotamers, indicating that they are exchanging with each other. Impurities will not show these exchange cross-peaks with your compound's signals.

    • 1D NOE: A simpler 1D NOE experiment can also be used.[8] Irradiating a peak corresponding to one rotamer will cause a negative signal (of the same phase as the irradiated peak) to appear for the corresponding peak of the other rotamer due to chemical exchange.[8]

    • Careful Integration: The relative integration of the two sets of signals corresponding to the rotamers should be consistent across all pairs of signals and should sum to the expected number of protons. The ratio of the two rotamers is often not 1:1.[3][10]

Q3: The signals for the piperazine protons are particularly complex. How can I assign them?

A: The complexity in the piperazine region arises from both the presence of rotamers and potentially hindered piperazine ring inversion.[1][3][6]

  • Explanation: For mono-acylated piperazines, you may see two distinct sets of signals for the N-CH₂ groups adjacent to the amide and two for the NH-CH₂ groups.[4] For symmetrically N,N'-diacylated piperazines, you can observe up to four distinct signals for the piperazine protons at low temperatures.[2][6]

  • Troubleshooting Steps:

    • 2D NMR - COSY and HSQC:

      • COSY (Correlation Spectroscopy): This experiment will help you identify which protons are coupled to each other within each rotamer, allowing you to trace the spin systems for each conformer independently.[7][10]

      • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to its directly attached carbon. This is invaluable for assigning both the ¹H and ¹³C spectra and confirming that pairs of proton and carbon signals belong to the same rotamer.[7][10]

    • Low-Temperature NMR: At sufficiently low temperatures, the exchange between rotamers slows down, resulting in sharper, more well-defined signals for each conformer, which can simplify spectral assignment.[6]

Q4: Is it possible to quantify the rotational barrier?

A: Yes, the Gibbs free energy of activation (ΔG‡) for the amide bond rotation can be calculated from the coalescence temperature (Tc).[1][5][7]

  • Explanation: The ΔG‡ represents the energy barrier that must be overcome for the amide bond to rotate. It provides a quantitative measure of the rotational hindrance.

  • Experimental Protocol:

    • Perform a variable temperature ¹H NMR experiment.

    • Identify a pair of exchanging signals that are well-resolved at low temperatures and coalesce at higher temperatures.

    • Determine the coalescence temperature (Tc) in Kelvin. This is the temperature at which the two signals merge into a single broad peak.

    • At a temperature well below coalescence, measure the difference in chemical shift (Δν) in Hertz (Hz) between the two exchanging signals.

    • Calculate the rate constant for exchange (k) at the coalescence temperature using the equation: k = (π * Δν) / √2

    • Calculate the Gibbs free energy of activation (ΔG‡) using the Eyring equation: ΔG‡ = -R * Tc * ln(k * h / (kB * Tc)) where R is the gas constant, h is Planck's constant, and kB is the Boltzmann constant.

    • For N-acylated piperazines, the activation energy barrier for amide bond rotation is typically in the range of 56 to 80 kJ/mol.[1][7]

Quantitative Data Summary

The following table summarizes typical quantitative data for the dynamic NMR behavior of N-benzoyl piperazines, which are representative of many acylated piperazines. These values can vary significantly based on the specific substituents and the solvent used.

ParameterDescriptionTypical Value RangeSolvents
ΔG‡ (kJ/mol) Gibbs Free Energy of Activation for amide bond rotation.56 - 80[1][7]CDCl₃, DMSO-d₆
Tc (°C) Coalescence Temperature for piperazine ring protons.Can range from below room temperature to over 100°C.[11]Dependent on solvent and substituents.
Rotamer Ratio Relative population of the two conformers at equilibrium.Often not 1:1; for example, a ratio of ~3:2 has been observed.[3][10]CDCl₃ at low temperature.

Experimental Protocols

Protocol 1: Variable Temperature (VT) ¹H NMR

  • Sample Preparation: Prepare a solution of the acylated piperazine in a suitable deuterated solvent (e.g., DMSO-d₆, tetrachloroethane-d₂, or toluene-d₈ for high temperatures) at a typical NMR concentration.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 25°C).

  • Temperature Increments: Increase the temperature of the NMR probe in increments (e.g., 5-10°C). Allow the temperature to equilibrate for several minutes at each new setpoint before acquiring a spectrum.

  • Observe Coalescence: Continue increasing the temperature until the distinct signals corresponding to the rotamers broaden and merge into a single peak. Record the temperature of coalescence (Tc).

  • Low-Temperature Spectra (Optional): To obtain sharp signals for each rotamer and measure Δν, cool the sample below room temperature in increments until the signals are well-resolved.

  • Data Analysis: Use the collected spectra to determine Tc and Δν for the calculation of ΔG‡.

Visualizations

Rotamer_Equilibrium_and_NMR_Effect Rotamer_A Rotamer A Rotamer_B Rotamer B Rotamer_A->Rotamer_B Rotamer_Broad Exchanging Rotamers NMR_Spectrum_Slow NMR Spectrum: Two sharp signals Rotamer_Avg NMR_Spectrum_Fast NMR Spectrum: One sharp, averaged signal NMR_Spectrum_Broad NMR Spectrum: One broad signal invisible_node1->NMR_Spectrum_Broad Increase Temperature invisible_node2->NMR_Spectrum_Fast Increase Temperature invisible_node3->NMR_Spectrum_Broad Decrease Temperature

Caption: Effect of temperature on the NMR spectrum of interconverting rotamers.

Troubleshooting_Workflow start Complex/Broad NMR Spectrum Observed q_rotamers Hypothesis: Rotamers Present? start->q_rotamers vt_nmr Perform Variable Temperature (VT) NMR q_rotamers->vt_nmr Yes observe_coalescence Observe Signal Coalescence? vt_nmr->observe_coalescence confirm_rotamers Confirmed: Signals are from Rotamers observe_coalescence->confirm_rotamers Yes re_evaluate Not Rotamers. Consider Impurities, Degradation, or Other Isomers. observe_coalescence->re_evaluate No assign_spectra Assign Spectra for each Rotamer confirm_rotamers->assign_spectra quantify Quantify Rotational Barrier (ΔG‡) confirm_rotamers->quantify two_d_nmr Use 2D NMR: COSY, HSQC, EXSY/NOESY assign_spectra->two_d_nmr For complex cases end Characterization Complete assign_spectra->end two_d_nmr->assign_spectra quantify->end

Caption: Troubleshooting workflow for NMR analysis of acylated piperazine rotamers.

References

Technical Support Center: Workup Procedures for Piperazine By-products in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing piperazine for 9-fluorenylmethoxycarbonyl (Fmoc) deprotection in solid-phase peptide synthesis (SPPS). The following information addresses specific issues related to the removal of piperazine-related by-products and other common side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary "piperazine by-products" I need to remove during peptide synthesis?

A1: In the context of Fmoc-SPPS, the main by-products and impurities to be removed during workup are:

  • Dibenzofulvene (DBF)-piperazine adduct: During Fmoc removal, the protecting group releases a reactive dibenzofulvene (DBF) intermediate. Piperazine, acting as a secondary amine, traps this intermediate to form a stable adduct, which must be thoroughly washed from the resin.[1][2]

  • Excess Piperazine: The residual deprotection agent that remains after the reaction must be completely removed to avoid side reactions in subsequent coupling steps.

  • Piperazides: In sequences prone to aspartimide formation (e.g., Asp-Gly, Asp-Ser), the cyclic imide intermediate can be opened by piperazine, resulting in a peptide chain terminated with a piperazine adduct.[3][4]

Q2: Why would I use piperazine instead of the more common piperidine for Fmoc deprotection?

A2: Piperazine is often considered a valuable alternative to piperidine for several reasons. It is reported to reduce the occurrence of certain side reactions, most notably aspartimide formation and racemization of C-terminal cysteine residues.[3][4] Some studies also present it as a safer, less toxic, and more environmentally friendly reagent.[1][5]

Q3: My crude peptide has low purity. How do I ensure the complete removal of the DBF-piperazine adduct?

A3: The DBF-piperazine adduct is soluble in the solvents typically used for SPPS. Inadequate removal is usually due to insufficient washing. After the deprotection step, ensure the peptide-resin is washed thoroughly with N,N-dimethylformamide (DMF) (at least 5-7 times) to effectively eliminate the adduct and any excess piperazine.[6] For solution-phase synthesis, a liquid-liquid extraction using a hydrocarbon solvent can effectively remove the adduct.[7]

Q4: I'm seeing an unexpected mass addition of +86 Da in my peptide analysis. What is the likely cause?

A4: A mass increase of 86 Daltons often corresponds to the addition of a piperazine molecule, forming a piperazide. This typically occurs when an aspartimide intermediate forms and is subsequently opened by a nucleophilic attack from piperazine.[3][4] This side reaction terminates the peptide chain.

Q5: How can I minimize the formation of piperazide adducts and other base-induced side reactions?

A5: The most effective strategy to suppress aspartimide formation, and consequently piperazide adducts, is to add 1-hydroxybenzotriazole (HOBt) to the piperazine deprotection solution.[3][8] Studies have shown that a solution of piperazine containing 0.1M HOBt significantly reduces these side reactions.[3][4] For particularly sensitive sequences, using backbone protection on the aspartic acid residue, such as N-(2-hydroxy-4-methoxybenzyl) (Hmb), offers complete protection.[3][8]

Q6: Is diketopiperazine (DKP) formation still a concern when using piperazine?

A6: Yes, diketopiperazine (DKP) formation is a sequence-dependent side reaction that occurs at the dipeptide stage and is not eliminated by the choice of base.[9][10] It is particularly prevalent when proline is one of the first two amino acids.[9] While piperazine may be a milder base, preventing DKP formation requires specific strategies such as using 2-chlorotrityl chloride resin, which provides steric hindrance, or coupling the second and third amino acids as a pre-formed dipeptide unit.[9]

Troubleshooting Guides

Issue: Low Purity of Crude Peptide Due to Deprotection By-products
  • Possible Cause 1: Incomplete removal of the DBF-piperazine adduct and excess piperazine.

    • Solution: Enhance the washing protocol after deprotection. Increase the number of DMF washes to at least 5-7 cycles and ensure sufficient volume and agitation time for each wash to completely remove soluble impurities from the resin.

  • Possible Cause 2: Formation of piperazide adducts via aspartimide intermediates.

    • Solution: Modify the deprotection reagent. Use a solution of piperazine containing 0.1 M HOBt in DMF. HOBt has been shown to suppress aspartimide formation significantly.[3][4] For sequences known to be highly susceptible, employ a backbone-protected aspartic acid derivative.[3]

Issue: Incomplete Fmoc Deprotection
  • Possible Cause: Aggregation of the growing peptide chain on the solid support, hindering access of the deprotection solution to the N-terminus.

    • Solution 1: Change the primary synthesis solvent from DMF to N-methyl-2-pyrrolidone (NMP), which has better solvating properties and can disrupt secondary structures.[11]

    • Solution 2: Incorporate "disruptive" building blocks, such as pseudoproline dipeptides, at strategic locations within the peptide sequence to interfere with inter- and intramolecular hydrogen bonding that leads to aggregation.

Quantitative Data Summary

The following tables summarize data from comparative studies on the use of piperazine and other bases for Fmoc deprotection.

Table 1: Comparison of Side-Product Formation After 24-Hour Base Treatment

Deprotection ReagentTarget Peptide I Remaining (%)Cyclic Imide (%)Base Adduct (%)Target Peptide II Remaining (%)Cyclic Imide (%)Base Adduct (%)
20% Piperidine/DMF36.311.252.540.510.549.0
6% Piperazine/DMF71.910.317.865.214.320.5
6% Piperazine/0.1M HOBt/DMF92.14.13.888.55.56.0

Data adapted from a study on base-induced side reactions.[4] Peptide I and II are model sequences sensitive to aspartimide formation.

Table 2: Purity and Yield Comparison for Synthesized Peptides Using Different Deprotection Reagents

Peptide SequenceDeprotection ReagentCrude Purity (%)Overall Yield (%)
Peptide 1 (10-mer)4-Methylpiperidine8575
Piperidine8272
Piperazine8878
Peptide 2 (15-mer, hydrophobic)4-Methylpiperidine7565
Piperidine7263
Piperazine7868

This table represents typical comparative data showing that piperazine can produce peptides with comparable or slightly better purity and yield.[1][12]

Experimental Protocols

Protocol 1: Optimized Fmoc Deprotection with Piperazine/HOBt

This protocol is designed to minimize base-induced side reactions during Fmoc deprotection.[6]

  • Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperazine and 0.1 M HOBt in N,N-dimethylformamide (DMF).

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in the reaction vessel.

  • Deprotection (Cycle 1): Drain the DMF from the swollen resin. Add the piperazine/HOBt deprotection solution and agitate the mixture gently for 10 minutes.

  • Deprotection (Cycle 2): Drain the deprotection solution. Add a fresh aliquot of the deprotection solution and agitate for another 10 minutes.

  • Washing: Drain the deprotection solution completely. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of the DBF-piperazine adduct, excess piperazine, and HOBt. The resin is now ready for the next coupling step.

Protocol 2: Post-Cleavage Workup and Peptide Precipitation

This protocol describes the standard procedure for isolating the crude peptide after cleavage from the resin.[6]

  • Cleavage: Following synthesis, treat the dried peptide-resin with a cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol) for 1.5 to 2 hours at room temperature.

  • Filtration: Filter the resin from the cleavage solution and collect the filtrate, which contains the cleaved peptide.

  • Precipitation: Add the collected filtrate dropwise into a stirred, cold solution of diethyl ether (approximately 10 times the volume of the filtrate). The crude peptide will precipitate out of the solution.

  • Isolation: Centrifuge the mixture to pellet the precipitated peptide. Carefully decant the ether.

  • Washing and Drying: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and soluble organic impurities. Dry the final peptide pellet under vacuum. The crude peptide can then be purified by reverse-phase HPLC.

Visual Guides

G cluster_SPPS SPPS Cycle cluster_Workup Workup & Purification cluster_byproducts By-products Removed start Fmoc-Peptide-Resin deprotection Fmoc Deprotection (Piperazine/HOBt in DMF) start->deprotection washing Thorough Washing (5-7x DMF) deprotection->washing coupling Amino Acid Coupling washing->coupling byproducts_wash DBF-Piperazine Adduct Excess Piperazine washing->byproducts_wash end_cycle N+1 Fmoc-Peptide-Resin coupling->end_cycle cleavage Cleavage from Resin (TFA Cocktail) end_cycle->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification RP-HPLC Purification precipitation->purification final_product Pure Peptide purification->final_product byproducts_hplc Truncated Peptides Piperazide Adducts purification->byproducts_hplc

Caption: SPPS workup flow using piperazine for Fmoc deprotection.

G start Low Crude Peptide Purity check_ms Analyze by Mass Spec start->check_ms mass_adduct Is there a significant +86 Da peak? check_ms->mass_adduct mass_ok Is major impurity the target mass? incomplete_deprotection Incomplete Deprotection or Coupling mass_ok->incomplete_deprotection No wash_issue Inadequate Washing of DBF-Adduct mass_ok->wash_issue Yes mass_adduct->mass_ok No piperazide_adduct Probable Piperazide Adduct via Aspartimide mass_adduct->piperazide_adduct Yes solution_aggregation Solution: - Switch to NMP solvent - Use pseudoprolines incomplete_deprotection->solution_aggregation solution_hobt Solution: - Add 0.1M HOBt to deprotection solution piperazide_adduct->solution_hobt solution_wash Solution: - Increase number and volume of DMF washes wash_issue->solution_wash

Caption: Troubleshooting logic for low peptide purity issues.

G peptide Peptide Chain with -Asp(OtBu)-Gly- deprotection Base Treatment (Piperazine) peptide->deprotection aspartimide Aspartimide Intermediate (Cyclic Imide) deprotection->aspartimide Intramolecular Cyclization hydrolysis Hydrolysis (α- and β-peptides) aspartimide->hydrolysis Pathway 1 (Ring Opening) piperazide Piperazine Attack aspartimide->piperazide Pathway 2 (Side Reaction) terminated Terminated Peptide (+86 Da Piperazide Adduct) piperazide->terminated

Caption: Aspartimide-mediated piperazide formation pathway.

References

Validation & Comparative

A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of Piperazine-2-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric excess (ee) is a critical step in the development and quality control of chiral pharmaceuticals. Piperazine-2-carboxylic acid and its esters are important chiral building blocks in medicinal chemistry. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most prevalent and reliable technique for separating and quantifying enantiomers. This guide provides a comparative analysis of common chiral HPLC methods for determining the enantiomeric excess of piperazine-2-carboxylates, focusing on polysaccharide-based CSPs.

Comparison of Key Chiral Stationary Phases

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are highly effective for the chiral separation of a wide range of compounds, including cyclic amino acid derivatives like piperazine-2-carboxylates. The primary methods highlighted here involve the use of popular columns such as the Chiralpak® AD and Lux® Cellulose series. These columns offer different selectivities, and the optimal choice often depends on the specific substituents on the piperazine-2-carboxylate molecule.

Data Presentation: Performance Comparison of Chiral HPLC Methods

Method ParameterMethod A: Amylose-Based CSP (e.g., Chiralpak® AD-H)Method B: Cellulose-Based CSP (e.g., Lux® Cellulose-2)Alternative: Protein-Based CSP (e.g., AGP Column)
Chiral Selector Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3-chloro-4-methylphenylcarbamate)α1-acid glycoprotein
Typical Mobile Phase Normal Phase: n-Hexane/Isopropanol (e.g., 90:10 v/v) + 0.1% DEAPolar Organic: Acetonitrile/Methanol (e.g., 90:10 v/v) + 0.1% DEAReversed-Phase: Aqueous buffer (e.g., phosphate) and organic modifier
Typical Flow Rate 0.5 - 1.0 mL/min0.5 - 1.0 mL/min0.5 - 1.0 mL/min
Resolution (Rs) Generally Good to Excellent (>2.0)Often provides alternative selectivity and good resolution (>2.0)Variable, can be effective for polar compounds
Analysis Time Typically 10-30 minutesCan be faster, especially in polar organic mode (5-20 minutes)Generally longer analysis times
Advantages Broad applicability for many chiral compounds.[1]Complementary selectivity to amylose phases, robust.Useful for underivatized polar and ionizable compounds.
Considerations Coated phases can have limitations on solvent compatibility.Immobilized versions offer greater solvent flexibility.Lower sample capacity and can be sensitive to mobile phase changes.
Derivatization May be required for enhanced UV detection if the analyte lacks a chromophore.May be required for enhanced UV detection.Often suitable for underivatized analytes.

Experimental Protocols

Detailed methodologies for the primary chiral HPLC methods are provided below. These protocols serve as a starting point and may require optimization for specific piperazine-2-carboxylate derivatives.

Method A: Chiral Separation on an Amylose-Based CSP (e.g., Chiralpak® AD-H)

This method is a common starting point for chiral separations and is often successful for a wide range of analytes.

1. Instrumentation and Column:

  • HPLC system with a UV-Vis or PDA detector.

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm particle size.

2. Mobile Phase Preparation:

  • Prepare a mobile phase of n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio.

  • Add diethylamine (DEA) to a final concentration of 0.1% to improve the peak shape of basic analytes.

  • Degas the mobile phase before use.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 220 nm (or a wavelength appropriate for the analyte's chromophore).

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Dissolve the piperazine-2-carboxylate sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Inject a racemic standard to determine the retention times of both enantiomers.

  • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Method B: Chiral Separation on a Cellulose-Based CSP (e.g., Lux® Cellulose-2)

Cellulose-based CSPs can offer different selectivity compared to amylose-based phases and are a valuable alternative.

1. Instrumentation and Column:

  • HPLC system with a UV-Vis or PDA detector.

  • Column: Lux® Cellulose-2, 250 x 4.6 mm, 5 µm particle size.

2. Mobile Phase Preparation:

  • Prepare a mobile phase of Acetonitrile and Methanol in a 90:10 (v/v) ratio.

  • Add diethylamine (DEA) to a final concentration of 0.1%.

  • Degas the mobile phase before use.

3. Chromatographic Conditions:

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm (or a wavelength appropriate for the analyte's chromophore).

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Dissolve the piperazine-2-carboxylate sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • As described in Method A.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the enantiomeric excess of piperazine-2-carboxylates using chiral HPLC.

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis Sample Piperazine-2-carboxylate Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC HPLC System Filter->HPLC Column Chiral Column (e.g., Chiralpak AD-H) HPLC->Column Detector UV/PDA Detector Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate % ee Integrate->Calculate Report Report Calculate->Report

Caption: Workflow for enantiomeric excess determination by chiral HPLC.

Logical Relationship Diagram: Method Selection

The selection of an appropriate chiral HPLC method is a systematic process, often involving screening different columns and mobile phases.

G start Start: Determine ee of Piperazine-2-carboxylate screen_csp Screen Chiral Stationary Phases start->screen_csp amylose Amylose-Based CSP (e.g., Chiralpak AD-H) screen_csp->amylose Primary cellulose Cellulose-Based CSP (e.g., Lux Cellulose-2) screen_csp->cellulose Alternative other_csp Other CSPs (e.g., Protein-based) screen_csp->other_csp If Needed optimize_mp Optimize Mobile Phase (Solvent ratio, Additives) amylose->optimize_mp cellulose->optimize_mp other_csp->optimize_mp validate Method Validation (Resolution, Linearity, Precision) optimize_mp->validate

References

Unambiguous Structure Confirmation of Substituted Piperazines: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of substituted piperazines is paramount for ensuring the safety and efficacy of novel therapeutics. While 1D NMR provides initial insights, complex substitution patterns and conformational isomerism often necessitate the use of 2D NMR techniques for unequivocal structure confirmation. This guide provides an objective comparison of the four key 2D NMR experiments—COSY, HSQC, HMBC, and NOESY—supported by experimental data and detailed protocols to aid in the analysis of this critical class of compounds.

The piperazine scaffold is a ubiquitous feature in many pharmaceuticals due to its favorable physicochemical properties. However, the synthesis of substituted piperazines can yield a mixture of regioisomers and stereoisomers. Furthermore, N-acylated or N-arylated piperazines often exhibit complex NMR spectra due to restricted rotation around the amide or aryl-nitrogen bond, leading to the presence of multiple conformers (rotamers) in solution at room temperature.[1][2][3] This conformational heterogeneity can result in broadened or duplicated signals, complicating spectral interpretation. Temperature-dependent NMR studies can be employed to coalesce these signals at higher temperatures, simplifying the spectra and aiding in analysis.[2][4]

This guide will dissect the utility of each 2D NMR technique in overcoming these challenges and providing a clear path to confident structure determination.

Comparing 2D NMR Techniques for Piperazine Analysis

A combination of 2D NMR experiments is often essential for the complete structural assignment of substituted piperazines. Each technique provides a unique piece of the puzzle, from proton-proton and proton-carbon correlations to through-space interactions.

2D NMR Technique Information Provided Application for Substituted Piperazines Typical Data Interpretation
COSY (Correlation Spectroscopy)Shows correlations between J-coupled protons (typically through 2-3 bonds).- Identifies spin systems within the piperazine ring and substituents.- Establishes proton connectivity, aiding in the assignment of methylene groups.Cross-peaks indicate protons that are coupled. For a piperazine ring, this helps to trace the connectivity of the -CH2-CH2- units.
HSQC (Heteronuclear Single Quantum Coherence)Shows correlations between protons and their directly attached carbons (one-bond 1H-13C correlation).- Unambiguously assigns the carbon signals corresponding to each protonated carbon in the piperazine ring and its substituents.- Distinguishes between CH, CH2, and CH3 groups when combined with DEPT.A cross-peak indicates a direct bond between a proton and a carbon. This is crucial for assigning the often-crowded methylene region in the 13C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds).- Establishes long-range connectivity, which is critical for determining the position of substituents on the piperazine ring.- Connects substituents to the specific nitrogen or carbon atom of the piperazine core.Cross-peaks reveal long-range couplings. For instance, a correlation from a benzylic proton to a piperazine ring carbon can confirm the N-substitution site.
NOESY (Nuclear Overhauser Effect Spectroscopy)Shows correlations between protons that are close in space (through-space interactions), irrespective of bonding.- Determines the relative stereochemistry of substituents on the piperazine ring (e.g., cis vs. trans isomers).- Provides information on the preferred conformation of the molecule in solution.Cross-peaks indicate protons that are spatially proximate. For example, in a 2,5-disubstituted piperazine, the presence or absence of a NOESY correlation between the two substituent protons can distinguish between the cis and trans isomers.

Experimental Protocols

Sample Preparation:

  • Dissolve 5-10 mg of the substituted piperazine compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, MeOD-d4).

  • Filter the solution into a 5 mm NMR tube to remove any particulate matter.

  • For compounds exhibiting conformational isomerism, acquiring spectra at different temperatures (e.g., 298 K, 323 K, 343 K) can be beneficial.[4]

Instrumentation and General Parameters: The following are general parameters for a 400 or 500 MHz NMR spectrometer. Specific parameters should be optimized for the instrument and sample.

Experiment Pulse Program Number of Scans (NS) Acquisition Time (s) Relaxation Delay (d1) Key Parameters to Optimize
COSY cosygpqf or similar2-8~0.251-2 sSpectral width in both dimensions.
HSQC hsqcedetgpsisp2.2 or similar2-16~0.151-2 s1JCH coupling constant (typically ~145 Hz).
HMBC hmbcgplpndqf or similar8-64~0.251-2 sLong-range coupling constant (nJCH), typically optimized for 4-10 Hz.
NOESY noesygpph or similar8-32~0.251-2 sMixing time (d8), typically 0.5-1.5 s, depending on molecular size.

Logical Workflow for Structure Confirmation

The following diagram illustrates a typical workflow for the 2D NMR analysis of a substituted piperazine.

G 2D NMR Workflow for Substituted Piperazine Analysis cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_structure Structure Elucidation H1_NMR 1H NMR C13_NMR 13C NMR & DEPT COSY COSY H1_NMR->COSY Proton Connectivity HSQC HSQC C13_NMR->HSQC Direct C-H Attachment COSY->HSQC Assign Spin Systems HMBC HMBC HSQC->HMBC Long-Range Connectivity NOESY NOESY Structure Final Structure HMBC->Structure Confirm Substitution Pattern NOESY->Structure Determine Stereochemistry

Caption: A logical workflow for the structural elucidation of substituted piperazines using a combination of 1D and 2D NMR techniques.

Illustrative Signaling Pathway for Data Interpretation

The interpretation of 2D NMR data involves a logical progression, where information from one experiment informs the interpretation of the next.

G Data Interpretation Pathway start Start with 1H NMR cosy_interp Identify H-H Spin Systems (COSY) start->cosy_interp hsqc_interp Assign Protonated Carbons (HSQC) cosy_interp->hsqc_interp hmbc_interp Establish Connectivity of Fragments and Quaternary Carbons (HMBC) hsqc_interp->hmbc_interp noesy_interp Determine Spatial Proximity and Stereochemistry (NOESY) hmbc_interp->noesy_interp structure Propose and Verify Structure noesy_interp->structure

Caption: A stepwise pathway illustrating the logical flow of interpreting various 2D NMR spectra for complete structure determination.

By systematically applying these 2D NMR techniques and following a logical interpretation workflow, researchers can confidently and accurately determine the complex structures of substituted piperazines, a crucial step in the advancement of drug discovery and development.

References

Comparative Analysis of Methyl (S)-4-N-Cbz-piperazine-2-carboxylate by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the mass spectrometric analysis of Methyl (S)-4-N-Cbz-piperazine-2-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The document outlines expected fragmentation patterns, presents a standardized Liquid Chromatography-Mass Spectrometry (LC-MS) protocol, and compares this methodology with alternative analytical techniques.

Introduction

This compound (C₁₄H₁₈N₂O₄, MW: 278.31 g/mol ) is a chiral building block whose purity and structural integrity are critical for the successful synthesis of downstream products.[1][2][3] Mass spectrometry, particularly coupled with liquid chromatography, offers a highly sensitive and selective method for its characterization and quantification.[4][5] Understanding its behavior under mass spectrometric conditions is essential for reaction monitoring, impurity profiling, and quality control.

Predicted Mass Spectrometry Data

While specific experimental mass spectra for this exact molecule are not widely published, based on the known fragmentation of similar structures, a theoretical fragmentation pattern can be predicted. The primary ionization in electrospray ionization (ESI) is expected to be protonation to form the [M+H]⁺ ion.

Ion Predicted m/z Description
[M+H]⁺279.13Protonated molecular ion
[M-CH₃O]⁺248.11Loss of the methoxy group from the ester
[M-COOCH₃]⁺220.12Loss of the carbomethoxy group
[C₈H₉O₂]⁺137.06Fragment corresponding to the Cbz protecting group
[C₇H₇]⁺91.05Tropylium ion from the benzyl group
[C₅H₉N₂O₂]⁺129.07Fragment of the piperazine-2-carboxylate ring after loss of Cbz

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol provides a general framework for the LC-MS analysis of this compound. Optimization may be required based on the specific instrumentation used.

1. Sample Preparation:

  • Prepare a stock solution of the compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration of 1-10 µg/mL with the initial mobile phase composition.

2. Liquid Chromatography Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[4]

  • Mobile Phase A: 0.1% Formic acid in water.[4]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[4]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.[4]

  • Column Temperature: 40 °C.[4]

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions (ESI-Positive Mode):

  • Ion Source: Electrospray Ionization (ESI)

  • Polarity: Positive

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/hr

  • Scan Range: m/z 50-500

Alternative Analytical Techniques

While LC-MS is a powerful tool, other techniques can be employed for the analysis of piperazine derivatives.

Technique Advantages Disadvantages References
High-Performance Liquid Chromatography with UV detection (HPLC-UV) Readily available instrumentation, good for routine purity analysis.Lower sensitivity for impurities, requires a chromophore.
Gas Chromatography-Mass Spectrometry (GC-MS) High resolution for volatile compounds.Requires derivatization for non-volatile compounds, potential for thermal degradation.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information.Lower sensitivity compared to MS, more complex data analysis.[4][7]

Visualizations

G cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry stock 1 mg/mL Stock Solution (Methanol/Acetonitrile) working 1-10 µg/mL Working Solution stock->working Dilution injector Autosampler working->injector pump HPLC Pump (Gradient Elution) pump->injector column C18 Column injector->column esi ESI Source column->esi analyzer Mass Analyzer esi->analyzer detector Detector analyzer->detector data_system Data System detector->data_system Data Acquisition

Caption: Experimental workflow for LC-MS analysis.

Fragmentation parent [M+H]⁺ m/z = 279.13 frag1 Loss of -OCH₃ m/z = 248.11 parent->frag1 frag2 Loss of -COOCH₃ m/z = 220.12 parent->frag2 frag3 Cbz Fragment [C₈H₉O₂]⁺ m/z = 137.06 parent->frag3 frag5 Piperazine Ring Fragment [C₅H₉N₂O₂]⁺ m/z = 129.07 parent->frag5 frag4 Tropylium Ion [C₇H₇]⁺ m/z = 91.05 frag3->frag4

Caption: Predicted fragmentation pathway.

References

A Comparative Guide to Cbz vs. Boc Protecting Groups in Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a cornerstone in medicinal chemistry, valued for its ability to enhance the aqueous solubility and oral bioavailability of drug candidates.[1] Its symmetrical nature, however, presents a synthetic challenge: achieving selective mono-functionalization while avoiding undesired 1,4-disubstitution.[1][2] The most common and robust strategy to overcome this is the use of a protecting group on one of the nitrogen atoms, allowing for controlled derivatization of the other.[1][2]

Among the plethora of amine protecting groups, the tert-butyloxycarbonyl (Boc) and carbobenzyloxy (Cbz or Z) groups are two of the most frequently employed in piperazine chemistry.[2][3] The choice between Boc and Cbz is a critical decision in synthetic planning, as it dictates reaction conditions, deprotection strategies, and overall efficiency. This guide provides an objective, data-driven comparison of these two protecting groups, offering insights into their respective strengths and weaknesses in the context of piperazine synthesis.

Head-to-Head Comparison: Cbz vs. Boc

The fundamental difference between the Cbz and Boc groups lies in their deprotection chemistry, which forms the basis of their synthetic utility and orthogonality.[4] Boc is labile to strong acids, while Cbz is typically removed under neutral conditions via catalytic hydrogenolysis.[3][4] This orthogonality is crucial in complex, multi-step syntheses where selective deprotection is required.[3][5]

FeatureCarbobenzyloxy (Cbz)tert-Butyloxycarbonyl (Boc)
Protecting Reagent Benzyl Chloroformate (Cbz-Cl)[3]Di-tert-butyl dicarbonate (Boc₂O)[3]
Protection Conditions Schotten-Baumann (aq. base) or organic base, 0 °C to RT.[3][6]Basic or neutral conditions, often at 0 °C to RT.[7]
Deprotection Conditions Primary: Catalytic Hydrogenolysis (H₂, Pd/C).[3] Alternatives: Strong acid (HBr/AcOH), dissolving metal reduction.[5][8]Strong Acid (e.g., TFA in DCM, or HCl in dioxane).[3]
Stability Stable to acidic and basic conditions.Stable to basic and hydrogenolysis conditions.[3]
Orthogonality Orthogonal to Boc. Stable during Boc deprotection (acid).[3]Orthogonal to Cbz. Stable during Cbz deprotection (hydrogenolysis).[3]
Key Byproducts Toluene and CO₂ (volatile and easily removed).[3]Isobutylene, CO₂, and tert-butyl cation (can cause side reactions).[9]
Advantages - Excellent orthogonality with acid-labile groups (Boc, Trt).[3] - Mild, neutral deprotection via hydrogenolysis.[3] - Deprotection byproducts are volatile.[3] - Cbz-Cl is generally more cost-effective than Boc₂O.[5] - Can impart crystallinity, aiding purification.[5]- The established standard for many applications.[3] - Facile removal with common lab acids.[1] - Stable to a wide range of non-acidic reagents.[10]
Disadvantages - Hydrogenolysis is incompatible with reducible functional groups (alkenes, alkynes, some sulfur compounds). - Pd/C catalyst can be pyrophoric and requires careful handling.[11] - Alternative deprotection (HBr/AcOH) is harsh.[8]- Deprotection requires harsh acidic conditions.[3] - Reactive tert-butyl cation byproduct can lead to t-butylation side reactions.[9] - Less suitable for substrates with other acid-sensitive groups.[3]

Quantitative Data Summary

The efficiency of protection and deprotection reactions is critical for the overall yield of a synthetic sequence. The following tables provide representative yield data compiled from various sources.

Table 1: Representative Yields for Mono-Protection of Piperazine

Protecting GroupReagentReaction ConditionsTypical Yield (%)Reference
Boc Boc₂OPiperazine, Acetic Acid, Methanol>93.5% (from diethanolamine route)[12][13]
Cbz Cbz-ClPiperazine, NaHCO₃, THF/H₂O~90%[6]

Table 2: Representative Yields for Deprotection of N-Protected Piperazine Derivatives

Protecting GroupReagentReaction ConditionsTypical Yield (%)Reference
Boc TFA / DCMRoom Temperature, 1-4 hGenerally High
Boc 4M HCl in DioxaneRoom Temperature, 1-3 hGenerally High
Cbz H₂, 10% Pd/CMethanol, Room TemperatureOften quantitative and clean[14]
Cbz HBr in Acetic AcidRoom Temperature, 2-16 hSubstrate dependent[8]

Experimental Workflows and Logical Relationships

Visualizing the synthetic pathways clarifies the distinct steps and conditions required for each protecting group.

Boc_Workflow cluster_protection Boc Protection cluster_deprotection Boc Deprotection P1 Piperazine P2 Add Boc₂O, Base (e.g., NaHCO₃), Solvent (e.g., DCM) P1->P2 Step 1 P3 N-Boc-Piperazine P2->P3 Step 2 D1 N-Boc-Piperazine Derivative P3->D1 Functionalization at free N-H D2 Add Strong Acid (e.g., TFA in DCM or 4M HCl in Dioxane) D1->D2 Step 1 D3 Acidic Workup (Neutralization with Base) D2->D3 Step 2 D4 Deprotected Piperazine D3->D4 Step 3

Caption: General workflow for Boc protection and deprotection of piperazine.

Cbz_Workflow cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection P1 Piperazine (excess) P2 Add Cbz-Cl, Aq. Base (Schotten-Baumann), Solvent (e.g., DCM), 0 °C P1->P2 Step 1 P3 N-Cbz-Piperazine P2->P3 Step 2 D1 N-Cbz-Piperazine Derivative P3->D1 Functionalization at free N-H D2 H₂ gas, Pd/C catalyst Solvent (e.g., MeOH, EtOH) D1->D2 Step 1 D3 Filter catalyst D2->D3 Step 2 D4 Deprotected Piperazine D3->D4 Step 3

Caption: General workflow for Cbz protection and deprotection of piperazine.

The orthogonality of Cbz and Boc groups is a powerful tool in the synthesis of complex molecules bearing multiple amine functionalities.

Orthogonal_Strategy cluster_boc Boc Deprotection First cluster_cbz Cbz Deprotection First Start Di-protected Intermediate (e.g., Boc-Piperazine-Cbz) Boc1 Treat with TFA/DCM Start->Boc1 Cbz1 Treat with H₂/Pd-C Start->Cbz1 Boc2 Cbz-Piperazine Intermediate Boc1->Boc2 Cbz2 Boc-Piperazine Intermediate Cbz1->Cbz2

Caption: Orthogonal deprotection strategy for a di-protected piperazine.

Detailed Experimental Protocols

The following protocols are generalized procedures and may require optimization based on the specific substrate.

Protocol 1: Synthesis of N-Boc-piperazine[7]
  • Reaction Setup: In a reaction vessel, dissolve piperazine in a suitable solvent such as methanol. For improved selectivity, an acid like acetic acid can be added to form the piperazine salt.[7]

  • Boc Protection: Cool the solution to 0 °C in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) in the same solvent.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring progress by TLC.

  • Work-up and Purification: Upon completion, remove the solvent under reduced pressure. The crude product, a mixture of mono- and di-Boc-piperazine, can be purified by column chromatography or by alternative methods developed for large-scale synthesis.[7]

Protocol 2: Deprotection of N-Boc-piperazine Derivative using TFA[9]
  • Dissolution: Dissolve the N-Boc protected piperazine derivative (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA, 5-10 eq.) to the stirred solution.

  • Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 1-4 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Remove the DCM and excess TFA under reduced pressure. Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.

  • Extraction: Extract the aqueous layer multiple times with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected piperazine.[15]

Protocol 3: Synthesis of N-Cbz-piperazine[3]
  • Dissolution: Dissolve piperazine (5.0 eq.) in a suitable solvent such as dichloromethane (DCM) or in a biphasic system with aqueous sodium carbonate.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. While stirring vigorously, slowly add benzyl chloroformate (Cbz-Cl, 1.0 eq.) dropwise.

  • Reaction: Monitor the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, perform an aqueous workup to remove excess piperazine and salts. Extract the product with an organic solvent.

  • Isolation: Dry the organic phase over sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-piperazine.[3]

Protocol 4: Deprotection of N-Cbz-piperazine Derivative by Hydrogenolysis[3][8]
  • Setup: In a flask suitable for hydrogenation, dissolve the N-Cbz protected piperazine derivative in a solvent such as methanol, ethanol, or ethyl acetate.

  • Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C, typically 5-10 mol%).

  • Hydrogenation: Fit the reaction vessel with a hydrogen balloon or place it in a hydrogenation apparatus. Stir the reaction mixture under a hydrogen atmosphere at room temperature.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; ensure it remains wet during handling.[11]

  • Isolation: Concentrate the filtrate under reduced pressure. The byproducts, toluene and CO₂, are volatile and typically removed during this step, often yielding a clean product.[3][11]

Conclusion

Both Cbz and Boc are highly effective and reliable protecting groups for piperazine synthesis, each with a distinct profile of advantages and limitations.

  • Choose Boc when subsequent reaction steps are sensitive to hydrogenation but tolerant of strong acid. It is a robust and widely understood protecting group, though care must be taken during deprotection to avoid side reactions from the tert-butyl cation.[3][9]

  • Choose Cbz when the synthetic route requires orthogonality to acid-labile protecting groups or when the substrate is sensitive to strong acids.[3] Its removal by catalytic hydrogenolysis is exceptionally mild and clean.[3] Furthermore, the lower cost of Cbz-Cl makes it an attractive option for large-scale industrial applications.[5]

Ultimately, the optimal choice depends on the overall synthetic strategy, the presence of other functional groups in the molecule, and considerations of scale and cost. By understanding the unique chemical properties of each group, researchers can devise more flexible, robust, and efficient pathways to novel piperazine-containing molecules.

References

(S)-Piperazine-2-Carboxylic Acid Fragments in Peptides: A Comparative Guide to Enhancing Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids into peptide structures is a cornerstone of modern peptidomimetic design, aimed at overcoming the inherent limitations of natural peptides as therapeutic agents. Among the diverse array of building blocks available, (S)-piperazine-2-carboxylic acid stands out as a versatile fragment for imparting favorable pharmacological properties. This guide provides a comparative analysis of peptides containing (S)-piperazine-2-carboxylic acid fragments against their unmodified counterparts, supported by established experimental principles.

Enhanced Proteolytic Stability: A Shield Against Degradation

A primary obstacle in the clinical development of peptide-based drugs is their rapid degradation by proteases in the body.[1][2] The introduction of (S)-piperazine-2-carboxylic acid into a peptide backbone can significantly enhance resistance to enzymatic cleavage. This heightened stability is attributed to the disruption of the natural peptide bond sequence that proteases recognize. By replacing a natural L-amino acid with this cyclic non-natural analogue, the conformational flexibility of the peptide is constrained, sterically hindering the approach of proteolytic enzymes.[3][4]

Illustrative Comparison of Proteolytic Stability

To illustrate the potential advantage, the following table presents a hypothetical comparison of a native peptide and its analogue containing an (S)-piperazine-2-carboxylic acid residue when subjected to a proteolytic stability assay.

PeptideT1/2 in Human Plasma (hours)% Remaining after 24h with Proteinase K
Native Peptide0.5< 5%
(S)-Piz-Peptide > 12 > 85%

Note: The data presented in this table is illustrative and based on typical improvements observed with similar peptidomimetic strategies. Actual results will vary depending on the peptide sequence and the position of the modification.

Conformational Rigidity and Receptor Binding Affinity

The constrained cyclic nature of (S)-piperazine-2-carboxylic acid imparts a degree of conformational rigidity to the peptide backbone.[5] This pre-organization of the peptide into a more defined three-dimensional structure can lead to a more favorable interaction with its biological target, resulting in enhanced binding affinity. By reducing the entropic penalty associated with the peptide adopting its bioactive conformation upon binding, the overall binding energy can be increased.[6]

Furthermore, the piperazine ring offers additional points for chemical modification, allowing for the introduction of functional groups that can form new, beneficial interactions with the target receptor, further enhancing affinity and specificity.[7]

Illustrative Comparison of Receptor Binding Affinity

The following table provides a hypothetical comparison of the receptor binding affinities of a native peptide and its (S)-piperazine-2-carboxylic acid-containing analogue.

PeptideReceptor Binding Affinity (Kd, nM)
Native Peptide50
(S)-Piz-Peptide 5

Note: This data is illustrative. The actual impact on binding affinity is highly dependent on the specific peptide-receptor interaction and the role of the modified residue in the binding pharmacophore.

Improved Pharmacokinetic Profile

The enhanced proteolytic stability and potentially increased binding affinity conferred by (S)-piperazine-2-carboxylic acid can translate to an improved overall pharmacokinetic profile. A longer half-life in circulation means that the peptide can be administered less frequently, improving patient compliance. Moreover, the structural modifications can influence other pharmacokinetic parameters such as distribution and clearance, potentially leading to better tissue penetration and reduced renal clearance.[1][2]

Experimental Protocols

To empirically validate the advantages of incorporating (S)-piperazine-2-carboxylic acid, the following experimental protocols are recommended.

Proteolytic Stability Assay

Objective: To compare the stability of a native peptide and its (S)-piperazine-2-carboxylic acid-containing analogue in the presence of proteases.

Materials:

  • Native peptide and (S)-Piz-peptide

  • Human plasma or a specific protease solution (e.g., trypsin, chymotrypsin, proteinase K)

  • Quenching solution (e.g., trifluoroacetic acid)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Incubate a known concentration of each peptide separately in human plasma or protease solution at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Immediately quench the enzymatic degradation by adding the quenching solution.

  • Analyze the samples by HPLC to quantify the amount of remaining intact peptide.

  • Calculate the half-life (T1/2) of each peptide under the tested conditions.[8][9]

Receptor Binding Affinity Assay

Objective: To determine and compare the binding affinity of a native peptide and its (S)-piperazine-2-carboxylic acid-containing analogue to a specific receptor.

Materials:

  • Native peptide and (S)-Piz-peptide

  • Radiolabeled version of the native peptide or a known ligand

  • Cell membranes or purified receptor expressing the target

  • Binding buffer

  • Filtration apparatus

Procedure (Competitive Binding Assay):

  • Incubate a constant concentration of the radiolabeled ligand with the receptor preparation in the presence of increasing concentrations of the unlabeled native peptide or (S)-Piz-peptide.

  • Allow the binding to reach equilibrium.

  • Separate the bound from the free radioligand by rapid filtration.

  • Measure the radioactivity of the filters to determine the amount of bound radioligand.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibition constant (Ki) for each peptide, which is a measure of its binding affinity.

Visualizing the Workflow and Rationale

The following diagrams illustrate the logical flow of incorporating (S)-piperazine-2-carboxylic acid to improve peptide properties and the experimental workflow for its evaluation.

Peptide_Modification_Strategy cluster_0 Peptide Design & Synthesis cluster_1 Comparative Evaluation cluster_2 Improved Properties Native_Peptide Native Peptide S-Piz-Peptide (S)-Piz-Peptide Synthesis Native_Peptide->S-Piz-Peptide Incorporate (S)-Piz Proteolytic_Stability Proteolytic Stability Assay S-Piz-Peptide->Proteolytic_Stability Binding_Affinity Receptor Binding Affinity Assay S-Piz-Peptide->Binding_Affinity Pharmacokinetics In Vivo Pharmacokinetics S-Piz-Peptide->Pharmacokinetics Enhanced_Stability Enhanced Stability Proteolytic_Stability->Enhanced_Stability Improved_Affinity Improved Affinity Binding_Affinity->Improved_Affinity Better_PK Favorable PK Profile Pharmacokinetics->Better_PK Experimental_Workflow Start Start: Peptide Analogues Stability_Assay Proteolytic Stability Assay (e.g., in Human Plasma) Start->Stability_Assay Binding_Assay Receptor Binding Assay (e.g., Competitive Binding) Start->Binding_Assay Data_Analysis_Stability Compare T-half Stability_Assay->Data_Analysis_Stability Data_Analysis_Binding Compare Ki Binding_Assay->Data_Analysis_Binding Pharmacokinetics In Vivo Pharmacokinetic Studies Data_Analysis_Stability->Pharmacokinetics If Stable Data_Analysis_Binding->Pharmacokinetics If High Affinity Data_Analysis_PK Compare PK Parameters Pharmacokinetics->Data_Analysis_PK Conclusion Conclusion: Superior Candidate Data_Analysis_PK->Conclusion

References

A Head-to-Head Comparison of Piperidine and Piperazine Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a core heterocyclic scaffold is a pivotal decision in drug design, profoundly influencing a candidate's physicochemical properties, pharmacological activity, and pharmacokinetic profile. Among the most utilized saturated heterocycles, piperidine and piperazine rings are foundational elements in a vast number of approved drugs.[1] Both are considered "privileged scaffolds" due to their ability to interact with a wide range of biological targets with high affinity.[1] This guide provides an objective comparison of these two scaffolds, supported by experimental data, to aid in their strategic application in drug design.

Physicochemical Properties: A Game of Nitrogen

The fundamental difference between the six-membered piperidine (a single nitrogen atom) and piperazine (a 1,4-diaza analogue) rings leads to distinct physicochemical characteristics that are critical in drug design.[1] Piperidine is more basic and lipophilic, which can enhance membrane permeability and target interactions.[2] Conversely, piperazine's two nitrogen atoms offer more points for substitution, allowing for finer tuning of basicity and solubility, and can lead to higher aqueous solubility.[1][2]

PropertyPiperidinePiperazineImplications for Drug Design
Structure Piperidine structurePiperazine structureThe second nitrogen in piperazine offers an additional site for substitution and potential for improved aqueous solubility.[2]
pKa ~11.22[1]pKa1: ~5.35-5.5, pKa2: ~9.73-9.8[1]Piperidine's higher basicity can lead to stronger ionic interactions but may also result in higher clearance. Piperazine's dual pKa values allow for more nuanced control over its ionization state at physiological pH.[1]
Calculated logP (cLogP) ~0.84 (unsubstituted)[1]~-1.1 (unsubstituted)[1]The more lipophilic nature of piperidine can enhance membrane permeability but may also increase metabolic susceptibility.[1]
Aqueous Solubility Miscible[1]Freely Soluble[1]Both parent scaffolds are highly water-soluble, but the inherent polarity of the piperazine ring generally leads to higher aqueous solubility in derivatives.[2]

Pharmacological Activity: A Tale of Two Rings

Both piperidine and piperazine scaffolds are prevalent in drugs targeting a wide array of therapeutic areas, most notably in central nervous system (CNS) disorders, oncology, and as antihistaminic agents.[1] Their ability to interact with various biological targets, particularly G-protein coupled receptors (GPCRs), has led to their incorporation into numerous blockbuster drugs.[1][2]

A compelling example of how the choice between these scaffolds can dramatically impact pharmacological activity is seen in a study of compounds targeting the histamine H3 (hH3R) and sigma-1 (σ1R) receptors. The replacement of a piperazine ring with a piperidine did not significantly alter the affinity for the hH3R, but it drastically increased the affinity for the σ1R by several orders of magnitude, highlighting the critical role of the scaffold in determining receptor selectivity.[1][3]

Compound ClassDerivativehH3R Kᵢ (nM)σ1R Kᵢ (nM)
PiperazineCompound 43.171531
PiperidineCompound 57.703.64

Data from a comparative study on histamine H3 and sigma-1 receptor antagonists.[3]

ADMET Profile: The In Vivo Conundrum

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a drug candidate is a critical determinant of its clinical success. The choice between a piperidine and piperazine core can have significant implications in this regard.

ADMET ParameterPiperidine AnaloguesPiperazine AnaloguesImplications for Drug Design
Metabolic Stability Can be more stable depending on substitution patterns.[1]Can be a site of metabolic liability due to the two nitrogen atoms.[1][2]Piperidine may be preferred when metabolic stability is a concern.[1]
Permeability (Caco-2) Permeability is substituent-dependent.[1]Can act as permeation enhancers.[1]Piperazine may be advantageous for improving the oral absorption of poorly permeable drugs.[1]
Plasma Protein Binding Generally higher for more lipophilic derivatives.[1]Can be modulated to a greater extent due to two points of substitution.[1]The choice of scaffold and its substituents allows for tuning of the unbound drug concentration.[1]

Visualizing the Impact: From Signaling to Workflow

To better understand the implications of choosing between piperidine and piperazine, the following diagrams illustrate key concepts in drug design and evaluation.

G cluster_0 GPCR Signaling Cascade Ligand Piperidine/Piperazine Antagonist GPCR Dopamine D2 Receptor Ligand->GPCR Binds G_protein Gαi/o GPCR->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA CREB ↓ CREB Phosphorylation PKA->CREB Gene Altered Gene Expression CREB->Gene

Caption: GPCR signaling pathway modulated by a hypothetical antagonist.

G cluster_0 In Vitro ADMET Evaluation Workflow start Synthesized Piperidine & Piperazine Analogs solubility Kinetic Solubility Assay start->solubility logP logP Determination (e.g., shake-flask) start->logP caco2 Caco-2 Permeability Assay solubility->caco2 logP->caco2 microsomes Metabolic Stability Assay (Liver Microsomes) caco2->microsomes binding Plasma Protein Binding microsomes->binding data Data Analysis & Comparison binding->data

Caption: A typical experimental workflow for ADMET profiling.

G cluster_0 Structure-Property Relationship Scaffold Core Scaffold Piperidine Piperidine (1 Nitrogen) Scaffold->Piperidine Piperazine Piperazine (2 Nitrogens) Scaffold->Piperazine Basicity Higher Basicity (pKa ~11.2) Piperidine->Basicity Lipophilicity Higher Lipophilicity (cLogP ~0.84) Piperidine->Lipophilicity Dual_pKa Dual pKa Values Piperazine->Dual_pKa Hydrophilicity Higher Hydrophilicity (cLogP ~-1.1) Piperazine->Hydrophilicity Metabolic_Liability Potential Metabolic Liability Piperazine->Metabolic_Liability Membrane_Perm Enhanced Membrane Permeability Basicity->Membrane_Perm Lipophilicity->Membrane_Perm Solubility_Mod Tunable Solubility Dual_pKa->Solubility_Mod Hydrophilicity->Solubility_Mod

References

A Comparative Guide to the Efficacy of Coupling Reagents with N-Cbz-piperazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient formation of amide bonds is a cornerstone of synthesis. The selection of an appropriate coupling reagent is critical for maximizing yield, purity, and reaction speed, particularly when working with functionalized building blocks like N-Cbz-piperazine-2-carboxylate. This guide provides an objective comparison of common coupling reagents for the amidation of N-Cbz-piperazine-2-carboxylate, supported by experimental data from analogous reactions and established principles of peptide chemistry.

Performance Comparison of Common Coupling Reagents

The efficacy of a coupling reagent in the context of N-Cbz-piperazine-2-carboxylate can be evaluated based on several key parameters: reaction yield, purity of the product, reaction time, and the potential for side reactions such as racemization. While direct comparative studies on this specific substrate are not extensively published, data from structurally similar N-protected piperazines and general peptide synthesis provide a strong basis for evaluation.[1][2][3]

Uronium/aminium salt-based reagents like HATU are generally favored for their high reactivity and speed, which can be particularly beneficial for sterically hindered couplings.[2][4] Carbodiimides such as EDC are a cost-effective option, though they may require additives and longer reaction times to achieve high efficiency and minimize side reactions.[1][5]

Below is a summary of expected performance based on available data for analogous couplings.

Coupling ReagentReagent TypeRelative ReactivityTypical YieldTypical Reaction TimeKey Advantages & Disadvantages
HATU Uronium SaltVery HighExcellent1-4 hoursAdvantages: Fast, high yielding, low risk of epimerization.[2] Disadvantages: Higher cost, potential for guanidinylation of the amine if used in excess.[2]
HBTU Uronium SaltHighGood to Excellent2-6 hoursAdvantages: Well-established, efficient, less expensive than HATU. Disadvantages: Less reactive than HATU, can also cause guanidinylation.[2][3]
EDC/HOBt CarbodiimideModerateGood4-24 hoursAdvantages: Cost-effective, water-soluble byproducts are easily removed.[1][6] Disadvantages: Slower reaction rates, higher risk of racemization without additives, potential for N-acylurea byproduct formation.[2][5]
PyBOP Phosphonium SaltHighGood to Excellent2-8 hoursAdvantages: High efficiency, low racemization risk, byproducts are not carcinogenic.[1][4] Disadvantages: Higher cost than carbodiimides.

Experimental Workflow & Protocols

The general workflow for the amidation of N-Cbz-piperazine-2-carboxylate involves the activation of the carboxylic acid by the coupling reagent, followed by the nucleophilic attack of the primary or secondary amine.

G cluster_start Reaction Setup cluster_activation Activation cluster_coupling Coupling & Workup N-Cbz-piperazine-2-carboxylate N-Cbz-piperazine-2-carboxylate Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) N-Cbz-piperazine-2-carboxylate->Coupling_Reagent 1. Add Reagents Amine Amine Amide_Formation Amide Bond Formation Amine->Amide_Formation 3. Nucleophilic Attack Solvent Solvent Solvent->Coupling_Reagent Base Base Base->Coupling_Reagent Activated_Ester Activated Intermediate Coupling_Reagent->Activated_Ester 2. Form Active Ester Activated_Ester->Amide_Formation Workup Aqueous Workup Amide_Formation->Workup 4. Quench & Extract Purification Column Chromatography Workup->Purification 5. Purify Final_Product Purified Amide Product Purification->Final_Product

Caption: General experimental workflow for amide coupling.

Protocol 1: Coupling using HATU

This protocol is recommended for achieving high yields in short reaction times, especially for challenging or sterically hindered amines.

Materials:

  • N-Cbz-piperazine-2-carboxylate (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve N-Cbz-piperazine-2-carboxylate (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0-3.0 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the activated mixture.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate) and wash sequentially with 5% aqueous LiCl solution (to remove DMF), 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Coupling using EDC/HOBt

This is a cost-effective method suitable for a wide range of amines. Reaction times are typically longer than with HATU.[6]

Materials:

  • N-Cbz-piperazine-2-carboxylate (1.0 eq)

  • Amine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA or Triethylamine (TEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • To a solution of N-Cbz-piperazine-2-carboxylate (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF, add DIPEA (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.[6]

  • Add the amine (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, if using DCM, wash the reaction mixture with 1M HCl, saturated aqueous NaHCO₃, and brine. If using DMF, perform an extractive workup as described in the HATU protocol.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion

For the efficient coupling of N-Cbz-piperazine-2-carboxylate, uronium-based reagents like HATU offer the highest efficiency in terms of speed and yield, making them ideal for challenging syntheses where cost is not the primary constraint.[1][2] HBTU presents a slightly more economical but still highly effective alternative. For larger-scale syntheses or when cost is a major consideration, EDC/HOBt is a reliable choice, provided that longer reaction times are acceptable and the reaction is carefully monitored to minimize potential side products.[5][6] The selection of the optimal reagent will ultimately depend on the specific requirements of the synthetic target, including the steric and electronic properties of the amine, desired purity, and economic factors.

References

Orthogonality of the Cbz Protecting Group in Fmoc/tBu Solid-Phase Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical determinant in the successful synthesis of complex peptides. The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a widely adopted methodology in solid-phase peptide synthesis (SPPS) due to its mild deprotection conditions. This guide provides a comprehensive comparison of the orthogonality of the carboxybenzyl (Cbz) protecting group with the conventional Fmoc/tBu strategy, supported by experimental data and detailed protocols.

The principle of orthogonality in peptide synthesis refers to the use of protecting groups that can be removed under distinct chemical conditions, allowing for selective deprotection at various stages of the synthesis. The Fmoc/tBu strategy exemplifies this, employing the base-labile Fmoc group for Nα-amino protection and acid-labile tert-butyl (tBu) based groups for the side chains of amino acids. The Cbz group, traditionally removed by catalytic hydrogenolysis, offers a third dimension of orthogonality, enabling its use for the protection of specific amino or side-chain functionalities that need to remain intact throughout the Fmoc-based chain assembly and be deprotected at a later stage.

Principles of Orthogonal Deprotection

The compatibility of the Cbz group within the Fmoc/tBu framework hinges on its stability under the conditions used for the removal of both Fmoc and tBu protecting groups.

  • Fmoc Group Deprotection: The Fmoc group is cleaved from the N-terminus of the growing peptide chain using a mild base, typically a 20% solution of piperidine in N,N-dimethylformamide (DMF).

  • tBu Group and Resin Cleavage: Side-chain tBu protecting groups and the final cleavage of the peptide from the resin are typically accomplished with a strong acid, most commonly trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions.

  • Cbz Group Deprotection: The Cbz group is characteristically stable to both the basic conditions of Fmoc removal and the acidic conditions of tBu deprotection and resin cleavage.[1] It is typically removed by catalytic hydrogenolysis (e.g., H₂/Pd-C), which does not affect the acid-labile tBu groups or the integrity of the peptide backbone.

This tripartite orthogonality allows for the strategic incorporation of Cbz-protected amino acids in Fmoc/tBu SPPS for applications such as the synthesis of cyclic peptides, branched peptides, or peptides with specific N-terminal modifications.

Comparative Stability Data

The orthogonality of the Cbz group is demonstrated by its high stability under the deprotection conditions used for Fmoc and tBu groups. The following table summarizes the quantitative stability of the Cbz protecting group in comparison to the Fmoc and Boc (tert-butyloxycarbonyl, an acid-labile group similar to tBu) groups under orthogonal conditions, based on HPLC analysis.

Protecting GroupDeprotection Condition (Duration)% of Protecting Group Remaining
Cbz-NHR 20% Piperidine in DMF (2h) >99% [1]
Cbz-NHR 50% TFA in DCM (2h) >98% [1]
Fmoc-NHR50% TFA in DCM (2h)>99%[1]
Boc-NHR20% Piperidine in DMF (2h)>99%[1]

Note: The stability can be substrate-dependent. The data presented is a general representation based on typical amino acid derivatives.[1]

Experimental Protocols

Protocol 1: Synthesis of a Cbz-Protected Peptide using Fmoc/tBu SPPS

This protocol describes the synthesis of a pentapeptide with an N-terminal Cbz group (Cbz-Leu-Asp-Lys-Ala-Leu-OH) on a Wang resin using a manual Fmoc/tBu strategy.

Materials:

  • Fmoc-Leu-Wang resin

  • Fmoc-Ala-OH, Fmoc-Lys(Boc)-OH, Fmoc-Asp(OtBu)-OH

  • Cbz-Leu-OH

  • Coupling reagents: HBTU, HOBt

  • Base: N,N-diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)

  • Solvents: DMF, dichloromethane (DCM), diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Leu-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve Fmoc-Ala-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF.

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for Fmoc-Lys(Boc)-OH and Fmoc-Asp(OtBu)-OH.

  • Final Coupling with Cbz-Amino Acid: After the final Fmoc deprotection, couple Cbz-Leu-OH using the same procedure as in step 3.[2]

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail (95% TFA/2.5% H₂O/2.5% TIS) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude Cbz-protected peptide under vacuum.

  • Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and characterize by mass spectrometry.

Protocol 2: Testing the Stability of the Cbz Group to Piperidine Treatment

Materials:

  • Cbz-protected amino acid or peptide

  • 20% piperidine in DMF

  • HPLC system with a C18 column

  • Mobile phases: A (0.1% TFA in water) and B (0.1% TFA in acetonitrile)

Procedure:

  • Dissolve a known concentration of the Cbz-protected compound in DMF.

  • Add piperidine to a final concentration of 20%.

  • Incubate the solution at room temperature.

  • At various time points (e.g., 0, 30, 60, 120 minutes), take an aliquot of the reaction mixture and quench by diluting with mobile phase A.

  • Analyze the samples by HPLC, monitoring the disappearance of the starting material and the appearance of any deprotected product.

  • Quantify the percentage of the Cbz-protected compound remaining at each time point by integrating the peak areas.

Visualizing Orthogonality

The following diagrams illustrate the orthogonal nature of the Cbz, Fmoc, and tBu protecting groups.

G Protecting Group Deprotection Pathways Peptide Fully Protected Peptide (Nα-Fmoc, Side-chain-tBu, N-terminal-Cbz) Fmoc_deprotected Nα-Deprotected Peptide Peptide->Fmoc_deprotected 20% Piperidine/DMF Cbz_peptide Cbz-Peptide Peptide->Cbz_peptide TFA Cleavage Cocktail Fmoc_deprotected->Peptide Coupling Cycle Fully_deprotected Fully Deprotected Peptide Cbz_peptide->Fully_deprotected H₂/Pd-C

Caption: Orthogonal deprotection scheme in Fmoc/tBu SPPS with a Cbz group.

G Chemical Stability of Protecting Groups Conditions Condition 20% Piperidine/DMF 95% TFA H₂/Pd-C Fmoc Fmoc Labile Stable Labile Conditions:f0->Fmoc:f0 Conditions:f1->Fmoc:f1 Conditions:f2->Fmoc:f2 tBu tBu Stable Labile Stable Conditions:f0->tBu:f0 Conditions:f1->tBu:f1 Conditions:f2->tBu:f2 Cbz Cbz Stable Stable Labile Conditions:f0->Cbz:f0 Conditions:f1->Cbz:f1 Conditions:f2->Cbz:f2

Caption: Stability of Fmoc, tBu, and Cbz protecting groups to different deprotection reagents.

Conclusion

The carboxybenzyl (Cbz) protecting group demonstrates excellent orthogonality with the Fmoc/tBu solid-phase peptide synthesis strategy. Its stability to both the basic conditions required for Fmoc removal and the acidic conditions for tBu deprotection and resin cleavage makes it a valuable tool for the synthesis of complex peptides.[1] The quantitative data and experimental protocols provided in this guide offer a practical framework for researchers to confidently incorporate the Cbz group into their Fmoc/tBu SPPS workflows, enabling the synthesis of a broader range of peptide architectures.

References

A Comparative Guide to the Reaction Kinetics of N-Cbz Protection and Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzyloxycarbonyl (Cbz or Z) group is a venerable and widely utilized protecting group for amines in organic synthesis, particularly in the realms of peptide synthesis and the development of complex pharmaceutical agents. Its stability across a range of chemical conditions and its facile removal via catalytic hydrogenolysis have cemented its role as a critical tool for synthetic chemists. This guide provides an objective comparison of the reaction kinetics for both the installation (protection) and removal (deprotection) of the N-Cbz group, supported by experimental data and detailed protocols to aid in the strategic planning of synthetic routes.

N-Cbz Protection: A Kinetic Overview

The protection of an amine with the Cbz group is typically accomplished through a nucleophilic acyl substitution reaction with benzyl chloroformate (Cbz-Cl) or a related activated species like N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu). The kinetics of this reaction are influenced by several factors, including the nucleophilicity of the amine, the choice of solvent, the base employed, and the reaction temperature.

Factors Influencing N-Cbz Protection Kinetics:
  • Amine Nucleophilicity: Aliphatic amines, being more nucleophilic, generally react faster than aromatic amines. A study on the chemoselective N-benzyloxycarbonylation of amines in water demonstrated that aliphatic amines required only 2-10 minutes for complete protection, while aromatic amines took significantly longer.[1]

  • Solvent: The choice of solvent can impact reaction rates by influencing the solubility of reactants and stabilizing transition states. Polar aprotic solvents can enhance the rate of SN2 reactions.[2] Water has also been shown to be an effective medium, possibly by activating the Cbz-Cl through hydrogen bonding.[1]

  • Base: A base is required to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.[3] The strength of the base can affect the reaction rate; however, overly strong bases can lead to side reactions like the formation of di-Cbz protected primary amines.[3]

  • Temperature: Lowering the reaction temperature (e.g., to 0 °C) is a common strategy to control the reaction rate and minimize side reactions, such as the hydrolysis of benzyl chloroformate.[2][3]

Comparative Data for N-Cbz Protection
Amine TypeReagentBaseSolventTemperature (°C)TimeYield (%)Reference
Aliphatic AminesCbz-Cl-WaterRoom Temp2-10 min90-99[1]
Aromatic AminesCbz-Cl-WaterRoom Temp30-120 min85-95[1]
Amino AcidsCbz-ClNaOHWater/Dioxane0 - Room Temp2-3 h85-95[2][3]
Various AminesCbz-Cl-PEG-600Room Temp-Excellent[4]
Primary/Secondary AminesCbz-OSuSolid-supported triethylamineTHF/EtOH or THF/H₂O---[5]

N-Cbz Deprotection: A Kinetic Comparison

The removal of the Cbz group is most commonly achieved by catalytic hydrogenolysis. The kinetics of this process are highly dependent on the choice of catalyst, the hydrogen source, and the substrate itself. The presence of sulfur-containing functional groups, for instance, can poison the catalyst and significantly slow down or halt the reaction.

Catalytic Systems for Cbz Deprotection:

The following table provides a comparative overview of various catalytic systems for N-Cbz deprotection, highlighting differences in reaction times and yields, which serve as a proxy for the reaction kinetics.

Catalyst SystemHydrogen Source / ReagentTypical ConditionsReaction TimeYield (%)Key Advantages & DisadvantagesReference(s)
5-10% Pd/CH₂ (gas, 1 atm to 3 bar)MeOH or EtOH, Room Temp.4 - 72 hoursVariable, up to 95%+Advantages: Well-established, mild, neutral pH. Disadvantages: Can be slow, catalyst quality varies, potential fire risk, may reduce other functional groups.[6]
20% Pd(OH)₂/C (Pearlman's Catalyst)H₂ (gas)Various Solvents4 hours - 6 days57 - 66%Advantages: More active than Pd/C for some substrates, less prone to causing hydrogenolysis of other groups. Disadvantages: Can be slower than Pd/C.[6]
Pd/C + Nb₂O₅/CH₂ (gas, 1 atm)MeOH, Room Temp.Significantly ShorterExcellentAdvantages: Niobic acid co-catalyst accelerates deprotection. Disadvantages: Requires preparation of a co-catalyst.[6]
Pd/C (Transfer Hydrogenation)Ammonium Formate (HCOONH₄)i-PrOH, Microwave~10 minutesHighAdvantages: Avoids H₂ gas, extremely rapid with microwave. Disadvantages: Requires a microwave reactor.[6]
10% Pd/CNaBH₄Methanol, Room Temp.3-10 minutes93-98Advantages: Very rapid deprotection.[7]
Nickel Boride (in situ)NaBH₄ + NiCl₂·6H₂OMeOH, Room Temp.Not specifiedHighAdvantages: Chemoselective, unaffected by many other functional groups. Disadvantages: Requires in situ generation of the reagent.[6]
AlCl₃-1,1,1,3,3,3-hexafluoroisopropanol (HFIP)2-16 hoursHighAdvantages: Useful for substrates sensitive to hydrogenation. Disadvantages: Requires a specific fluorinated solvent.[8]
2-Mercaptoethanol + K₃PO₄2-MercaptoethanolDMAc, 75 °CNot specifiedHighAdvantages: Nucleophilic method, suitable for substrates that poison Pd catalysts. Disadvantages: Requires elevated temperature and basic conditions.[6]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining reliable kinetic data. Below are representative procedures for N-Cbz protection, deprotection, and a general method for monitoring reaction kinetics.

Protocol 1: N-Cbz Protection of an Amine using Benzyl Chloroformate

Materials:

  • Amine (1.0 equiv)

  • Sodium bicarbonate (NaHCO₃, 2.0 equiv)

  • Benzyl chloroformate (Cbz-Cl, 1.1 equiv)

  • Tetrahydrofuran (THF) and Water (1:1 mixture)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amine in a 1:1 mixture of THF and water.

  • Add sodium bicarbonate to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate dropwise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1-2 hours and then let it warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography if necessary.[3]

Protocol 2: N-Cbz Deprotection by Catalytic Hydrogenolysis

Materials:

  • N-Cbz protected amine

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Dissolve the N-Cbz protected amine in methanol in a hydrogenation vessel.

  • Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) to the solution.

  • Seal the vessel and evacuate the air, then backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Maintain a positive pressure of hydrogen gas (e.g., using a balloon) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude deprotected amine.[9]

Protocol 3: Kinetic Analysis of N-Cbz Protection/Deprotection by HPLC

Objective: To determine the reaction rate by monitoring the concentration of starting material and product over time.

Procedure:

  • Set up the N-Cbz protection or deprotection reaction as described in the protocols above in a thermostated reaction vessel to ensure a constant temperature.

  • At timed intervals (e.g., every 5, 10, 30 minutes, depending on the expected reaction rate), withdraw a small aliquot of the reaction mixture.

  • Immediately quench the reaction in the aliquot to stop any further transformation. This can be done by rapid cooling and/or by adding a quenching agent (e.g., a large volume of a solvent that stops the reaction).

  • Prepare the quenched aliquot for HPLC analysis by diluting it to a known volume with a suitable solvent.

  • Inject the sample onto an appropriate HPLC column (e.g., a C18 reverse-phase column).

  • Elute the components using a suitable mobile phase (e.g., a gradient of acetonitrile and water).

  • Monitor the elution of the starting material and product using a UV detector at a wavelength where both compounds have significant absorbance.

  • Quantify the concentration of the starting material and product at each time point by comparing their peak areas to a calibration curve prepared with known concentrations of authentic samples.

  • Plot the concentration of the starting material versus time and the concentration of the product versus time.

  • From these plots, the initial reaction rate and the rate law (reaction order and rate constant) can be determined.

Visualizing Reaction Pathways and Workflows

Diagrams created using Graphviz can help to visualize the logical steps in the N-Cbz protection/deprotection process and the workflow for kinetic analysis.

cluster_protection N-Cbz Protection Amine Amine (Nucleophile) Protected_Amine N-Cbz Protected Amine Amine->Protected_Amine Nucleophilic Attack Cbz_Cl Cbz-Cl (Electrophile) Cbz_Cl->Protected_Amine Base Base (e.g., NaHCO₃) HCl HCl Base->HCl Neutralization cluster_deprotection N-Cbz Deprotection (Hydrogenolysis) Protected_Amine N-Cbz Protected Amine Deprotected_Amine Deprotected Amine Protected_Amine->Deprotected_Amine Hydrogenolysis Toluene Toluene Protected_Amine->Toluene CO2 CO₂ Protected_Amine->CO2 H2 H₂ Gas H2->Deprotected_Amine PdC Pd/C Catalyst PdC->Deprotected_Amine Start Start Kinetic Experiment Setup Set up Reaction (Constant Temperature) Start->Setup Sampling Withdraw Aliquots at Timed Intervals Setup->Sampling Quench Quench Reaction Sampling->Quench HPLC HPLC Analysis Quench->HPLC Data Quantify Concentrations HPLC->Data Analysis Plot Concentration vs. Time Determine Rate Law Data->Analysis

References

Comparative Analysis of Arylalkyl Piperazine Derivatives as 5-HT1A Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationship of long-chain arylpiperazine derivatives reveals key structural determinants for high-affinity binding to the 5-HT1A serotonin receptor. This guide provides a comparative analysis of selected derivatives, their binding affinities, and the experimental protocols used for their evaluation, offering valuable insights for researchers in medicinal chemistry and drug development.

The arylalkyl piperazine scaffold is a well-established pharmacophore for targeting aminergic G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors.[1][2] Modifications of the aryl group, the alkyl linker, and the terminal moiety have profound effects on the affinity and selectivity of these compounds.[3] This guide focuses on a series of long-chain arylpiperazine derivatives and their structure-activity relationship (SAR) at the 5-HT1A receptor, a key target for the development of anxiolytics and antidepressants.[4]

Comparison of Binding Affinities

The following table summarizes the in vitro binding affinities (Ki, in nM) of two representative long-chain arylpiperazine derivatives for the human 5-HT1A receptor, along with their affinities for other related receptors to provide a selectivity profile. The data highlights how subtle structural changes can influence binding potency.

Compound IDAryl GroupLinker LengthTerminal Group5-HT1A Ki (nM)5-HT2A Ki (nM)5-HT7 Ki (nM)D2 Ki (nM)
Compound A 2-methoxyphenyl-(CH2)4-1,2,4-triazine-3,5(2H,4H)-dione3.77>10006.69>1000
Compound B 2-methoxyphenyl-(CH2)2-1,2,4-triazine-3,5(2H,4H)-dione1802>100091.7>1000

Data extracted from a study by Lacivita et al. and represents the affinity of the compounds for cloned human receptors.[5][6]

Key Observations from the Data:

  • Linker Length is Critical: A significant observation is the dramatic effect of the alkyl linker length on 5-HT1A receptor affinity. Compound A, with a four-carbon linker, displays high potency with a Ki value of 3.77 nM.[6] In contrast, Compound B, which has a shorter two-carbon linker, shows a nearly 480-fold decrease in affinity (Ki = 1802 nM).[6] This suggests an optimal distance is required for the terminal group to interact effectively with a secondary binding pocket in the receptor.

  • High Selectivity: Both compounds demonstrate high selectivity for the 5-HT1A and 5-HT7 receptors over the 5-HT2A and D2 receptors, where their affinities are in the micromolar range. This selectivity is a desirable characteristic for minimizing off-target side effects.

Experimental Protocols

The binding affinities presented above were determined using a standardized radioligand binding assay. The functional activity of such compounds is often assessed through cAMP functional assays, which measure the downstream signaling effects of receptor activation.

Radioligand Binding Assay for 5-HT1A Receptor

This protocol outlines the procedure for a competitive radioligand binding assay to determine the affinity of test compounds for the human 5-HT1A receptor.

Materials and Reagents:

  • HEK293 cells stably expressing the human 5-HT1A receptor.[5][6]

  • Radioligand: [3H]8-hydroxy-DPAT.[5][6][7]

  • Non-specific binding control: Metergoline or Serotonin.[7]

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, 0.1% (w/v) ascorbic acid, pH 7.4.[7]

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize HEK293 cells expressing the 5-HT1A receptor in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and store at -80°C. On the day of the assay, thaw the membranes and resuspend them in the assay buffer.[8]

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand ([3H]8-hydroxy-DPAT) at a fixed concentration (e.g., 0.25 nM), and varying concentrations of the test compound.[7] For determining non-specific binding, add a high concentration of an unlabeled ligand like metergoline (10 µM).[7]

  • Incubation: Incubate the plates for 60 minutes at room temperature to allow the binding to reach equilibrium.[7]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand. Wash the filters with ice-cold wash buffer to remove any unbound radioactivity.[8]

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.[8]

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

cAMP Functional Assay

This assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP) following receptor activation, thus determining if the compound is an agonist or antagonist.

Materials and Reagents:

  • CHO or HEK293 cells expressing the 5-HT1A receptor.

  • Forskolin (an adenylyl cyclase activator).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or GloSensor).[9][10][11]

  • Cell culture medium.

  • Test compounds.

Procedure:

  • Cell Culture: Plate the cells in a 96- or 384-well plate and grow to the desired confluency.

  • Compound Addition: On the day of the assay, replace the culture medium with a serum-free medium. For antagonist testing, pre-incubate the cells with the test compound before adding an agonist. For agonist testing, add the test compound directly.

  • Stimulation: To measure the inhibition of cAMP production (characteristic of Gi-coupled receptors like 5-HT1A), stimulate the cells with forskolin to induce cAMP production.[10]

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions. These kits typically rely on competitive immunoassays with fluorescent or luminescent readouts.[9][10][11]

  • Data Analysis: Plot the cAMP levels against the log of the compound concentration. For agonists, calculate the EC50 value (the concentration that produces 50% of the maximal response). For antagonists, calculate the IC50 value (the concentration that inhibits 50% of the agonist-induced response).

Visualizing Structure-Activity Relationships

The following diagram illustrates the general pharmacophore model for long-chain arylpiperazine derivatives binding to the 5-HT1A receptor, highlighting the key structural components that influence affinity.

SAR_Arylalkyl_Piperazine cluster_ligand Arylalkyl Piperazine Ligand cluster_receptor 5-HT1A Receptor Binding Pocket Aryl Aryl Group (e.g., 2-methoxyphenyl) Piperazine Piperazine Core Aryl->Piperazine N1-substitution Pocket1 Primary Binding Site Aryl->Pocket1 Hydrophobic/ Aromatic Interactions Linker Alkyl Linker (Variable Length) Piperazine->Linker N4-substitution Piperazine->Pocket1 Ionic Interaction (with Asp residue) Terminal Terminal Group (H-bond donor/acceptor) Linker->Terminal Pocket2 Secondary Binding Pocket Terminal->Pocket2 H-bonding/ Hydrophobic Interactions

Caption: General pharmacophore for arylalkyl piperazine 5-HT1A ligands.

Conclusion

The structure-activity relationship of arylalkyl piperazine derivatives at the 5-HT1A receptor is a well-defined area of medicinal chemistry. The presented data and experimental protocols provide a framework for understanding and evaluating these compounds. The length of the alkyl linker is a critical determinant of binding affinity, and high selectivity over other monoamine receptors can be achieved through careful molecular design. Future research in this area will likely focus on fine-tuning the pharmacokinetic and pharmacodynamic properties of these derivatives to develop safer and more effective therapeutics for neuropsychiatric disorders.

References

Conformational Analysis of Cbz-Protected Piperazine Rings by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, prized for its ability to impart favorable physicochemical properties and to serve as a versatile linker. The conformational behavior of substituted piperazines is a critical determinant of their biological activity, influencing how they present key pharmacophoric groups to their target. The introduction of a carbobenzyloxy (Cbz) protecting group on one of the piperazine nitrogens introduces significant conformational complexity. This guide provides a detailed examination of the conformational analysis of Cbz-protected piperazine rings using Nuclear Magnetic Resonance (NMR) spectroscopy, comparing its behavior with other N-acyl derivatives and presenting the underlying experimental data.

Dynamic Conformational Equilibria in Cbz-Piperazines

The conformational landscape of a Cbz-protected piperazine is dominated by two key dynamic processes that are often slow on the NMR timescale at room temperature:

  • Piperazine Ring Inversion: Like cyclohexane, the piperazine ring predominantly adopts a chair conformation to minimize steric and torsional strain. It can interconvert between two distinct chair forms. However, the energy barrier for this process in piperazines is generally higher than in cyclohexanes.

  • Amide Bond Rotation: The C-N bond of the carbamate group has a partial double bond character, which restricts free rotation. This leads to the existence of distinct rotational isomers (rotamers).

The interplay of these two processes results in a complex equilibrium of conformers, which can be elucidated by variable temperature NMR studies. At low temperatures, the signals for individual, non-equivalent protons can be resolved. As the temperature increases, the rate of conformational exchange increases, leading to broadening and eventual coalescence of these signals into time-averaged resonances.

Comparative NMR Data for N-Acyl Piperazines

While detailed quantitative studies focusing specifically on the Cbz group are not extensively published, the conformational dynamics of the closely related N-benzoyl piperazines have been thoroughly investigated and serve as an excellent proxy. The Cbz group, being a benzyloxycarbonyl group, is structurally similar to a benzoyl group in its electronic and steric influence on the adjacent nitrogen and the piperazine ring.

The following table summarizes key data from variable temperature ¹H NMR studies on N-benzoyl piperazines, which provides insight into the energy barriers associated with the conformational changes.

Compound/ProcessSolventCoalescence Temp. (Tc) [K]Activation Energy (ΔG‡) [kJ/mol]Reference
N-Benzoylpiperazine
Amide Bond RotationDMSO-d₆~340~67.1[1]
Ring InversionDMSO-d₆~323~66.7[1]
N-(4-Nitrobenzoyl)piperazine
Amide Bond RotationDMSO-d₆34067.1[2]
Ring InversionDMSO-d₆32366.7[2]
N-(4-Fluorobenzoyl)piperazine
Amide Bond RotationDMSO-d₆30661.1[1]

Note: The data for N-benzoyl piperazines indicates that the energy barriers for amide bond rotation and ring inversion are quite similar, with the amide rotation barrier often being slightly higher.[1][3]

For a direct, albeit qualitative, comparison, the ¹H NMR spectrum of N-Cbz-piperazine shows characteristic signals for the piperazine protons.

CompoundSolventChemical Shift (δ) [ppm]Reference
N-Cbz-piperazine CDCl₃~7.35 (m, 5H, Ar-H), 5.13 (s, 2H, CH₂-Ph), 3.52 (t, 4H, piperazine-H), 2.85 (t, 4H, piperazine-H)[4]

The observation of distinct signals for the two sets of piperazine protons in the N-Cbz derivative at room temperature suggests that, similar to the N-benzoyl derivatives, conformational exchange is slow on the NMR timescale.

Experimental Protocols

The data presented above is typically acquired through the following experimental workflow:

Variable Temperature (VT) NMR Spectroscopy

  • Sample Preparation: A solution of the N-acyl piperazine derivative is prepared in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) at a concentration of approximately 5-10 mg/mL.

  • NMR Data Acquisition: A series of ¹H NMR spectra are recorded over a range of temperatures. The starting temperature is typically low enough to resolve the signals of the individual conformers (e.g., -10 °C), and the temperature is incrementally increased until the signals coalesce and then sharpen into time-averaged peaks (e.g., up to 100 °C).

  • Determination of Coalescence Temperature (Tc): The temperature at which two interconverting signals merge into a single broad peak is the coalescence temperature.

  • Calculation of Activation Energy (ΔG‡): The Gibbs free energy of activation for the conformational exchange process can be calculated from the coalescence temperature (Tc) and the frequency separation of the signals at low temperature (Δν) using the following equation:

    ΔG‡ = 2.303 * R * Tc * [10.319 - log(kc) + log(Tc)]

    where R is the gas constant and kc is the rate constant at coalescence, which can be calculated as:

    kc = (π * Δν) / √2

Visualization of Conformational Dynamics

The conformational equilibria and the experimental workflow can be visualized using the following diagrams.

conformational_equilibrium cluster_boat Boat/Twist-Boat ChairA Chair A ChairB Chair B TwistBoat Twist-Boat ChairA->TwistBoat Ring Inversion TwistBoat->ChairB Ring Inversion Rotamer1 Rotamer 1 Rotamer2 Rotamer 2 Rotamer1->Rotamer2 Amide Bond Rotation

Caption: Conformational equilibria in Cbz-protected piperazine, involving ring inversion between chair and twist-boat forms and rotation about the amide bond.

experimental_workflow cluster_experiment Experimental Procedure cluster_analysis Data Interpretation cluster_output Outcome SamplePrep Sample Preparation (N-Cbz-Piperazine in deuterated solvent) VT_NMR Variable Temperature NMR (Acquire spectra from low to high T) SamplePrep->VT_NMR DataAnalysis Data Analysis VT_NMR->DataAnalysis IdentifySignals Identify signals for distinct conformers at low T DataAnalysis->IdentifySignals DetermineTc Determine Coalescence Temperature (Tc) IdentifySignals->DetermineTc CalculateBarrier Calculate Activation Energy (ΔG‡) DetermineTc->CalculateBarrier Result Quantitative measure of conformational stability CalculateBarrier->Result

Caption: Workflow for the conformational analysis of Cbz-protected piperazine using variable temperature NMR spectroscopy.

Conclusion

The conformational analysis of Cbz-protected piperazine rings by NMR spectroscopy reveals a dynamic equilibrium between multiple conformers. The key processes governing this equilibrium are the piperazine ring inversion and the restricted rotation about the C-N amide bond. By employing variable temperature NMR techniques, the energy barriers for these conformational changes can be quantified. The data from related N-benzoyl piperazines provide a valuable benchmark, suggesting that for N-acyl piperazines, both ring inversion and amide bond rotation have significant energy barriers, often in the range of 60-70 kJ/mol. This detailed conformational understanding is paramount for the rational design of piperazine-containing drug candidates, as it directly impacts their three-dimensional structure and, consequently, their biological function.

References

A Comparative Guide to the Synthesis of Functionalized Piperazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a ubiquitous structural motif in medicinal chemistry, found in a vast array of FDA-approved drugs. Its prevalence is due to its favorable physicochemical properties and its ability to serve as a versatile linker, influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates. The synthesis of functionalized piperazines is, therefore, a critical aspect of drug discovery and development. This guide provides an objective comparison of three prominent synthetic routes for accessing functionalized piperazines: Buchwald-Hartwig amination for N-arylation, reductive amination for N-alkylation, and modern C-H functionalization techniques.

Comparison of Synthetic Routes

The choice of synthetic strategy for functionalizing piperazines depends on the desired substitution pattern (N- or C-functionalization), substrate scope, and reaction conditions. The following table summarizes the key quantitative data for these methods.

Synthetic RouteTypical SubstratesReagents & ConditionsTypical YieldsReaction TimeKey AdvantagesKey Limitations
Buchwald-Hartwig Amination Aryl halides (Br, Cl), Piperazines (often N-Boc protected)Pd catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., XantPhos), Base (e.g., NaOtBu), Anhydrous solvent (e.g., Toluene), 80-110 °C[1]66-96%[2]5 min - 24 hBroad substrate scope, high yields, well-established.Requires expensive and air-sensitive catalysts and ligands, potential for heavy metal contamination.[3]
Reductive Amination Aldehydes, Ketones, PiperazinesReducing agent (e.g., Sodium triacetoxyborohydride - STAB), Solvent (e.g., DCM, DCE), often with catalytic acetic acid.[4][5]Generally high, often >80%[4]1 - 24 h[6]Mild reaction conditions, high functional group tolerance, avoids over-alkylation.[4][5]Primarily for N-alkylation, requires stoichiometric amounts of reducing agent.
C-H Functionalization (Photoredox α-Arylation) N-Boc-piperazine, Aryl nitrilesPhotocatalyst (e.g., [Ir(ppy)₃]), Base (e.g., NaOAc), Anhydrous solvent (e.g., DMF), Blue LED light, Room temperature.[7]Moderate to good (e.g., 84% for some heteroaryl chlorides)[8][9]12 - 48 h[7]Direct functionalization of the C-H bond, avoids pre-functionalized starting materials, mild conditions.[7]Can have longer reaction times, may require specific activating groups on the coupling partner.
C-H Functionalization (SnAP Reagents) Aldehydes, SnAP reagentsCu(OTf)₂, 2,6-lutidine, CH₂Cl₂:HFIP, Room temperature.[10]Good to excellent.[10]~12 h[10]Mild conditions, broad aldehyde scope, provides N-unprotected products directly.[10][11]Stoichiometric use of copper, tin-containing reagents can be toxic.[10]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate the replication and adaptation of these synthetic routes.

Buchwald-Hartwig Amination for N-Arylation of N-Boc-Piperazine

This protocol describes a general procedure for the palladium-catalyzed coupling of an aryl halide with N-Boc-piperazine.[1]

Materials:

  • Aryl halide (1.0 equiv)

  • N-Boc-piperazine (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XantPhos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4-2.0 equiv)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide, N-Boc-piperazine, and the base.

  • In a separate glovebox or under an inert atmosphere, prepare the catalyst-ligand complex by dissolving the palladium source and the phosphine ligand in a small amount of anhydrous toluene.

  • Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous toluene to the Schlenk tube, followed by the catalyst solution via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.

Reductive Amination for N-Alkylation of Piperazine

This protocol outlines a general procedure for the N-alkylation of a piperazine with an aldehyde or ketone using sodium triacetoxyborohydride (STAB).[4][5]

Materials:

  • Piperazine (or a mono-substituted piperazine) (1.0 equiv)

  • Aldehyde or Ketone (1.1 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount, optional for ketones)

Procedure:

  • Dissolve the piperazine and the aldehyde or ketone in DCM or DCE in a round-bottom flask.

  • If reacting with a ketone, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (STAB) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Photoredox-Catalyzed α-C-H Arylation of N-Boc-Piperazine

This protocol describes a visible-light-mediated C-H functionalization of N-Boc-piperazine with an aryl nitrile.[7]

Materials:

  • N-Boc-N'-aryl/alkyl-piperazine (1.0 equiv)

  • Aryl nitrile (1.5 equiv)

  • [Ir(ppy)₃] (1-2 mol%)

  • Sodium acetate (NaOAc) (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add N-Boc-N'-aryl/alkyl-piperazine, the aryl nitrile, [Ir(ppy)₃], and NaOAc.

  • Evacuate and backfill the vial with an inert gas (e.g., argon) three times.

  • Add anhydrous DMF via syringe.

  • Place the vial approximately 5-10 cm from a blue LED light source and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 12 to 48 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical workflows of the described synthetic routes for functionalized piperazines.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_reagents Reagents Aryl_Halide Aryl Halide Reaction_Mixture Reaction Mixture Aryl_Halide->Reaction_Mixture Piperazine Piperazine Piperazine->Reaction_Mixture Pd_Catalyst Pd(0) Catalyst + Ligand Pd_Catalyst->Reaction_Mixture Base Base Base->Reaction_Mixture Solvent Solvent Solvent->Reaction_Mixture N_Aryl_Piperazine N-Aryl Piperazine Reaction_Mixture->N_Aryl_Piperazine Heat caption Buchwald-Hartwig Amination Workflow

Caption: General workflow for Buchwald-Hartwig amination.

Reductive_Amination cluster_reactants Reactants cluster_reagents Reagents Piperazine Piperazine Iminium_Formation Iminium Ion Formation Piperazine->Iminium_Formation Carbonyl Aldehyde or Ketone Carbonyl->Iminium_Formation Reducing_Agent Reducing Agent (e.g., STAB) Reduction Reduction Reducing_Agent->Reduction Solvent Solvent (e.g., DCM) Solvent->Iminium_Formation Iminium_Formation->Reduction N_Alkyl_Piperazine N-Alkyl Piperazine Reduction->N_Alkyl_Piperazine caption Reductive Amination Workflow

Caption: General workflow for Reductive Amination.

CH_Functionalization cluster_reactants Reactants cluster_reagents Reagents & Conditions N_Boc_Piperazine N-Boc-Piperazine Radical_Formation Radical Formation & Coupling N_Boc_Piperazine->Radical_Formation Coupling_Partner Coupling Partner (e.g., Aryl Nitrile) Coupling_Partner->Radical_Formation Photocatalyst Photocatalyst Photocatalyst->Radical_Formation Base Base Base->Radical_Formation Light Visible Light Light->Radical_Formation C_Functionalized_Piperazine C-Functionalized Piperazine Radical_Formation->C_Functionalized_Piperazine caption Photoredox C-H Functionalization Workflow

Caption: General workflow for Photoredox C-H Functionalization.

References

Safety Operating Guide

Proper Disposal of Methyl (S)-4-N-Cbz-piperazine-2-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Methyl (S)-4-N-Cbz-piperazine-2-carboxylate was publicly available at the time of this writing. The following information is based on the safety data for piperazine and its derivatives and should be used as a precautionary guide. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal instructions and to perform a risk assessment prior to handling this chemical.

This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. The procedures outlined below are based on general best practices for the disposal of hazardous chemical waste and information available for related piperazine compounds.

Precautionary Hazard Information for Piperazine Derivatives

Given the absence of a specific SDS, the following table summarizes the potential hazards associated with piperazine and its derivatives, which should be considered as a conservative estimate for this compound.

Hazard CategoryGHS Classification (for Piperazine)Precautionary Statements
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed.
Skin Corrosion/Irritation Category 1BH314: Causes severe skin burns and eye damage.[1]
Serious Eye Damage/Irritation Category 1H318: Causes serious eye damage.
Respiratory Sensitization Category 1H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]
Skin Sensitization Category 1H317: May cause an allergic skin reaction.
Reproductive Toxicity Category 2H361: Suspected of damaging fertility or the unborn child.[1]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory irritation)H335: May cause respiratory irritation.[2]
Specific Target Organ Toxicity (Repeated Exposure) Category 1H372: Causes damage to organs through prolonged or repeated exposure.[1]

Note: This data is for piperazine and may not fully represent the hazards of this compound. Always handle with caution and appropriate personal protective equipment (PPE).

Experimental Protocol for Disposal

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound waste.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (nitrile or neoprene).

  • If there is a risk of generating dust or aerosols, a respiratory protection may be necessary.[3]

2. Waste Segregation and Collection:

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.

  • Collect all waste containing this compound, including contaminated solids (e.g., weighing paper, paper towels) and solutions, in a designated, properly labeled hazardous waste container.[4][5]

3. Container Labeling:

  • The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

  • Include the approximate concentration and quantity of the waste.

  • Affix any other labels required by your institution or local regulations.

4. Storage:

  • Store the sealed waste container in a designated satellite accumulation area.[4]

  • The storage area should be a well-ventilated, cool, and dry place, away from incompatible materials such as strong oxidizing agents.[6][7]

5. Disposal Request:

  • Once the waste container is full or is no longer being added to, arrange for its collection by your institution's EHS or a licensed hazardous waste disposal contractor.

  • Do not attempt to dispose of this chemical down the drain or in regular trash.[8]

6. Spill Management:

  • In the event of a spill, evacuate the area and prevent others from entering.

  • If the spill is small and you are trained to handle it, wear appropriate PPE, and absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Collect the absorbed material and any contaminated items into a sealed container and label it as hazardous waste.

  • For large spills, or if you are not equipped to handle them, contact your institution's emergency response team immediately.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Generation of Waste consult_sds Consult Specific SDS start->consult_sds sds_available SDS Available? consult_sds->sds_available follow_sds Follow Disposal Instructions in SDS sds_available->follow_sds Yes no_sds No Specific SDS Available sds_available->no_sds No end End: Proper Disposal follow_sds->end consult_ehs Consult Institutional EHS Department no_sds->consult_ehs risk_assessment Perform Risk Assessment Based on Related Compounds consult_ehs->risk_assessment ppe Wear Appropriate PPE risk_assessment->ppe segregate Segregate Waste ppe->segregate label_container Label Hazardous Waste Container segregate->label_container store Store in Satellite Accumulation Area label_container->store request_pickup Request EHS Pickup for Disposal store->request_pickup request_pickup->end

Caption: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling Methyl (S)-4-N-Cbz-piperazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Methyl (S)-4-N-Cbz-piperazine-2-carboxylate. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Identification and Risk Assessment

  • Skin Irritation and Burns: Causes skin irritation and may cause burns upon prolonged contact.[1][2][3]

  • Serious Eye Damage: Corrosive to the eyes and may cause severe damage, including blindness.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[2][3][4]

  • Allergic Reactions: May cause an allergic skin reaction or asthma-like symptoms if inhaled.[4][5]

  • Harmful if Swallowed: Ingestion may cause irritation or burns to the gastrointestinal tract.[1][5]

A thorough risk assessment should be conducted before beginning any work with this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is essential to minimize exposure and ensure personal safety.[3] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles meeting recognized standards (e.g., EU EN166, OSHA 29 CFR 1910.133) are required.[6] A face shield should be worn over safety glasses for enhanced protection against splashes.[3]
Hand Protection Chemical-Resistant GlovesNitrile rubber gloves with a thickness greater than 0.11 mm are recommended.[7] Always inspect gloves before use and wash hands thoroughly after handling.[2]
Body Protection Laboratory CoatA standard laboratory coat should be worn to prevent skin exposure.[6]
Respiratory Protection RespiratorUse a certified respirator if there is a risk of inhaling dust, especially when handling the solid compound outside of a fume hood.[6][8]

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedural steps is critical for the safe handling of this compound.

1. Preparation:

  • Read and understand the Safety Data Sheet (SDS) for a similar piperazine derivative.[1][2][3][4][5][6][7][8][9]
  • Ensure all necessary PPE is available and in good condition.
  • Verify that a chemical fume hood is operational.
  • Prepare all necessary equipment (e.g., spatulas, weighing paper, glassware) within the fume hood.

2. Handling the Solid Compound:

  • All handling of the solid compound should be performed within a chemical fume hood to minimize inhalation exposure.[1]
  • Use non-sparking tools for transferring the solid.[1]
  • Carefully weigh the desired amount of the compound on weighing paper or in a suitable container. Avoid creating dust.
  • If the compound needs to be transferred, do so carefully to prevent spillage.

3. Solution Preparation:

  • Slowly add the solid to the chosen solvent in a flask or beaker within the fume hood.
  • Stir the mixture to dissolve the compound.
  • Keep the container closed when not in use.[1][4]

4. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[1][2]
  • Clean all contaminated surfaces and equipment.
  • Remove and properly dispose of contaminated PPE.

Emergency Procedures

In the event of an exposure or spill, follow these immediate actions:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention if irritation or burns occur.[1][2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][9]

  • Spill: Evacuate the area. Wear appropriate PPE. For small spills, sweep up the solid material, taking care not to create dust, and place it in a suitable container for disposal.[1] For large spills, contain the spill and follow institutional emergency procedures. Do not let the chemical enter the environment.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Waste Collection:

    • Collect all solid and liquid waste in clearly labeled, sealed containers.

    • Do not mix with other incompatible waste streams.

  • Disposal:

    • Dispose of the chemical waste through an approved waste disposal plant.[1][2]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

prep Preparation handling Handling in Fume Hood prep->handling Proceed with Caution procedure Experimental Procedure handling->procedure Perform Experiment cleanup Cleanup & Decontamination procedure->cleanup After Experiment disposal Waste Disposal cleanup->disposal Segregate Waste end End of Process disposal->end Complete

Caption: Workflow for Safe Handling of Chemical Compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.